molecular formula C11H12N2O3 B1373613 2-Methyl-3-(2-oxoimidazolidin-1-yl)benzoic acid CAS No. 1343134-58-6

2-Methyl-3-(2-oxoimidazolidin-1-yl)benzoic acid

Cat. No.: B1373613
CAS No.: 1343134-58-6
M. Wt: 220.22 g/mol
InChI Key: LBXZUEMSUVQWIJ-UHFFFAOYSA-N
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Description

2-Methyl-3-(2-oxoimidazolidin-1-yl)benzoic acid is a useful research compound. Its molecular formula is C11H12N2O3 and its molecular weight is 220.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-methyl-3-(2-oxoimidazolidin-1-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c1-7-8(10(14)15)3-2-4-9(7)13-6-5-12-11(13)16/h2-4H,5-6H2,1H3,(H,12,16)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBXZUEMSUVQWIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1N2CCNC2=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Methyl-3-(2-oxoimidazolidin-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of a proposed synthetic pathway for 2-Methyl-3-(2-oxoimidazolidin-1-yl)benzoic acid, a molecule of interest for researchers in drug development and medicinal chemistry. Due to the absence of a single, established protocol in the public domain, this document outlines a rational, multi-step synthesis based on well-established chemical transformations. Each step is detailed with theoretical justification, step-by-step experimental protocols, and expected outcomes. This guide is intended for an audience of trained chemists and assumes a working knowledge of synthetic organic chemistry principles and laboratory techniques.

Introduction and Retrosynthetic Analysis

This compound is a substituted aromatic compound featuring a cyclic urea (imidazolidinone) moiety. The strategic placement of the methyl and carboxylic acid groups on the phenyl ring, ortho and meta to the point of attachment of the heterocycle, suggests potential for diverse biological activities. The synthesis of such specifically substituted N-aryl imidazolidinones requires a carefully planned sequence of reactions.

A logical retrosynthetic analysis of the target molecule suggests that the imidazolidinone ring can be constructed from a suitable N-substituted 2-amino-3-methylbenzoic acid derivative. The key disconnection lies in the formation of the cyclic urea, which can be achieved through the intramolecular cyclization of a urea precursor. This precursor, in turn, can be derived from the reaction of 2-amino-3-methylbenzoic acid with a reagent that introduces the two-carbon ethylamine backbone of the imidazolidinone ring.

This guide will focus on a proposed four-step synthesis commencing with the commercially available 3-methyl-2-nitrobenzoic acid.

Proposed Synthetic Pathway Overview

Synthetic_Pathway A 3-Methyl-2-nitrobenzoic acid B 2-Amino-3-methylbenzoic acid A->B Step 1: Reduction C 2-(3-(2-Hydroxyethyl)ureido)-3-methylbenzoic acid B->C Step 2: Urea Formation D 2-(3-(2-Chloroethyl)ureido)-3-methylbenzoic acid C->D Step 3: Chlorination E This compound D->E Step 4: Cyclization

Caption: Proposed four-step synthesis of the target molecule.

Step-by-Step Synthesis Protocol

Step 1: Synthesis of 2-Amino-3-methylbenzoic acid

The initial step involves the reduction of the nitro group of 3-methyl-2-nitrobenzoic acid to an amine. Catalytic hydrogenation is a clean and efficient method for this transformation.[1][2]

Reaction Scheme:

Step_1 reactant 3-Methyl-2-nitrobenzoic acid product 2-Amino-3-methylbenzoic acid reactant->product reagents H₂, Pd/C Ethanol

Caption: Reduction of 3-methyl-2-nitrobenzoic acid.

Experimental Protocol:

  • To a solution of 3-methyl-2-nitrobenzoic acid (10.0 g, 55.2 mmol) in ethanol (250 mL) in a hydrogenation vessel, add 10% Palladium on carbon (1.0 g).

  • Pressurize the vessel with hydrogen gas to 50 psi.

  • Stir the mixture vigorously at room temperature for 4-6 hours, or until hydrogen uptake ceases.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to yield 2-amino-3-methylbenzoic acid as a solid.

  • The crude product can be purified by recrystallization from an ethanol/water mixture.

Parameter Expected Value
Yield 90-95%
Purity (HPLC) >98%
Appearance White to off-white solid
Step 2: Synthesis of 2-(3-(2-Hydroxyethyl)ureido)-3-methylbenzoic acid

The formation of a urea linkage is a critical step. Reacting the newly formed amine with 2-hydroxyethyl isocyanate will introduce the necessary atoms for the subsequent cyclization.

Reaction Scheme:

Step_2 reactant1 2-Amino-3-methylbenzoic acid product 2-(3-(2-Hydroxyethyl)ureido)- 3-methylbenzoic acid reactant1->product + reactant2 2-Hydroxyethyl isocyanate

Caption: Urea formation with 2-hydroxyethyl isocyanate.

Experimental Protocol:

  • Suspend 2-amino-3-methylbenzoic acid (8.3 g, 55.0 mmol) in anhydrous tetrahydrofuran (THF) (150 mL) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of 2-hydroxyethyl isocyanate (5.8 g, 57.8 mmol) in THF (50 mL) to the cooled suspension over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Triturate the resulting residue with diethyl ether to precipitate the product.

  • Filter the solid, wash with cold diethyl ether, and dry under vacuum to obtain the desired urea derivative.

Parameter Expected Value
Yield 85-90%
Purity (HPLC) >97%
Appearance White solid
Step 3: Synthesis of 2-(3-(2-Chloroethyl)ureido)-3-methylbenzoic acid

The hydroxyl group of the urea derivative needs to be converted into a good leaving group to facilitate the intramolecular cyclization. Chlorination using thionyl chloride is a standard method for this conversion.

Reaction Scheme:

Step_3 reactant 2-(3-(2-Hydroxyethyl)ureido)- 3-methylbenzoic acid product 2-(3-(2-Chloroethyl)ureido)- 3-methylbenzoic acid reactant->product reagents SOCl₂ DCM Step_4 reactant 2-(3-(2-Chloroethyl)ureido)- 3-methylbenzoic acid product This compound reactant->product reagents NaH DMF

Sources

An In-depth Technical Guide to the Physicochemical Properties of 2-Methyl-3-(2-oxoimidazolidin-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Methyl-3-(2-oxoimidazolidin-1-yl)benzoic acid is a unique organic molecule featuring a substituted benzoic acid core. Benzoic acid and its derivatives are pivotal in pharmaceutical sciences, serving as building blocks for a vast array of therapeutic agents. The physicochemical properties of such molecules are fundamental to understanding their behavior in biological systems, governing everything from solubility and absorption to distribution, metabolism, and excretion (ADME). This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering both theoretical insights and detailed experimental protocols for their determination. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this compound's characteristics.

While specific experimental data for this particular molecule is not widely available in the public domain, this guide will provide well-founded estimations based on the known properties of its constituent chemical moieties and structurally related compounds. The methodologies described herein represent the gold standards in the field, ensuring a robust framework for experimental validation.

Molecular and Structural Characteristics

A thorough understanding of a molecule's identity and structure is the foundation upon which all other physicochemical characterization is built.

IdentifierValueSource
IUPAC Name This compound[1]
CAS Number 1343134-58-6[1]
Chemical Formula C₁₁H₁₂N₂O₃[1]
Molecular Weight 220.23 g/mol [1]
SMILES CC1=C(C=CC=C1N2CCNC2=O)C(=O)O[2]
Appearance White to off-white powder[1]
2D Chemical Structure:

Caption: 2D structure of this compound.

Lipophilicity (logP)

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of its pharmacokinetic profile. It is commonly expressed as the logarithm of the partition coefficient (logP) between n-octanol and water. A balanced logP is essential for oral bioavailability, as the molecule must be sufficiently lipid-soluble to cross cell membranes, yet have enough aqueous solubility for dissolution and circulation.

Estimated Value: The predicted XlogP for this compound is 0.8 [2]. This value suggests that the compound is relatively hydrophilic. According to Lipinski's Rule of Five, a logP of less than 5 is desirable for oral drug candidates[3][4].

Experimental Determination of logP

This is the traditional and most direct method for logP determination[5][6].

Principle: The compound is dissolved in a biphasic system of n-octanol and water. After equilibration, the concentration of the compound in each phase is measured, and the partition coefficient is calculated.

Protocol:

  • Preparation of Phases:

    • Saturate n-octanol with water by shaking for 24 hours and allowing the phases to separate.

    • Saturate water with n-octanol in the same manner. A buffer, typically phosphate buffer at pH 7.4, is used for the aqueous phase to determine the distribution coefficient (logD) for ionizable compounds[5].

  • Sample Preparation:

    • Prepare a stock solution of the test compound in the more soluble phase.

  • Partitioning:

    • Add a known volume of the stock solution to a mixture of the pre-saturated n-octanol and aqueous phases in a flask.

    • Shake the flask vigorously for a set period (e.g., 2 hours) at a constant temperature (e.g., 25°C) to allow for equilibration[7].

    • Centrifuge the mixture to ensure complete phase separation.

  • Analysis:

    • Carefully withdraw aliquots from both the n-octanol and aqueous layers.

    • Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

  • Calculation:

    • logP = log ([Concentration in n-octanol] / [Concentration in aqueous phase])

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis & Calculation prep_phases Prepare pre-saturated n-octanol and water/buffer partition Mix phases and stock solution. Shake to equilibrate. prep_phases->partition prep_sample Prepare stock solution of the compound prep_sample->partition separate Centrifuge for complete phase separation partition->separate analyze Measure concentration in each phase (HPLC/UV-Vis) separate->analyze calculate Calculate logP analyze->calculate

Caption: Workflow for logP determination by the shake-flask method.

This is an indirect method that correlates a compound's retention time on a reverse-phase HPLC column with its logP[8][9].

Principle: The retention time of a compound on a nonpolar stationary phase (e.g., C18) is proportional to its lipophilicity. A calibration curve is generated using standards with known logP values.

Protocol:

  • System Setup:

    • Use a reverse-phase HPLC system with a C18 column.

    • The mobile phase is typically a mixture of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile)[9].

  • Calibration:

    • Inject a series of standard compounds with known logP values covering a range that includes the expected logP of the test compound.

    • Plot the logarithm of the retention factor (k') versus the known logP values to generate a calibration curve. The retention factor is calculated as k' = (t_R - t_0) / t_0, where t_R is the retention time of the compound and t_0 is the dead time.

  • Sample Analysis:

    • Dissolve the test compound in the mobile phase and inject it into the HPLC system under the same conditions as the standards.

  • logP Determination:

    • Determine the retention time of the test compound and calculate its log k'.

    • Interpolate the logP of the test compound from the calibration curve.

Melting Point

The melting point is the temperature at which a solid turns into a liquid. For a pure crystalline solid, this occurs over a narrow range. A broad melting range is often indicative of impurities.

Estimated Value: The melting point of benzoic acid is 122.4°C[10]. The presence of the methyl and the 2-oxoimidazolidin-1-yl substituents on the benzene ring of the target molecule will likely increase the melting point due to an increase in molecular weight and the potential for additional intermolecular interactions, including hydrogen bonding through the urea-like moiety. Therefore, an estimated melting point would be in the range of 150-180°C .

Experimental Determination of Melting Point

This is a simple and widely used method for determining the melting point of a solid[11][12][13].

Principle: A small amount of the powdered solid is heated in a capillary tube, and the temperature range over which it melts is observed.

Protocol:

  • Sample Preparation:

    • Ensure the sample is dry and finely powdered.

  • Capillary Tube Loading:

    • Tap the open end of a capillary tube into the powdered sample to introduce a small amount.

    • Tap the sealed end of the tube on a hard surface to pack the sample into the bottom, aiming for a sample height of 2-3 mm[12].

  • Measurement:

    • Place the capillary tube in a melting point apparatus.

    • Heat the sample rapidly to about 15-20°C below the expected melting point.

    • Then, decrease the heating rate to 1-2°C per minute to allow for accurate observation[12].

  • Observation and Recording:

    • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

    • Record the temperature at which the last of the solid melts (the end of the melting range).

G prep Prepare dry, powdered sample load Load sample into capillary tube (2-3 mm) prep->load heat_fast Rapid heating to ~15°C below expected MP load->heat_fast heat_slow Slow heating (1-2°C/min) heat_fast->heat_slow observe Observe and record melting range heat_slow->observe

Caption: Workflow for melting point determination by the capillary method.

Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor. For complex organic molecules, decomposition may occur before the boiling point is reached at atmospheric pressure.

Estimated Value: Benzoic acid has a boiling point of 249°C[10]. Given the increased molecular weight and polarity of this compound, its boiling point is expected to be significantly higher. It is highly probable that the compound will decompose before boiling under standard atmospheric pressure. Experimental determination would likely require vacuum distillation to lower the boiling temperature and prevent decomposition.

Aqueous Solubility

Aqueous solubility is a critical property for drug candidates, as a compound must dissolve in the gastrointestinal fluids to be absorbed.

Estimated Value: Benzoic acid has a relatively low solubility in water at room temperature (3.44 g/L at 25°C)[14]. The solubility of this compound is influenced by several factors. The carboxylic acid group can be deprotonated at physiological pH, increasing solubility. However, the largely nonpolar aromatic ring and the imidazolidinone ring will decrease aqueous solubility. The methyl group will also slightly decrease solubility. Overall, the aqueous solubility is expected to be low , likely in the range of 0.1-1 g/L at neutral pH. The solubility will be significantly higher in basic solutions due to the formation of the carboxylate salt[15].

Experimental Determination of Aqueous Solubility

This method is considered the gold standard for determining the thermodynamic solubility of a compound.

Principle: An excess amount of the solid compound is equilibrated with water (or a buffer of a specific pH) at a constant temperature. The concentration of the dissolved compound in the saturated solution is then determined.

Protocol:

  • Equilibration:

    • Add an excess amount of the solid compound to a known volume of water or buffer in a flask.

    • Agitate the mixture at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • Allow the mixture to stand at the same constant temperature to let the undissolved solid settle.

    • Alternatively, centrifuge or filter the solution to remove the excess solid. Filtration should be done carefully to avoid adsorption of the solute onto the filter material.

  • Analysis:

    • Withdraw a clear aliquot of the saturated solution.

    • Determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC, UV-Vis spectroscopy).

  • Reporting:

    • Express the solubility in units such as g/L or mol/L.

Acidity (pKa)

The pKa is the negative logarithm of the acid dissociation constant (Ka) and is a measure of the strength of an acid. For a drug molecule with acidic or basic functional groups, the pKa determines the extent of ionization at a given pH. This is crucial as the ionized and un-ionized forms of a drug have different solubilities and abilities to cross biological membranes.

Estimated Value: The pKa of benzoic acid is approximately 4.2[16]. The acidity of this compound will be influenced by the substituents on the benzene ring.

  • Methyl group (at position 2): This is an electron-donating group, which generally decreases the acidity of benzoic acid (increases the pKa). However, when at the ortho position, it can cause steric hindrance, forcing the carboxylic acid group out of the plane of the benzene ring. This can disrupt resonance and lead to an increase in acidity (a lower pKa)[17]. 2-Methylbenzoic acid has a pKa of 3.90, making it more acidic than benzoic acid.

  • 2-oxoimidazolidin-1-yl group (at position 3): This ureido-like group is expected to be electron-withdrawing due to the presence of the carbonyl group and nitrogen atoms, which would increase the acidity of the carboxylic acid (lower the pKa).

Considering these opposing effects, the pKa of this compound is estimated to be slightly lower than that of benzoic acid, likely in the range of 3.8-4.1 .

Experimental Determination of pKa

This is a highly accurate and common method for pKa determination[18][19][20].

Principle: The compound is dissolved in water and titrated with a standard solution of a strong base (for an acidic compound). The pH of the solution is monitored as a function of the volume of titrant added. The pKa is the pH at the half-equivalence point.

Protocol:

  • Solution Preparation:

    • Accurately weigh the compound and dissolve it in a known volume of deionized water. A co-solvent may be used if the compound has low water solubility.

    • Prepare a standardized solution of a strong base (e.g., 0.1 M NaOH).

  • Titration:

    • Calibrate a pH meter using standard buffers.

    • Immerse the pH electrode in the solution of the compound.

    • Add the titrant in small, known increments, recording the pH after each addition.

  • Data Analysis:

    • Plot the pH versus the volume of titrant added to obtain a titration curve.

    • Determine the equivalence point (the point of steepest slope).

    • The pKa is the pH at the volume of titrant that is half of the equivalence point volume.

G prep_solution Prepare solution of compound and standardized titrant titrate Titrate with base, recording pH at increments prep_solution->titrate calibrate_ph Calibrate pH meter calibrate_ph->titrate plot Plot pH vs. titrant volume titrate->plot determine_pka Find equivalence point; pKa = pH at half-equivalence plot->determine_pka

Caption: Workflow for pKa determination by potentiometric titration.

This method is useful for compounds that have a chromophore whose absorbance changes with ionization[21].

Principle: The absorbance of a solution of the compound is measured at various pH values. The pKa can be determined from the change in absorbance as the compound transitions from its protonated to its deprotonated form.

Protocol:

  • Solution Preparation:

    • Prepare a series of buffer solutions covering a range of pH values around the expected pKa.

    • Prepare a stock solution of the compound.

  • Spectral Analysis:

    • Add a small, constant amount of the stock solution to each buffer solution.

    • Measure the UV-Vis absorbance spectrum for each solution.

    • Identify a wavelength where the absorbance of the protonated and deprotonated forms of the compound differs significantly.

  • Data Analysis:

    • Plot the absorbance at the chosen wavelength versus the pH. This will generate a sigmoidal curve.

    • The pKa is the pH at the inflection point of this curve.

Summary of Physicochemical Properties

The following table summarizes the known and estimated physicochemical properties of this compound.

PropertyValueMethod/Source
Molecular Weight 220.23 g/mol Calculated
Appearance White to off-white powder[1]
Melting Point 150-180 °CEstimated
Boiling Point Likely decomposes before boilingEstimated
Aqueous Solubility 0.1-1 g/L at neutral pHEstimated
logP 0.8Predicted (XlogP)[2]
pKa 3.8-4.1Estimated

Conclusion

The physicochemical properties of this compound, as estimated from its structure and comparison with related compounds, suggest it is a relatively hydrophilic weak acid. Its predicted logP value falls well within the range for good oral bioavailability as per Lipinski's Rule of Five. While its aqueous solubility is likely low, it is expected to increase significantly in basic environments. The provided experimental protocols offer a robust framework for the empirical determination of these crucial parameters, which is an essential step in the progression of any compound through the drug discovery and development pipeline. Accurate characterization of these properties will enable informed decisions regarding formulation, delivery, and the prediction of in vivo behavior.

References

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  • ResearchGate. (2022). Benzoic acid solubility in pure water and aqueous methanol fractions vs. temperature. Retrieved from [Link]

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  • University of Massachusetts Lowell. (n.d.). Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino- substituted derivatives. Retrieved from [Link]

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  • protocols.io. (2024). LogP / LogD shake-flask method. Retrieved from [Link]

  • Conjugated. (2017). Which is more acidic, 3 methyl benzoic acid or 2 methyl benzoic acid?. Retrieved from [Link]

  • Quora. (2017). Which is more acidic, 3 methyl benzoic acid or 2 methyl benzoic acid?. Retrieved from [Link]

  • Quora. (2015). Why is o-methyl benzoic acid more acidic than p-methyl benzoic acid?. Retrieved from [Link]

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  • Evergreensino Chemical Co., Ltd. (2025). How does the pKa value of 2 - Methylbenzoic Acid compare with other benzoic acid derivatives?. Retrieved from [Link]

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  • PubMed Central. (n.d.). Development of Methods for the Determination of pKa Values. Retrieved from [Link]

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Sources

An In-depth Technical Guide to Elucidating the Mechanism of Action of 2-Methyl-3-(2-oxoimidazolidin-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The discovery of novel small molecules with therapeutic potential is a cornerstone of modern drug development. However, the journey from a promising chemical entity to a well-characterized drug candidate is fraught with challenges, chief among them being the elucidation of its mechanism of action (MoA). This technical guide provides a comprehensive, in-depth framework for researchers, scientists, and drug development professionals to systematically investigate the MoA of the novel compound, 2-Methyl-3-(2-oxoimidazolidin-1-yl)benzoic acid. In the absence of pre-existing data, this document outlines a structured, multi-pronged approach, beginning with foundational physicochemical characterization and progressing through target identification, in vitro validation, and in vivo efficacy studies. The methodologies presented herein are grounded in established scientific principles and are designed to provide a robust and self-validating pathway to understanding the biological activity of this and other novel chemical entities.

Introduction and Structural Analysis

The compound this compound (henceforth referred to as C11H12N2O3) is a novel organic molecule with the chemical formula C₁₁H₁₂N₂O₃.[1][2] Its structure comprises a benzoic acid moiety substituted with a methyl group and a 2-oxoimidazolidin-1-yl group. An initial analysis of these structural components can provide valuable insights into its potential biological activities.

  • Benzoic Acid Scaffold: Benzoic acid and its derivatives are prevalent in a multitude of biologically active compounds and approved drugs.[3][4] The carboxylic acid group can act as a hydrogen bond donor and acceptor and can participate in ionic interactions, making it a key feature for binding to biological targets.[5] Derivatives of benzoic acid have demonstrated a wide array of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer activities.[4][6][7]

  • 2-Oxoimidazolidinone Ring: The 2-oxoimidazolidinone, a cyclic urea, is another important pharmacophore found in various therapeutic agents.[8] This heterocyclic system can engage in hydrogen bonding and dipole-dipole interactions. Imidazolidinone derivatives are known to possess diverse biological properties, including antiviral, antimicrobial, and anticancer activities.[9][10][11] Some imidazolidine-containing compounds have been shown to modulate cell cycle progression.[9]

The combination of these two pharmacophores in C11H12N2O3 suggests a high potential for biological activity, warranting a thorough investigation into its MoA. This guide will delineate a systematic approach to unraveling this MoA, from initial hypothesis generation to in vivo validation.

Foundational Stage: Physicochemical Characterization and In Silico Analysis

Prior to any biological investigation, a comprehensive understanding of the compound's physicochemical properties is essential. This data will inform formulation development, assay design, and the interpretation of biological results.

Experimental Physicochemical Profiling

A battery of standard assays should be performed to determine the following parameters for C11H12N2O3:

ParameterExperimental MethodRationale
Solubility Kinetic and thermodynamic solubility assays in aqueous buffers (e.g., PBS) and relevant organic solvents (e.g., DMSO).Essential for preparing stock solutions and ensuring the compound remains in solution during biological assays.
Lipophilicity (LogP/LogD) Shake-flask method or reverse-phase HPLC.Predicts membrane permeability and potential for non-specific binding.
Chemical Stability Incubation in various buffers (pH range 2-9) and analysis by HPLC over time.Determines the compound's shelf-life and stability under assay conditions.
pKa Potentiometric titration or capillary electrophoresis.Identifies ionizable groups, which is crucial for understanding its interaction with biological targets.
In Silico Target Prediction

Computational methods can be employed to generate initial hypotheses regarding the potential biological targets of C11H12N2O3.[12] These approaches leverage the compound's structure to predict its bioactivity.[13]

  • Ligand-Based Approaches: The structure of C11H12N2O3 can be compared to databases of known bioactive molecules. Similarity searching and pharmacophore modeling can identify known targets of structurally related compounds.

  • Structure-Based Approaches: If a high-resolution 3D structure of a potential target protein is available, molecular docking simulations can be performed to predict the binding affinity and pose of C11H12N2O3 in the protein's active site.

These in silico predictions, while not definitive, can help prioritize experimental efforts for target identification.

Target Identification: A Multi-Modal Experimental Approach

Identifying the direct molecular target(s) of a novel compound is a critical yet challenging step.[14][15] A multi-faceted approach, combining several experimental strategies, is recommended to increase the probability of success.[16]

Phenotypic Screening

The initial step is often a broad phenotypic screen to identify the biological processes perturbed by C11H12N2O3. This can be achieved using a panel of well-characterized cell lines representing different cancer types or other disease models.

Experimental Protocol: Cell Viability and Proliferation Assay

  • Cell Culture: Plate cells (e.g., a panel of cancer cell lines) in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of C11H12N2O3 in culture medium. Add the compound to the cells at a range of concentrations (e.g., from 1 nM to 100 µM). Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours).

  • Viability Assessment: Measure cell viability using a suitable assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels.[17]

  • Data Analysis: Plot the percentage of viable cells against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[18]

Direct Target Identification Methods

If a distinct and reproducible phenotype is observed, the next step is to identify the direct binding partner(s) of C11H12N2O3.

This classical biochemical technique involves immobilizing the compound on a solid support to "pull down" its binding partners from a cell lysate.[19][20]

Experimental Workflow: Affinity Chromatography

G cluster_prep Probe Synthesis cluster_exp Pull-Down Experiment cluster_analysis Protein Identification synthesis Synthesize an analog of C11H12N2O3 with a linker immobilization Immobilize the analog onto affinity beads synthesis->immobilization incubation Incubate lysate with immobilized compound immobilization->incubation lysate Prepare cell lysate lysate->incubation wash Wash away non-specific binders incubation->wash elution Elute specifically bound proteins wash->elution sds_page SDS-PAGE elution->sds_page mass_spec Mass Spectrometry (LC-MS/MS) sds_page->mass_spec database Database search to identify proteins mass_spec->database

Caption: Workflow for affinity chromatography-based target identification.

DARTS is a method that identifies protein targets based on the principle that small molecule binding can stabilize a protein against proteolysis.[19] This technique does not require chemical modification of the compound.

Experimental Protocol: DARTS

  • Lysate Preparation: Prepare a native protein lysate from the cells of interest.

  • Compound Incubation: Incubate aliquots of the lysate with C11H12N2O3 at various concentrations and a vehicle control.

  • Protease Digestion: Add a protease (e.g., pronase) to each aliquot and incubate for a fixed time.

  • Quenching: Stop the digestion by adding a protease inhibitor and SDS-PAGE loading buffer.

  • Analysis: Separate the protein fragments by SDS-PAGE and visualize with Coomassie staining.

  • Identification: Excise protein bands that show increased stability in the presence of C11H12N2O3 and identify them by mass spectrometry.

In Vitro Validation of Target Engagement and Mechanism of Action

Once putative targets have been identified, it is crucial to validate the direct interaction and elucidate the functional consequences of this binding.

Target Engagement Assays

These assays confirm the direct binding of C11H12N2O3 to the identified target protein(s).

  • Surface Plasmon Resonance (SPR): Provides real-time, label-free analysis of binding kinetics (kon and koff) and affinity (KD).

  • Isothermal Titration Calorimetry (ITC): Measures the heat change upon binding to determine the binding affinity, stoichiometry, and thermodynamic parameters.

  • Cellular Thermal Shift Assay (CETSA): Measures the change in the thermal stability of the target protein in intact cells upon ligand binding.

Functional Assays

If the identified target is an enzyme, its activity in the presence of C11H12N2O3 should be measured.

Experimental Protocol: Enzyme Kinetic Assay

  • Reaction Setup: In a microplate, combine the purified target enzyme, its substrate, and varying concentrations of C11H12N2O3 in an appropriate reaction buffer.[21][22]

  • Initiation and Monitoring: Initiate the reaction and monitor the formation of the product or consumption of the substrate over time using a suitable detection method (e.g., spectrophotometry, fluorimetry).[23][24]

  • Data Analysis: Determine the initial reaction rates at each inhibitor concentration. Plot the rates against the inhibitor concentration to calculate the IC50. Further kinetic studies, varying both substrate and inhibitor concentrations, can be performed to determine the mode of inhibition (e.g., competitive, non-competitive).[18]

If the target is part of a signaling pathway, cell-based assays can be used to measure the downstream effects of target engagement.[25][26]

Experimental Workflow: Signaling Pathway Analysis

G cluster_treatment Cell Treatment cluster_analysis Downstream Analysis cluster_interpretation Pathway Elucidation cells Culture relevant cell line treatment Treat with C11H12N2O3 and controls cells->treatment western Western Blot for protein phosphorylation treatment->western reporter Reporter Gene Assay for transcriptional activity treatment->reporter gene_expression qPCR or RNA-seq for gene expression changes treatment->gene_expression pathway_mapping Map changes to known signaling pathways western->pathway_mapping reporter->pathway_mapping gene_expression->pathway_mapping

Caption: Workflow for analyzing the impact on cellular signaling pathways.[27][28]

In Vivo Efficacy and Target Validation

The final stage of MoA elucidation involves demonstrating that the compound exhibits the desired biological effect in a living organism and that this effect is mediated through the identified target.[29][30]

Animal Models of Disease

The choice of animal model is critical and will depend on the hypothesized MoA and therapeutic area.[31] For example, if C11H12N2O3 shows anti-proliferative effects in cancer cell lines, a xenograft mouse model could be appropriate.[32]

Experimental Protocol: Xenograft Efficacy Study

  • Tumor Implantation: Subcutaneously implant human cancer cells into immunocompromised mice.

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Randomize mice into treatment groups (vehicle control, C11H12N2O3 at various doses, positive control). Administer the compound via an appropriate route (e.g., oral gavage, intraperitoneal injection).

  • Monitoring: Monitor tumor volume and body weight regularly.

  • Endpoint Analysis: At the end of the study, excise tumors for pharmacodynamic analysis (e.g., Western blot to confirm target modulation in the tumor tissue).

Target Validation in Vivo

To definitively link the in vivo efficacy to the identified target, genetic approaches can be employed. For example, the efficacy of C11H12N2O3 could be compared in xenograft models using cells with wild-type versus knockdown/knockout of the target protein. A loss of efficacy in the target-deficient model would provide strong evidence for an on-target MoA.

Conclusion

Elucidating the mechanism of action of a novel compound like this compound is a complex, iterative process that requires a combination of computational, biochemical, cellular, and in vivo approaches. The systematic framework presented in this guide provides a logical and robust pathway for researchers to follow. By starting with a thorough physicochemical characterization, employing a multi-modal strategy for target identification, and rigorously validating the target and its functional consequences in vitro and in vivo, the scientific community can confidently and efficiently unravel the therapeutic potential of this and other novel chemical entities.

References

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  • Ahmad, S., Arshad, M. N., Asiri, A. M., & Bibi, A. (2015). Crystal structure, Hirshfeld and electronic transition analysis of 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 11), 1318-1322. [Link]

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potential biological activity of 2-Methyl-3-(2-oxoimidazolidin-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Potential Biological Activity of 2-Methyl-3-(2-oxoimidazolidin-1-yl)benzoic acid

Introduction: Rationale for Investigation

In the landscape of modern drug discovery, the strategic selection of molecular scaffolds is a critical determinant of success. The compound this compound (CAS No. 1343134-58-6) presents a compelling case for investigation, primarily due to the convergence of two privileged structural motifs: the imidazolidin-2-one core and a substituted benzoic acid framework.[1][2] While direct biological data for this specific molecule is not extensively documented in peer-reviewed literature, a comprehensive analysis of its constituent parts provides a strong rationale for predicting its potential as a bioactive agent.

The imidazolidin-2-one ring system, a cyclic urea, is a cornerstone of numerous pharmacologically active compounds, demonstrating a vast spectrum of activities including antiviral, antimicrobial, anticancer, and anticoagulant effects.[3][4][5] Similarly, the benzoic acid scaffold is a quintessential component in medicinal chemistry, with derivatives forming the basis of drugs across multiple therapeutic areas, from anti-inflammatory agents to targeted cancer therapies.[6][7][8]

This technical guide offers a predictive framework for researchers and drug development professionals. It deconstructs the molecule's architecture to hypothesize potential biological activities, proposes authoritative, step-by-step experimental workflows for validation, and outlines a logical path from initial screening to mechanism of action studies.

Part 1: Deconstruction of Structural Moieties & Hypothesized Bioactivity

The potential pharmacology of this compound can be inferred from the well-documented activities of its core components.

The Imidazolidin-2-one Moiety: A Scaffold of Diverse Pharmacology

The imidazolidin-2-one ring is a versatile heterocyclic scaffold known to impart a range of biological effects. Its presence in a molecule is a strong indicator of potential therapeutic relevance.

  • Antimicrobial and Antifungal Activity: Numerous derivatives of imidazolidin-2-one have demonstrated significant antibacterial and antifungal properties.[3][9] The core structure appears to be a key pharmacophore for engaging with microbial targets.

  • Anticancer Potential: The imidazolidinone scaffold is present in various compounds investigated for their cytotoxic effects against cancer cell lines.[3][4][5] These derivatives can induce cell death and inhibit proliferation through various mechanisms.

  • Enzyme Inhibition: This scaffold is a component of molecules designed to inhibit specific enzymes. For instance, derivatives of the related 2-thioxoimidazolidin-4-one have been explored as enzyme inhibitors.[10]

  • Receptor Modulation: Imidazoline derivatives are known to interact with adrenergic and imidazoline receptors, suggesting that the core scaffold can be adapted to target specific signaling pathways.[11][12]

The Substituted Benzoic Acid Moiety: A Classic Pharmacophore

Substituted benzoic acids are fundamental building blocks in drug design, largely due to the carboxyl group's ability to form critical hydrogen bonds and salt bridges with biological targets.

  • Anti-inflammatory Activity: A primary application of benzoic acid derivatives is in the development of non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit cyclooxygenase (COX) enzymes.[6]

  • Anticancer Activity: The benzoic acid moiety is a key feature in molecules designed to inhibit cancer-related proteins. For example, 2,5-substituted benzoic acids have been developed as dual inhibitors of the anti-apoptotic proteins Mcl-1 and Bfl-1. Other derivatives have been investigated as inhibitors of protein phosphatases like Slingshot, which are involved in cell migration and have therapeutic potential in oncology.[13]

  • Antibacterial Agents: The scaffold is integral to novel antibacterial agents, including those effective against multi-drug resistant strains like Staphylococcus aureus.[14]

Part 2: Proposed Experimental Workflow for Biological Characterization

Based on the structural analysis, a logical, multi-stage experimental plan is proposed to systematically investigate the biological activity of this compound. This workflow is designed to be self-validating, moving from broad screening to specific mechanistic studies.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Hit Confirmation & Potency cluster_2 Phase 3: Mechanism of Action (MoA) in_silico In Silico ADMET & Docking Studies hts High-Throughput Screening (e.g., Cancer Cell Line Panel, Antimicrobial Assays) in_silico->hts Prioritize Assays dose_response Dose-Response Assays (IC50 / EC50 / MIC Determination) hts->dose_response Active Hits selectivity Selectivity Profiling (e.g., Normal vs. Cancer Cells) dose_response->selectivity Confirm Potency target_id Target Identification (Biochemical Assays, Western Blot, Pull-downs) selectivity->target_id Confirmed Hit pathway Pathway Analysis (e.g., Apoptosis, Cell Cycle, Inflammatory Signaling) target_id->pathway Elucidate Mechanism

Caption: Proposed workflow for biological characterization.

Protocol 1: Primary Screening for Anticancer and Antimicrobial Activity

Objective: To perform a broad initial screen to identify potential cytotoxic or antimicrobial effects.

Methodology:

  • Compound Preparation: Solubilize this compound in DMSO to create a 10 mM stock solution. Prepare serial dilutions for screening.

  • Anticancer Screening (NCI-60 Panel or similar):

    • Plate cells from a diverse panel of human cancer cell lines (e.g., representing leukemia, lung, colon, breast, prostate cancer) in 96-well plates.

    • Treat cells with the compound at a standard concentration (e.g., 10 µM) for 48-72 hours.

    • Assess cell viability using a colorimetric assay (e.g., MTT, SRB).

    • Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Antimicrobial Screening (Broth Microdilution):

    • Screen against a panel of clinically relevant microbes (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

    • In a 96-well plate, add serial dilutions of the compound to microbial cultures in appropriate broth.

    • Incubate under optimal conditions (e.g., 37°C for 24 hours).

    • Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration that prevents visible growth.

Protocol 2: Secondary Assays for Hit Confirmation and Potency

Objective: To confirm the activity of any "hits" from the primary screen and determine their potency.

Methodology:

  • Dose-Response Curve Generation:

    • Using the most sensitive cancer cell line or microbial strain identified in the primary screen, perform a more detailed assay.

    • Treat with the compound across a wider range of concentrations (e.g., 10-fold dilutions from 100 µM down to 1 nM).

    • Generate a dose-response curve by plotting cell viability or microbial growth against the logarithm of compound concentration.

  • IC50/MIC Calculation:

    • From the dose-response curve, calculate the half-maximal inhibitory concentration (IC50) for cancer cells or confirm the MIC for microbes. This provides a quantitative measure of potency.

Protocol 3: Mechanism of Action (MoA) Investigation

Objective: To investigate the potential molecular mechanism if potent activity is confirmed. Based on the parent scaffolds, a logical starting point is the inhibition of inflammatory or cell survival pathways.

Example MoA Study: COX Enzyme Inhibition Assay

Rationale: The benzoic acid moiety is a classic feature of COX inhibitors.[6]

G AA Arachidonic Acid COX COX-1 / COX-2 Enzyme AA->COX PGH2 Prostaglandin H2 COX->PGH2 Prostaglandins Prostaglandins (Inflammation, Pain) PGH2->Prostaglandins Compound 2-Methyl-3-(2-oxoimidazolidin-1-yl) benzoic acid Compound->COX Inhibition?

Caption: Hypothesized inhibition of the COX pathway.

Methodology:

  • Assay Principle: Utilize a commercial COX inhibitor screening assay kit (fluorometric or colorimetric). These assays measure the peroxidase activity of COX enzymes.

  • Procedure:

    • Reconstitute purified human COX-1 and COX-2 enzymes as per the manufacturer's protocol.

    • In separate wells of a 96-well plate, add the compound across a range of concentrations to both COX-1 and COX-2 enzymes.

    • Include a vehicle control (DMSO) and a known non-selective (e.g., Indomethacin) or selective (e.g., Celecoxib) inhibitor as controls.

    • Initiate the reaction by adding arachidonic acid.

    • Measure the output (fluorescence or absorbance) over time using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration and determine the IC50 values for both COX-1 and COX-2. The ratio of IC50 (COX-2/COX-1) will determine the compound's selectivity.

Part 3: Data Presentation and Interpretation

All quantitative data should be summarized for clear comparison.

Table 1: Hypothetical Primary Screening Results

Assay TypeTargetActivity MetricResult
AnticancerMCF-7 (Breast Cancer)% Growth Inhibition @ 10 µM85%
AnticancerA549 (Lung Cancer)% Growth Inhibition @ 10 µM15%
AntimicrobialS. aureusMIC> 100 µM
AntimicrobialE. coliMIC> 100 µM

Interpretation: In this hypothetical scenario, the compound shows selective and potent activity against the MCF-7 breast cancer cell line, warranting further investigation into its anticancer potential. It shows no significant antimicrobial activity.

Table 2: Hypothetical COX Inhibition Data

EnzymeIC50 (µM)
COX-150.2
COX-24.5
Selectivity Index (COX-1/COX-2) 11.2

Interpretation: The compound demonstrates selective inhibition of COX-2, suggesting a potential anti-inflammatory mechanism with a theoretically reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.

Conclusion and Future Directions

This compound is a molecule of significant synthetic interest, built from scaffolds with proven and diverse pharmacological relevance. While direct evidence of its activity is sparse, a structure-based analysis strongly suggests high potential for bioactivity, particularly in the realms of oncology and anti-inflammatory applications.

The experimental workflows detailed in this guide provide a robust and scientifically rigorous pathway for elucidating the compound's true therapeutic potential. Positive outcomes from these studies would warrant progression into more advanced preclinical development, including structure-activity relationship (SAR) studies to optimize potency and selectivity, followed by in vivo efficacy and safety evaluations. This molecule represents a promising starting point for a dedicated drug discovery program.

References

  • BenchChem. (2025). Unlocking the Therapeutic Potential of Substituted Benzoic Acid Esters: A Technical Guide for Researchers. Retrieved from BenchChem Technical Guides.[6]

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  • Science Alert. (n.d.). Biological Evaluation of Some Imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one Derivatives as Anticoagulant Agents and Inhibition of MCF-7 Breast Cancer Cell Line.[4]

  • National Institutes of Health (NIH). (n.d.). Discovery and Characterization of 2,5-Substituted Benzoic Acid Dual Inhibitors of the Anti-Apoptotic Mcl-1 and Bfl-1 Proteins.

  • Ammar, Y. A., El-Sharief, M. A. M. S., Ghorab, M. M., Mohamed, Y. A., Ragab, A., & Abbas, S. Y. (n.d.). New Imidazolidineiminothione, Imidazolidin-2-one and Imidazoquinoxaline Derivatives: Synthesis and Evaluation of Antibacterial and Antifungal Activities. PMC, NIH.[9]

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  • PubMed. (2015). Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot.[13]

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  • Preprints.org. (2023). Benzoic Acid and Its Synthetic Derivatives as Important Medicinal Product Attenuates Cancer.[8]

  • ResearchGate. (2025). Some oxoimidazolidine and cyanoguanidine compounds: Toxicological efficacy and structure-activity relationships studies.[16]

  • National Institutes of Health (NIH). (n.d.). Structure-Activity Relationships of Diverse Oxazolidinones for Linezolid-Resistant Staphylococcus aureus Strains Possessing the cfr Methyltransferase Gene or Ribosomal Mutations.[17]

  • BenchChem. (2025). structure-activity relationship (SAR) of 5-alkyl-2-thioxoimidazolidin-4-ones. Retrieved from BenchChem Technical Guides.[10]

  • National Institutes of Health (NIH). (n.d.). Crystal structure, Hirshfeld and electronic transition analysis of 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid. PMC.[18]

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  • ResearchGate. (2018). Synthesis and Characterization of 4-(2-Methyl-4-Oxoquinazolin-3(4H)-Yl) Benzoic Acid Derivatives Using Some Biologically Active Alcohols and Phenols.[20]

  • PubMed. (2018). Synthesis and evaluation of new 4-oxoquinazolin-3(4H)-yl)benzoic acid and benzamide derivatives as potent antibacterial agents effective against multidrug resistant Staphylococcus aureus.[14]

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2-Methyl-3-(2-oxoimidazolidin-1-yl)benzoic acid structural analogs and derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis, Derivatization, and Biological Significance of 2-Methyl-3-(2-oxoimidazolidin-1-yl)benzoic Acid Analogs

Abstract

The 2-oxoimidazolidine moiety, a hydrogenated form of imidazole, is a privileged scaffold in medicinal chemistry, integral to a wide array of pharmacologically active compounds.[1] When coupled with a substituted benzoic acid, as in the case of this compound, it presents a versatile core structure for developing novel therapeutics. This technical guide provides a comprehensive overview of this chemical scaffold, its structural analogs, and derivatives. We delve into rational synthesis strategies, detailed experimental protocols, structure-activity relationships (SAR), and potential therapeutic applications, with a focus on areas such as matrix metalloproteinase (MMP) inhibition and antibacterial activity. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to explore and leverage this promising class of compounds.

The Core Scaffold: An Introduction

This compound (CAS 1343134-58-6) is a small organic molecule featuring a benzoic acid ring substituted with a methyl group and a 2-oxoimidazolidin-1-yl group.[2][3] The core structure combines two key pharmacophores:

  • 2-Oxoimidazolidine (Ethylene Urea): This five-membered heterocyclic ring is a structural component of various biologically active molecules. Its hydrogen bond donors and acceptors allow for critical interactions with biological targets.[1] Derivatives have shown promise as agents for kidney disease, MMP inhibitors, and compounds with specific bradycardic action.[4][5][6][7]

  • Substituted Benzoic Acid: This moiety serves as a versatile anchor for derivatization. The carboxylic acid group can be modified to form esters, amides, and other functional groups, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. The substitution pattern on the aromatic ring is crucial for dictating target specificity and potency.

The strategic combination of these two moieties provides a framework for developing compounds with diverse and potent biological activities.

core_structure cluster_benzoic_acid Benzoic Acid Moiety cluster_imidazolidinone 2-Oxoimidazolidinone Moiety C1 C C2 C C1->C2 COOH COOH C1->COOH C3 C C2->C3 CH3 CH3 C2->CH3 C4 C C3->C4 N1 N C3->N1 Linker C5 C C4->C5 C6 C C5->C6 C6->C1 C_ring1 CH2 N1->C_ring1 C_ring2 CH2 C_ring1->C_ring2 N2 NH C_ring2->N2 C_carbonyl C=O N2->C_carbonyl C_carbonyl->N1

Caption: Core structure of this compound.

Synthesis Strategies and Methodologies

Proposed Retrosynthetic Analysis

A practical approach begins with commercially available 3-amino-2-methylbenzoic acid. The key steps would be the formation of the urea moiety followed by intramolecular cyclization.

retrosynthesis target This compound intermediate1 Protected 3-(2-chloroethylamino)-2-methylbenzoic acid target->intermediate1 Intramolecular Cyclization intermediate2 Protected 3-amino-2-methylbenzoic acid intermediate1->intermediate2 Alkylation with 1-bromo-2-chloroethane start 3-Amino-2-methylbenzoic acid intermediate2->start Protection (e.g., Esterification)

Caption: Retrosynthetic pathway for the target molecule.

Detailed Experimental Protocol: Synthesis

This protocol describes a potential multi-step synthesis. Note: This is a proposed methodology and requires optimization and validation in a laboratory setting. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Step 1: Esterification of 3-Amino-2-methylbenzoic acid

  • Objective: To protect the carboxylic acid to prevent unwanted side reactions.

  • Procedure:

    • Suspend 3-amino-2-methylbenzoic acid (1.0 eq) in methanol (10 mL/g).

    • Cool the suspension to 0 °C in an ice bath.

    • Add thionyl chloride (SOCl₂, 1.2 eq) dropwise while stirring. Maintain the temperature below 10 °C.

    • After the addition is complete, remove the ice bath and reflux the mixture for 4-6 hours, monitoring by TLC.

    • Cool the reaction to room temperature and remove the solvent under reduced pressure.

    • Neutralize the residue with a saturated aqueous sodium bicarbonate solution and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the methyl ester.

Step 2: N-Alkylation

  • Objective: To introduce the two-carbon chain required for the imidazolidinone ring.

  • Procedure:

    • Dissolve the methyl 3-amino-2-methylbenzoate (1.0 eq) in a suitable aprotic solvent like DMF or acetonitrile.

    • Add a non-nucleophilic base such as diisopropylethylamine (DIPEA, 1.5 eq).

    • Add 1-bromo-2-chloroethane (1.1 eq) and heat the reaction to 60-80 °C.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the mixture, dilute with water, and extract with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Step 3: Ring Formation and Deprotection

  • Objective: To form the 2-oxoimidazolidinone ring and hydrolyze the ester.

  • Procedure:

    • Dissolve the product from Step 2 (1.0 eq) in a polar solvent like ethanol.

    • Add a base such as sodium ethoxide (2.2 eq) and heat to reflux to facilitate both the intramolecular cyclization (forming the urea) and saponification of the methyl ester.

    • Monitor the reaction for the disappearance of the starting material.

    • Cool the reaction mixture and remove the solvent in vacuo.

    • Dissolve the residue in water and acidify to pH 2-3 with 1M HCl.

    • The product should precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the final product, this compound.

Structural Analogs, Derivatives, and SAR

The therapeutic potential of this scaffold can be explored by systematically modifying its three main components: the benzoic acid ring (A-Ring), the imidazolidinone ring (B-Ring), and the carboxylic acid functional group.

A-Ring Modifications
  • Isomers: Moving the methyl and oxoimidazolidinyl groups to other positions on the benzoic acid ring can significantly impact biological activity by altering the molecule's conformation and interaction with target binding sites. Positional isomers such as 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid (CAS 1038283-29-2) and 2-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid (CAS 1247178-80-8) are commercially available and serve as excellent comparators.[8][9]

  • Substitution: Introducing electron-withdrawing (e.g., -Cl, -F, -CF₃) or electron-donating (e.g., -OCH₃) groups can modulate the electronic properties and lipophilicity, influencing target binding and ADME properties.

B-Ring Modifications

The 2-oxoimidazolidine ring is a versatile core that can be replaced with other five-membered heterocycles to probe for improved activity.

  • 2-Thioxoimidazolidin-4-one: The sulfur analog of hydantoin is a privileged scaffold known for a wide range of pharmacological properties, including anticancer and antimicrobial activities.[10] The nature and position of substituents on this ring are critical for its biological effects.[10]

  • Oxazolidinones: This scaffold is famously represented by the antibiotic linezolid.[11] Structure-activity relationship studies have shown that modifications at the C-5 position and on the N-phenyl ring are key to potency against both susceptible and resistant bacterial strains.[12]

  • Trioxoimidazolidines: These derivatives have been identified as inhibitors of thymidine phosphorylase, an enzyme involved in angiogenesis.[13]

Carboxylic Acid Derivatization

The carboxylic acid is a prime handle for derivatization to improve cell permeability, alter solubility, or introduce new binding interactions.

  • Amide Formation: Converting the acid to a primary, secondary, or tertiary amide is a common strategy. This can be achieved using standard peptide coupling reagents like EDC/HOBt or HATU.[14][15] Amides can introduce new hydrogen bonding capabilities and alter the compound's pharmacokinetic profile.

Modification Site Structural Change Potential Impact on Activity Relevant Literature
A-Ring (Benzoic Acid) Isomeric relocation of substituentsAltered 3D conformation, changes in target binding[8][9]
Addition of EWG/EDGModulated electronics, lipophilicity, and metabolic stability[15]
B-Ring (Core Heterocycle) O → S (Thioxoimidazolidinone)Potential for new anticancer or antimicrobial activity[10]
Imidazolidinone → OxazolidinonePotential for potent antibacterial activity (Linezolid-like)[11][12]
2-Oxo → 2,4,5-TrioxoPotential for enzyme inhibition (e.g., Thymidine Phosphorylase)[13]
Carboxylic Acid -COOH → -CONHRImproved cell permeability, new H-bond interactions, prodrug potential[14][15]

Potential Biological Applications and Targets

Based on the activities of structurally related compounds, this scaffold is a promising starting point for several therapeutic areas.

Matrix Metalloproteinase (MMP) Inhibition

MMPs are a family of enzymes responsible for degrading the extracellular matrix. Their inappropriate activity is implicated in diseases like arthritis, cancer metastasis, and tissue ulceration.[6] Several 2-oxo-imidazolidine-4-carboxylic acid derivatives have been designed as potent MMP inhibitors, particularly targeting MMP-13, which is a key player in osteoarthritis.[7] The core structure likely interacts with the zinc ion in the MMP active site, and modifications to the scaffold can enhance potency and selectivity.

mmp_pathway Pro_MMP Pro-MMP (Inactive) Active_MMP Active MMP Pro_MMP->Active_MMP Activation ECM Extracellular Matrix (Collagen, etc.) Active_MMP->ECM Cleaves Degradation ECM Degradation ECM->Degradation Leads to Pathology Disease Progression (Arthritis, Cancer) Degradation->Pathology Inhibitor 2-Oxoimidazolidine Derivative Inhibitor->Active_MMP Inhibits

Caption: Role of MMPs in pathology and point of inhibition by test compounds.

Antibacterial Agents

The related oxazolidinone class is a cornerstone of modern antibiotic therapy for resistant Gram-positive infections.[11] Imidazolidinone derivatives have also demonstrated broad antimicrobial activities.[1] These compounds typically function by inhibiting bacterial protein synthesis. The this compound scaffold could be explored for activity against clinically relevant pathogens, including resistant strains like MRSA.

Protocol: Amide Derivative Synthesis

This protocol outlines a general procedure for creating an amide library from the parent carboxylic acid.

  • Objective: To synthesize a diverse set of amide derivatives for SAR studies.

  • Materials:

    • This compound (1.0 eq)

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.5 eq)

    • Hydroxybenzotriazole (HOBt, 1.2 eq)

    • A primary or secondary amine (R¹R²NH, 1.2 eq)

    • Diisopropylethylamine (DIPEA, 2.0 eq)

    • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Procedure:

    • Dissolve the carboxylic acid in anhydrous DCM or DMF.

    • Add EDC and HOBt to the solution and stir for 20 minutes at room temperature to form the active ester.

    • Add the desired amine followed by DIPEA.

    • Stir the reaction at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude amide product via flash column chromatography or preparative HPLC.

    • Characterize the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[16][17]

Conclusion and Future Outlook

The this compound scaffold represents a promising, yet underexplored, platform for the development of novel therapeutic agents. Its synthetic tractability and the proven pharmacological relevance of its constituent moieties make it an attractive starting point for drug discovery campaigns. The existing literature on related structures strongly suggests that analogs and derivatives are likely to exhibit potent activity as MMP inhibitors and antibacterial agents.

Future research should focus on the systematic synthesis and screening of derivative libraries to build a comprehensive structure-activity relationship profile. Key areas for exploration include:

  • Stereochemistry: For derivatives with new chiral centers, synthesis of single enantiomers is crucial, as biological activity is often stereospecific.[18]

  • Selectivity Profiling: For enzyme inhibitors, it is critical to assess selectivity against a panel of related enzymes to minimize off-target effects.

  • In Vivo Evaluation: Promising lead compounds should be advanced into animal models to assess their efficacy, pharmacokinetics, and safety profiles.

By leveraging the foundational knowledge outlined in this guide, researchers can effectively navigate the chemical space around this versatile scaffold and unlock its full therapeutic potential.

References

  • Sattler, C. A., et al. (1980). Chemistry, pharmacology, and structure-activity relationships with a new type of imidazolines exerting a specific bradycardic action at a cardiac site. Journal of Medicinal Chemistry, 23(11), 1217-22. [Link]

  • Tanabe Seiyaku Co Ltd. (1989). US Patent 4,804,672A: 2-oxo-imidazolidine derivatives as agents for treatment of kidney diseases.
  • Al-Madhagy, A., et al. (2009). Structure–activity relationship of 2,4,5-trioxoimidazolidines as inhibitors of thymidine phosphorylase. Bioorganic & Medicinal Chemistry, 17(15), 5642-5649. [Link]

  • El-Sayed, N. N. E., et al. (2023). Some oxoimidazolidine and cyanoguanidine compounds: Toxicological efficacy and structure-activity relationships studies. Results in Chemistry, 5, 100824. [Link]

  • Warner-Lambert Company. (2001). US Patent US20010041710A1: 2-oxo-imidazolidine-4-carboxylic acid hydroxamide compounds that inhibit matrix metalloproteinases.
  • American Elements. (n.d.). This compound. Retrieved January 18, 2026, from [Link]

  • Ahn, M., et al. (2004). Design and synthesis of 2-oxo-imidazolidine-4-carboxylic acid hydroxyamides as potent matrix metalloproteinase-13 inhibitors. Bioorganic & Medicinal Chemistry Letters, 14(1), 111-114. [Link]

  • Al-Khafaji, K. A. S., et al. (2022). Effect of New 2-Thioxoimidazolidin-4-one Compounds against Staphylococcus aureus Clinical Strains and Immunological Markers' Combinations. BioMed Research International, 2022, 8878393. [Link]

  • Livermore, D. M., et al. (2011). Structure-Activity Relationships of Diverse Oxazolidinones for Linezolid-Resistant Staphylococcus aureus Strains Possessing the cfr Methyltransferase Gene or Ribosomal Mutations. Antimicrobial Agents and Chemotherapy, 55(9), 4067-4071. [Link]

  • de Almeida, M. V., et al. (2022). Oxazolidinones as versatile scaffolds in medicinal chemistry. RSC Medicinal Chemistry, 13(9), 1025-1048. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 54595573, this compound. Retrieved January 18, 2026, from [Link].

  • Kim, S., et al. (2022). Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants. RSC Medicinal Chemistry, 13(2), 220-231. [Link]

  • Husain, A., et al. (2017). Synthesis, characterization, biological evaluation and molecular docking studies of 2-(1H-benzo[d]imidazol-2-ylthio)-N-(substituted 4-oxothiazolidin-3-yl) acetamides. Chemistry Central Journal, 11(1), 130. [Link]

  • Rahman, S. M. A., et al. (2016). Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences, 15(1), 83-87. [Link]

  • Abass, S. J. (2018). Synthesis and Characterization of 4-(2-Methyl-4-Oxoquinazolin-3(4H)-Yl) Benzoic Acid Derivatives Using Some Biologically Active Alcohols and Phenols. Journal of Applicable Chemistry, 4(3), 996-1000. [Link]

  • Wang, Z., et al. (2018). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules, 23(10), 2636. [Link]

  • Tanc, M., et al. (2012). 2-[(1H-benzimidazol-2-ylmethyl)-amino]-benzoic acid methyl ester: crystal structure, DFT calculations and biological activity evaluation. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 85(1), 189-197. [Link]

  • Nikolova, I., et al. (2011). Synthesis and crystal structure of 2-[(2,3-dihydro-2-oxo-3-benzoxazolyl)methyl]benzoic acid. Bulgarian Chemical Communications, 43(2), 231-235. [Link]

  • Ali, A., et al. (2021). Crystal structure, Hirshfeld and electronic transition analysis of 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 7), 755-762. [Link]

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Sources

in vitro screening of 2-Methyl-3-(2-oxoimidazolidin-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Vitro Screening of 2-Methyl-3-(2-oxoimidazolidin-1-yl)benzoic acid

Foreword: Charting a Course for a Novel Molecule

In the landscape of drug discovery, the journey of a novel chemical entity from synthesis to potential therapeutic application is both systematic and exploratory. This guide addresses the , a compound for which, to date, public domain biological data is scarce. The absence of established activity profiles necessitates a logically designed, hypothesis-driven screening strategy.

This document is structured not as a rigid template, but as a dynamic strategic plan. As senior application scientists, our role is to bridge the gap between chemical structure and biological function. We will, therefore, leverage our expertise to dissect the molecule's structural motifs—the benzoic acid group, a common feature in various bioactive compounds, and the 2-oxoimidazolidinone core, a scaffold present in molecules with diverse pharmacological activities. This structural analysis forms the bedrock of our proposed screening cascades, guiding our experimental choices with a clear, causal rationale. Our approach is grounded in the principles of E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), ensuring that each proposed protocol is a self-validating system designed to yield robust and interpretable data for researchers, scientists, and drug development professionals.

Rationale and Strategic Overview: Deconstructing the Molecule

The chemical structure of this compound presents two key pharmacophoric features:

  • The Benzoic Acid Moiety: This group is a well-known structural alert in medicinal chemistry, often contributing to antimicrobial and anti-inflammatory activities.[1] Benzoic acid derivatives are also explored for their anticancer properties.

  • The 2-Oxoimidazolidinone Ring: This heterocyclic core is structurally related to various bioactive scaffolds. For instance, imidazolidinone derivatives have been investigated for their cytotoxic effects against cancer cell lines.[2] Furthermore, related benzimidazole structures are known to possess a wide range of biological activities, including anticancer and antimicrobial effects.[3][4]

Given this structural context, a dual-pronged screening approach is warranted, investigating both the anticancer and antimicrobial potential of the compound. Our strategy is designed as a tiered cascade, a standard in drug discovery to efficiently manage resources by progressing only the most promising candidates through increasingly complex and specific assays.[5][6]

Proposed Screening Cascade Overview

The following diagram illustrates the high-level decision-making workflow for the in vitro evaluation of this compound.

G cluster_0 Primary Screening cluster_1 Secondary & Mechanistic Screening cluster_2 Pathway & Target Analysis Anticancer Anticancer Cytotoxicity (MTT/SRB Assays) Apoptosis Apoptosis & Cell Cycle Analysis Anticancer->Apoptosis If IC50 < 10 µM & Selective Antimicrobial Antimicrobial Susceptibility (MIC Assay) Bactericidal Bactericidal/Bacteriostatic (MBC Assay) Antimicrobial->Bactericidal If MIC ≤ 64 µg/mL Pathway Signaling Pathway Analysis (Western Blot) Apoptosis->Pathway If Apoptosis or Cell Cycle Arrest is Confirmed Compound This compound Compound->Anticancer Compound->Antimicrobial

Caption: High-level screening cascade for the test compound.

Anticancer Screening Cascade

This cascade is designed to first identify cytotoxic activity and then to probe the underlying mechanism of cell death.

Tier 1: Primary Cytotoxicity Screening

The initial step is to evaluate the compound's general toxicity against a panel of human cancer cell lines. We propose using two complementary assays to ensure the robustness of the data: the MTT assay, which measures metabolic activity, and the Sulforhodamine B (SRB) assay, which quantifies total cellular protein.[2][7]

2.1.1. Recommended Cell Line Panel

A diverse panel is crucial to identify potential tissue-specific activity.

Cell LineCancer TypeRationale
MCF-7 Breast AdenocarcinomaRepresents hormone-dependent breast cancer.
HCT-116 Colorectal CarcinomaA common model for gastrointestinal cancers.
A549 Lung CarcinomaA standard for non-small cell lung cancer research.
K562 Chronic Myelogenous LeukemiaRepresents a hematological malignancy (suspension cells).
HaCaT KeratinocyteA non-cancerous cell line to assess selectivity.

2.1.2. Experimental Protocol: MTT Assay

This assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[8][9]

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[8]

  • Solubilization solution (e.g., DMSO or 4 mM HCl, 0.1% NP40 in isopropanol).[8]

  • 96-well flat-bottom plates.

  • Complete cell culture medium.

  • Test compound stock solution (e.g., 10 mM in DMSO).

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium and incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the old medium with 100 µL of the medium containing the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C until formazan crystals are visible.[1]

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well.[8]

  • Absorbance Reading: Agitate the plate on an orbital shaker for 15 minutes to fully dissolve the formazan crystals. Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

2.1.3. Experimental Protocol: Sulforhodamine B (SRB) Assay

The SRB assay relies on the ability of the SRB dye to bind to protein components of cells that have been fixed to the plate.[2][10]

Materials:

  • Trichloroacetic acid (TCA), 50% (w/v) solution.

  • SRB solution (0.4% w/v in 1% acetic acid).[11]

  • Wash solution (1% acetic acid).

  • Solubilization buffer (10 mM Tris base, pH 10.5).[11]

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Cell Fixation: Gently add 25 µL of cold 50% TCA to each well (final concentration of 10%) and incubate at 4°C for 1 hour.[11]

  • Washing: Wash the plates five times with 1% acetic acid to remove unbound dye and allow them to air-dry.[11]

  • Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.[11]

  • Final Wash: Quickly wash the plates again with 1% acetic acid to remove unbound dye and allow to air-dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well.

  • Absorbance Reading: Agitate the plate and read the absorbance at 510 nm.

  • Data Analysis: Calculate the IC50 value as described for the MTT assay.

2.1.4. Data Presentation and Interpretation

Results should be summarized in a table to facilitate comparison. A compound is typically considered a "hit" if it demonstrates an IC50 value below 10 µM in one or more cancer cell lines and shows a favorable selectivity index (IC50 in non-cancerous cells / IC50 in cancer cells).

CompoundIC50 (µM) vs. MCF-7IC50 (µM) vs. HCT-116IC50 (µM) vs. A549IC50 (µM) vs. K562IC50 (µM) vs. HaCaT
Test CompoundHypothetical ValueHypothetical ValueHypothetical ValueHypothetical ValueHypothetical Value
DoxorubicinPositive ControlPositive ControlPositive ControlPositive ControlPositive Control
Tier 2: Mechanistic Elucidation

If the compound shows promising activity in Tier 1, the next logical step is to investigate how it is killing the cancer cells.

2.2.1. Apoptosis vs. Necrosis Determination

The Annexin V-FITC/Propidium Iodide (PI) assay is the gold standard for distinguishing between apoptosis (programmed cell death) and necrosis.

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.

  • Method: Treat the most sensitive cancer cell line with the compound at its IC50 and 2x IC50 concentrations for 24-48 hours. Stain the cells with Annexin V-FITC and PI, and analyze by flow cytometry.

  • Interpretation:

    • Annexin V(-)/PI(-) -> Live cells

    • Annexin V(+)/PI(-) -> Early apoptotic cells

    • Annexin V(+)/PI(+) -> Late apoptotic/necrotic cells

    • Annexin V(-)/PI(+) -> Necrotic cells

2.2.2. Cell Cycle Analysis

Many anticancer agents exert their effects by arresting the cell cycle at a specific phase.

  • Principle: The DNA content of cells changes as they progress through the cell cycle (G1, S, G2/M phases). Staining cells with a DNA-binding dye like PI allows for the quantification of cells in each phase.

  • Method: Treat cells as described above, then fix them with cold ethanol and stain with a PI solution containing RNase. Analyze the DNA content by flow cytometry.

  • Interpretation: An accumulation of cells in a particular phase (e.g., G2/M) compared to the vehicle control indicates cell cycle arrest at that checkpoint.

Tier 3: Signaling Pathway Analysis

Understanding the molecular pathways affected by the compound provides critical insights for further development. The PI3K/Akt and NF-κB pathways are central regulators of cell survival and proliferation and are frequently dysregulated in cancer.[3][12][13][14]

G cluster_0 PI3K/Akt Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 pAkt p-Akt (Active) PDK1->pAkt phosphorylates Akt Akt Akt->PDK1 Survival Cell Survival, Proliferation, Growth pAkt->Survival PTEN PTEN (Inhibitor) PTEN->PIP3

Caption: Simplified PI3K/Akt signaling pathway.

G cluster_1 NF-κB Pathway Stimuli Stimuli (e.g., TNF-α) IKK IKK Complex Stimuli->IKK IkB IκBα IKK->IkB phosphorylates for degradation NFkB_inactive NF-κB (p50/p65) (Inactive) IkB->NFkB_inactive NFkB_active NF-κB (p50/p65) (Active) NFkB_inactive->NFkB_active releases Nucleus Nucleus NFkB_active->Nucleus translocates to Transcription Gene Transcription (Anti-apoptosis, Proliferation) Nucleus->Transcription

Caption: Canonical NF-κB signaling pathway.

Method: Western Blotting

  • Principle: This technique allows for the detection and quantification of specific proteins in a cell lysate.

  • Procedure: Treat cells with the compound at its IC50 for various time points (e.g., 6, 12, 24 hours). Lyse the cells, separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against key signaling proteins.

  • Key Proteins to Analyze:

    • PI3K/Akt Pathway: Phospho-Akt (Ser473), total Akt, PTEN. A decrease in the p-Akt/Akt ratio would suggest inhibition of this pro-survival pathway.[3][15]

    • NF-κB Pathway: IκBα, Phospho-IκBα. A stabilization of IκBα (less degradation) would indicate inhibition of NF-κB activation, a pathway that often promotes cancer cell survival.[12][16]

Antimicrobial Screening Cascade

This parallel screening effort will assess the compound's potential as an antibacterial agent.

Tier 1: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[17][18] The broth microdilution method is a standardized and efficient way to determine MIC values.[19][20]

3.1.1. Recommended Bacterial Panel

The panel should include representative Gram-positive and Gram-negative bacteria.

StrainGram StainClinical Relevance
Staphylococcus aureus (ATCC 29213)PositiveCommon cause of skin and systemic infections.
Bacillus subtilis (ATCC 6633)PositiveA common Gram-positive model organism.
Escherichia coli (ATCC 25922)NegativeA common cause of urinary tract and gastrointestinal infections.
Pseudomonas aeruginosa (ATCC 27853)NegativeAn opportunistic pathogen known for antibiotic resistance.

3.1.2. Experimental Protocol: Broth Microdilution

Materials:

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • 96-well U-bottom plates.

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10^8 CFU/mL).

  • Test compound and control antibiotic (e.g., Ciprofloxacin) stock solutions.

Procedure:

  • Compound Dilution: In a 96-well plate, prepare two-fold serial dilutions of the test compound in CAMHB, typically ranging from 256 µg/mL to 0.5 µg/mL.

  • Inoculum Preparation: Dilute the standardized bacterial suspension in CAMHB so that the final concentration in each well after inoculation will be approximately 5 x 10^5 CFU/mL.

  • Inoculation: Add the diluted bacterial inoculum to each well containing the compound dilutions. Include a positive control (broth + inoculum, no drug) and a negative control (broth only).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.[19][20]

  • MIC Reading: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[21]

3.1.3. Data Presentation

CompoundMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. B. subtilisMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. P. aeruginosa
Test CompoundHypothetical ValueHypothetical ValueHypothetical ValueHypothetical Value
CiprofloxacinPositive ControlPositive ControlPositive ControlPositive Control
Tier 2: Minimum Bactericidal Concentration (MBC) Determination

This assay distinguishes between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.

  • Procedure: Following the MIC determination, take a small aliquot (e.g., 10 µL) from all the wells that showed no visible growth. Spread these aliquots onto nutrient agar plates.

  • Incubation: Incubate the agar plates at 37°C for 24 hours.

  • MBC Reading: The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.

Conclusion and Future Directions

This guide outlines a comprehensive and logically structured in vitro screening cascade for this compound. By systematically evaluating its cytotoxic and antimicrobial properties, this workflow enables a thorough initial characterization of its biological potential. The tiered approach ensures that resources are focused on elucidating the mechanism of action only for compounds that demonstrate promising primary activity.

Positive results from this cascade—such as potent and selective anticancer activity with a defined mechanism or broad-spectrum antibacterial efficacy—would provide a strong rationale for advancing the compound into the next phases of drug discovery, including lead optimization, advanced mechanistic studies, and eventually, in vivo efficacy and safety evaluation. This structured, evidence-based approach is fundamental to navigating the complexities of preclinical research and identifying novel therapeutic candidates.

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Sources

A Multi-Faceted Strategy for the Target Deconvolution of 2-Methyl-3-(2-oxoimidazolidin-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The identification of a small molecule's cellular targets is a critical and often challenging phase in drug discovery and chemical biology. This guide presents a comprehensive, multi-pronged technical strategy for the target identification and deconvolution of 2-Methyl-3-(2-oxoimidazolidin-1-yl)benzoic acid, a novel compound with an unknown mechanism of action. By integrating chemical probe synthesis, advanced proteomics, biophysical validation, and computational biology, this whitepaper provides researchers, scientists, and drug development professionals with a robust framework for elucidating the molecular targets of novel bioactive compounds. The narrative emphasizes the rationale behind experimental choices, ensuring a self-validating and scientifically rigorous approach.

Introduction: The Challenge of an Unknown Target

This compound is a small molecule with a distinct chemical structure, suggesting potential for biological activity.[1][2] However, its specific cellular binding partners and mechanism of action remain uncharacterized. Phenotype-based drug discovery often yields such promising hits, but the subsequent process of identifying the molecular targets, known as target deconvolution, is essential for understanding their therapeutic potential and potential toxicities.[3][4]

This guide outlines a hypothetical, yet field-proven, workflow to systematically identify the protein targets of this molecule. Our approach is built on three pillars: initial discovery of interacting proteins, rigorous orthogonal validation of these primary hits, and bioinformatic analysis to place the validated targets within a biological context.

Phase I: Chemical Probe Design and Synthesis

To isolate the binding partners of this compound from a complex cellular milieu, it is first necessary to convert it into a chemical probe. This involves appending a tag for detection or purification while preserving the parent molecule's biological activity.

Causality of Design: The key is to introduce a linker at a position that does not interfere with the pharmacophore—the essential features for target binding. Based on the structure, the carboxylic acid group on the benzoic acid ring is a chemically accessible and likely solvent-exposed region, making it a suitable attachment point for a linker. Modification at this site is less likely to disrupt binding than alterations to the core ring structures. A polyethylene glycol (PEG) linker is often chosen to enhance solubility and extend the tag away from the core molecule, minimizing steric hindrance.

Protocol: Synthesis of a Biotinylated Affinity Probe

  • Protection of the Carboxylic Acid: The carboxylic acid of this compound is first protected, for instance, as a methyl ester, to prevent unwanted side reactions.

  • Activation and Amide Coupling: The protected compound is then coupled with a bifunctional linker, such as an amino-PEG-acid, using standard amide bond formation reagents like HATU or EDC/HOBt.[5]

  • Deprotection and Biotinylation: The terminal carboxylic acid of the PEG linker is then activated and reacted with a biotin-amine derivative to yield the final biotinylated probe.

  • Purity Analysis: The final product is purified by high-performance liquid chromatography (HPLC) and its structure confirmed by mass spectrometry and NMR.

Phase II: Affinity-Based Proteomics for Target Discovery

With a high-quality chemical probe in hand, the next step is to identify its interacting proteins from a cellular lysate. Affinity purification coupled with mass spectrometry (AP-MS) is a powerful technique for this purpose.[6][7]

Expert Insight: A crucial control experiment is to include an excess of the original, untagged "competitor" molecule. Genuine binding partners will be outcompeted by the free compound, leading to their reduced abundance in the mass spectrometry results. This competitive binding experiment is the gold standard for distinguishing specific interactors from non-specific background proteins that bind to the affinity matrix or the probe's linker.

Experimental Protocol: Affinity Purification-Mass Spectrometry (AP-MS)

  • Cell Culture and Lysis: A relevant cell line is cultured and harvested. The cells are lysed under non-denaturing conditions to preserve protein complexes.

  • Incubation with Probe: The cell lysate is incubated with the biotinylated probe immobilized on streptavidin-coated magnetic beads. A parallel control incubation is performed in the presence of a 100-fold excess of the free, unmodified this compound.

  • Washing: The beads are washed extensively with lysis buffer to remove non-specifically bound proteins.[4]

  • Elution: The bound proteins are eluted from the beads, typically by boiling in SDS-PAGE sample buffer.

  • Proteomic Analysis: The eluted proteins are separated by SDS-PAGE, in-gel digested with trypsin, and the resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The mass spectrometry data is searched against a protein database to identify the proteins. The relative abundance of each protein in the probe-only and the competitor-eluted samples is quantified to identify high-confidence binding partners.

Hypothetical AP-MS Data

Protein IDGene NameFold Enrichment (Probe vs. Competitor)p-valuePutative Function
P04637TP5325.3<0.001Tumor Suppressor
Q09472ABL118.9<0.001Tyrosine Kinase
P62258RPLP01.20.45Ribosomal Protein
P31946HSPA80.90.89Chaperone

Table 1: Representative data from a hypothetical AP-MS experiment. Proteins with high fold enrichment and low p-values are considered primary "hits" for further validation.

Caption: Affinity Purification-Mass Spectrometry Workflow.

Phase III: Orthogonal Validation of Primary Hits

The list of potential targets from the AP-MS experiment must be validated using independent, orthogonal methods to confirm direct and specific interactions. This step is crucial for eliminating false positives and building a strong case for a genuine drug-target interaction.

Cellular Thermal Shift Assay (CETSA)

Principle: CETSA is a powerful method for verifying target engagement in a cellular environment.[8][9] The binding of a small molecule to its target protein often increases the protein's thermal stability. This stabilization can be detected by heating cell lysates or intact cells to various temperatures and quantifying the amount of soluble protein remaining.[10][11]

Protocol: Lysate-Based CETSA

  • Lysate Preparation: Prepare a cell lysate as in the AP-MS protocol.

  • Compound Incubation: Aliquot the lysate and incubate with either the test compound or a vehicle control (e.g., DMSO).

  • Heat Challenge: Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling.

  • Separation of Fractions: Centrifuge the samples to pellet the aggregated, denatured proteins.

  • Quantification: Collect the supernatant containing the soluble proteins and quantify the amount of the putative target protein using Western blotting or other antibody-based methods.

  • Melt Curve Generation: Plot the percentage of soluble protein as a function of temperature to generate a melt curve. A shift in the curve to higher temperatures in the presence of the compound indicates target engagement.

Surface Plasmon Resonance (SPR)

Principle: SPR is a label-free biophysical technique that provides real-time quantitative data on the binding kinetics (association and dissociation rates) and affinity of a small molecule to a purified protein.[12][13][14]

Protocol: SPR Analysis

  • Protein Immobilization: The purified putative target protein is immobilized on an SPR sensor chip.

  • Analyte Injection: A series of concentrations of this compound are injected over the chip surface.[14]

  • Data Acquisition: The binding is monitored in real-time, generating a sensorgram that shows the association and dissociation phases.

  • Kinetic Analysis: The sensorgram data is fitted to a binding model to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity.[13][14]

CRISPR-Cas9 Genetic Validation

Principle: CRISPR-Cas9 technology can be used to validate a target by assessing the phenotypic consequences of its genetic knockout.[15][][17] If the small molecule elicits a specific cellular phenotype (e.g., decreased cell viability), and knocking out the putative target gene phenocopies or abrogates this effect, it provides strong evidence for on-target activity.[18][19]

Protocol: CRISPR-KO Validation

  • gRNA Design and Lentiviral Production: Design and clone guide RNAs (gRNAs) targeting the gene of the putative protein target into a lentiviral vector. Produce lentivirus.

  • Cell Transduction: Transduce a Cas9-expressing cell line with the gRNA lentivirus to generate a knockout cell pool.

  • Phenotypic Assay: Treat both the wild-type and knockout cells with varying concentrations of this compound.

  • Data Analysis: Measure the relevant phenotype (e.g., cell viability via a CellTiter-Glo assay). A significant shift in the dose-response curve in the knockout cells compared to the wild-type cells validates the target's role in the compound's mechanism of action.

Orthogonal_Validation cluster_validation Validation Methods AP_MS Primary Hits from AP-MS CETSA CETSA (Target Engagement in Cells) AP_MS->CETSA validate SPR SPR (In Vitro Binding Kinetics) AP_MS->SPR validate CRISPR CRISPR-Cas9 (Genetic Validation) AP_MS->CRISPR validate Validated_Target Validated Target CETSA->Validated_Target SPR->Validated_Target CRISPR->Validated_Target Signaling_Pathway Compound 2-Methyl-3-(...) benzoic acid Target Validated Target (e.g., Kinase A) Compound->Target inhibition Substrate Substrate Target->Substrate phosphorylation Downstream1 Downstream Effector 1 Substrate->Downstream1 Downstream2 Downstream Effector 2 Substrate->Downstream2 Phenotype Cellular Phenotype Downstream1->Phenotype Downstream2->Phenotype

Caption: Hypothetical Signaling Pathway.

Conclusion

The identification of a novel compound's molecular target is a cornerstone of modern drug development. The strategy outlined in this guide for this compound provides a robust, multi-layered approach that moves from unbiased discovery to rigorous validation. By combining chemical biology, proteomics, biophysics, and computational methods, researchers can confidently deconvolute a compound's mechanism of action, paving the way for its development as a chemical probe or therapeutic agent. This integrated workflow ensures scientific integrity by demanding that initial findings are substantiated through diverse and independent experimental modalities, ultimately leading to a higher probability of success in the complex journey of drug discovery.

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  • PubMed. (2018-10-01). 4-(3-Alkyl-2-oxoimidazolidin-1-yl)-N-phenylbenzenesulfonamides as new antimitotic prodrugs activated by cytochrome P450 1A1 in breast cancer cells. [Link]

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Sources

A Technical Guide to the Solubility and Stability of 2-Methyl-3-(2-oxoimidazolidin-1-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction and Physicochemical Overview

2-Methyl-3-(2-oxoimidazolidin-1-yl)benzoic acid, hereafter referred to as Compound A, is an organic molecule featuring a benzoic acid moiety substituted with a methyl group and a cyclic urea (2-oxoimidazolidin-1-yl) group. Its chemical structure (Figure 1) suggests it possesses both acidic (carboxylic acid) and polar (urea) functionalities, which are key determinants of its solubility and stability behavior.

  • Chemical Formula: C₁₁H₁₂N₂O₃[1]

  • Molecular Weight: 220.23 g/mol [1]

  • CAS Number: 1343134-58-6[1]

Figure 1: Chemical Structure of Compound A

Source: PubChem CID 54595573[2]

The presence of the carboxylic acid group (pKa typically ~3-5) indicates that the aqueous solubility of Compound A will be highly dependent on pH. The polar urea group is capable of forming strong hydrogen bonds, which can influence both solubility in polar solvents and potential interactions in solid-state forms.[3] The aromatic ring and methyl group introduce lipophilic character. Understanding the interplay of these functional groups is critical for designing relevant experimental studies.

Aqueous and Solvent Solubility Determination

The solubility of an active pharmaceutical ingredient (API) is a critical parameter that influences its bioavailability and developability.[4] For Compound A, a comprehensive solubility profile across various aqueous and organic media is essential.

Theoretical Considerations
  • pH-Dependent Solubility: The carboxylic acid moiety will be predominantly in its neutral, less soluble form (R-COOH) at pH values significantly below its pKa. As the pH increases above the pKa, it will deprotonate to form the more soluble carboxylate salt (R-COO⁻). This relationship is fundamental to understanding its behavior in physiological environments and for developing pH-controlled formulations.[5]

  • Solvent Polarity: The molecule's mixed polarity suggests it will exhibit solubility in a range of solvents. Polar protic solvents (e.g., ethanol, methanol) are expected to be effective due to hydrogen bonding with both the carboxylic acid and urea groups.[6] Apolar solvents (e.g., heptane, cyclohexane) are likely to be poor solvents.

  • Common Ion Effect: In buffered solutions, the presence of ions from the buffer system can influence the solubility of the ionized form of the compound and should be carefully considered.[7]

Protocol: Thermodynamic Solubility by Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic (equilibrium) solubility, providing the most reliable measurement for formulation and biopharmaceutical classification.[8][9]

Objective: To determine the equilibrium solubility of Compound A in various media at a controlled temperature (e.g., 25 °C and/or 37 °C).

Materials:

  • Compound A (solid, verified purity)

  • Selected solvents: pH 1.2 HCl, pH 4.5 Acetate Buffer, pH 6.8 Phosphate Buffer, Purified Water, Ethanol, Propylene Glycol.

  • Scintillation vials or flasks with screw caps.

  • Orbital shaker or rotator in a temperature-controlled chamber.

  • Syringe filters (e.g., 0.22 µm PVDF or PTFE).

  • Validated analytical method (e.g., HPLC-UV) for quantification.

Procedure:

  • Preparation: Add an excess amount of Compound A to each vial, ensuring a solid phase remains at equilibrium. (A starting point is 5-10 mg/mL).[9]

  • Solvent Addition: Add a known volume (e.g., 2-5 mL) of the pre-equilibrated test medium to each vial.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to the desired temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm). The system should be allowed to equilibrate for a sufficient duration.

    • Expert Insight: A 48-72 hour equilibration period is often sufficient, but this must be confirmed by sampling at intermediate time points (e.g., 24, 48, 72 hours) to ensure the concentration has reached a plateau.[8]

  • Phase Separation: Once equilibrium is reached, allow the suspensions to settle for a short period. Carefully withdraw an aliquot from the supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial.

    • Trustworthiness Check: The first few drops from the filter should be discarded to avoid adsorption effects. The filtration step must be rapid to prevent temperature changes that could cause precipitation.

  • Analysis: Dilute the filtrate as necessary and analyze the concentration of Compound A using a validated analytical method. The pH of the final saturated solution should be measured and reported.[7]

  • Data Reporting: Report the solubility in mg/mL or µg/mL. Each condition should be tested in triplicate.[9]

Data Presentation: Predicted Solubility Profile

Since no experimental data is available, the following table is a template for presenting results once the protocol is executed.

Solvent/Medium pH (Final) Temperature (°C) Solubility (mg/mL) Standard Deviation
0.1 N HClTBD25TBDTBD
pH 4.5 Acetate BufferTBD25TBDTBD
pH 6.8 Phosphate BufferTBD25TBDTBD
Purified WaterTBD25TBDTBD
EthanolN/A25TBDTBD
Propylene GlycolN/A25TBDTBD
Visualization: Solubility Determination Workflow

G cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis prep1 Add excess Compound A to triplicate vials prep2 Add pre-equilibrated solvent media prep1->prep2 equil1 Seal vials and place in shaker at constant T prep2->equil1 equil2 Agitate for 48-72 hours equil1->equil2 equil3 Confirm plateau by time-point sampling equil2->equil3 analysis1 Filter supernatant (0.22 µm syringe filter) equil3->analysis1 analysis2 Measure pH of filtrate analysis1->analysis2 analysis3 Quantify concentration via validated HPLC method analysis2->analysis3 analysis4 Calculate Mean ± SD analysis3->analysis4

Caption: Workflow for Thermodynamic Solubility Determination.

Chemical Stability and Degradation Pathway Analysis

Stability testing is crucial for determining the re-test period or shelf life of an API and for identifying appropriate storage conditions.[10][11] Forced degradation (stress testing) is performed to identify likely degradation products, establish degradation pathways, and demonstrate the specificity of analytical methods.[12][13]

Theoretical Considerations & Potential Degradation Pathways

Based on the structure of Compound A, several degradation pathways are plausible under stress conditions:

  • Hydrolysis: The cyclic urea structure contains amide-like bonds that could be susceptible to hydrolysis under strong acidic or basic conditions, potentially leading to ring-opening.

  • Oxidation: The aromatic ring and benzylic methyl group could be susceptible to oxidation, especially in the presence of oxidizing agents like hydrogen peroxide.

  • Photolysis: Aromatic systems can be sensitive to UV/Vis light, potentially leading to photodegradation products.

  • Thermal Degradation: High temperatures can induce degradation, such as decarboxylation of the benzoic acid moiety, although this typically requires severe conditions.

Protocol: Forced Degradation Study

This protocol is designed in accordance with ICH Q1A(R2) guidelines to induce a target degradation of 5-20%.[14][15]

Objective: To identify the degradation products of Compound A under various stress conditions and to develop a stability-indicating analytical method.

Materials:

  • Compound A

  • Hydrochloric acid (e.g., 0.1 M to 1 M)

  • Sodium hydroxide (e.g., 0.1 M to 1 M)

  • Hydrogen peroxide (e.g., 3-30%)

  • Temperature-controlled ovens, water baths, and a photostability chamber.

  • Validated HPLC method with a photodiode array (PDA) detector.

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of Compound A in a suitable solvent (e.g., acetonitrile/water mixture).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with HCl and heat (e.g., 60-80 °C).[16] Sample at various time points (e.g., 2, 4, 8, 24 hours). Neutralize samples before analysis.

    • Base Hydrolysis: Mix the stock solution with NaOH and maintain at room temperature or heat gently.[16] Sample at time points and neutralize before analysis.

    • Oxidation: Mix the stock solution with H₂O₂ and keep at room temperature.[16] Monitor for degradation.

    • Thermal Degradation (Solid): Store solid Compound A in an oven at an elevated temperature (e.g., 80 °C).[12]

    • Thermal Degradation (Solution): Heat the stock solution in a neutral buffer.

    • Photostability: Expose both solid and solution samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[15] A dark control sample must be run in parallel.

  • Sample Analysis: Analyze all stressed samples, along with an unstressed control, using an HPLC-PDA method.

    • Expert Insight: The goal is to develop a chromatographic method that resolves the parent peak (Compound A) from all major degradation products. A PDA detector is essential for assessing peak purity and comparing the UV spectra of degradants to the parent compound.

  • Mass Balance: Calculate the mass balance to ensure that all degradation products are accounted for. The sum of the assay of Compound A and the levels of all impurities should remain close to 100%.

Data Presentation: Forced Degradation Summary

This table should be used to summarize the findings from the stress testing study.

Stress Condition Parameters (Concentration, Temp, Duration) % Degradation No. of Degradants Observations / Major Degradant (RT)
Acid Hydrolysise.g., 1 M HCl, 80°C, 24hTBDTBDTBD
Base Hydrolysise.g., 0.1 M NaOH, 60°C, 8hTBDTBDTBD
Oxidatione.g., 3% H₂O₂, RT, 24hTBDTBDTBD
Thermal (Solid)e.g., 80°C, 7 daysTBDTBDTBD
PhotostabilityICH Q1B conditionsTBDTBDTBD
Visualization: Forced Degradation Study Workflow

G cluster_stress Stress Conditions (ICH Q1A) cluster_analysis Analysis & Evaluation start Prepare Stock Solution of Compound A acid Acidic (HCl, Heat) start->acid base Basic (NaOH, Heat) start->base ox Oxidative (H₂O₂, RT) start->ox therm Thermal (Heat) start->therm photo Photolytic (Light, ICH Q1B) start->photo analyze Analyze samples via Stability-Indicating HPLC-PDA acid->analyze base->analyze ox->analyze therm->analyze photo->analyze resolve Ensure resolution of parent peak from degradants analyze->resolve purity Assess peak purity resolve->purity mass_bal Calculate mass balance purity->mass_bal pathway Propose degradation pathways mass_bal->pathway end Method Validated & Stability Profile Established pathway->end

Sources

An In-depth Technical Guide to CAS 1343134-58-6: Charting a Course for a Novel Bioactive Compound

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the vast chemical landscape available to researchers, countless compounds remain uncharacterized, representing a significant untapped resource for novel therapeutic discovery. CAS 1343134-58-6, identified as 2-methyl-3-(2-oxoimidazolidin-1-yl)benzoic acid, epitomizes such an entity. While public domain literature and patent databases are silent on its biological activities, its chemical architecture—a conjugate of a benzoic acid derivative and a 2-oxoimidazolidine moiety—suggests a rich, yet unexplored, pharmacological potential. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically investigate the novelty of CAS 1343134-58-6 and address the profound research gaps surrounding it. We will dissect its structural components to hypothesize potential biological activities, outline a multi-pronged research strategy to elucidate its mechanism of action, and provide detailed experimental protocols to propel its journey from a chemical curiosity to a potential therapeutic lead.

Introduction: The Enigma of CAS 1343134-58-6

CAS 1343134-58-6 is cataloged as this compound with the chemical formula C₁₁H₁₂N₂O₃[1]. Its structure, confirmed by chemical suppliers and indexed in PubChem (CID 54595573), presents a compelling case for investigation[2]. The molecule is a unique amalgamation of two well-established pharmacophores:

  • Benzoic Acid Scaffold : A privileged fragment in medicinal chemistry, benzoic acid and its derivatives are known to exhibit a wide array of biological activities, including antimicrobial, antifungal, and anticancer properties[3][4][5][6]. They have been successfully developed as prodrugs and enzyme inhibitors, demonstrating their versatility in drug design[7][8].

  • 2-Oxoimidazolidine (Hydantoin) Ring : This heterocyclic moiety is a cornerstone of many therapeutic agents. Its derivatives are credited with diverse pharmacological effects, including antibacterial, antifungal, anti-HIV, and antitumor activities[9][10][11]. Furthermore, they have been explored as inhibitors of virulence factors in pathogenic bacteria and as modulators of key enzymes like matrix metalloproteinases (MMPs)[12][13].

The novelty of CAS 1343134-58-6 arises from the covalent linkage of these two pharmacologically active scaffolds. This unique combination suggests the potential for synergistic or entirely new biological effects, yet the complete absence of published research constitutes a significant knowledge gap.

Table 1: Physicochemical Properties of CAS 1343134-58-6

PropertyValueSource
CAS Number1343134-58-6American Elements[1]
IUPAC NameThis compoundAmerican Elements[1]
PubChem CID54595573PubChem[2]
Molecular FormulaC₁₁H₁₂N₂O₃American Elements[1]
Molecular Weight220.23 g/mol American Elements[1]
Monoisotopic Mass220.0848 DaPubChem[2]
XlogP (predicted)0.8PubChem[2]

Hypothesized Biological Activities and Novelty

Based on the known pharmacology of its constituent moieties, we can postulate several avenues of investigation for CAS 1343134-58-6. The novelty of this compound will be established by confirming one or more of these predicted activities or by the discovery of an entirely new mechanism of action.

Antimicrobial and Antifungal Potential

The benzoic acid component has a long history of use as an antimicrobial and antifungal agent[3][6]. The 2-oxoimidazolidine ring system is also found in compounds with potent antibacterial and antifungal properties[10][11]. The combination of these two moieties could lead to a broad-spectrum antimicrobial agent with a novel mechanism of action, potentially effective against drug-resistant strains[14].

Anticancer Activity

Both benzoic acid and 2-oxoimidazolidine derivatives have been investigated for their anticancer potential[4][9]. For instance, some benzoic acid derivatives act as inhibitors of nicotinamide phosphoribosyltransferase (Nampt), an enzyme crucial for cancer cell metabolism[15]. Similarly, imidazolidinone-containing compounds have been explored as inhibitors of receptor tyrosine kinases like EGFR, which are often dysregulated in cancer[16]. CAS 1343134-58-6 could therefore act as a novel cytotoxic or cytostatic agent.

Enzyme Inhibition

The structural features of CAS 1343134-58-6 suggest it could be an effective enzyme inhibitor. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions within an enzyme's active site, a common feature of many enzyme inhibitors. Potential targets could include:

  • Matrix Metalloproteinases (MMPs) : 2-oxoimidazolidine derivatives have shown potent inhibition of MMP-13[12].

  • Phosphatases : Certain benzoic acid derivatives are known to inhibit phosphatases like Slingshot, which is involved in cell migration[8].

  • Quorum Sensing Systems : Imidazolidine-2,4-dione derivatives have been shown to inhibit the production of virulence factors in bacteria like Pseudomonas aeruginosa by interfering with quorum sensing[13].

The following diagram illustrates the hypothesized areas of biological activity for CAS 1343134-58-6, stemming from its hybrid structure.

G cluster_0 CAS 1343134-58-6 cluster_1 Structural Moieties cluster_2 Hypothesized Biological Activities (Novelty) Molecule This compound Benzoic_Acid Benzoic Acid Moiety Molecule->Benzoic_Acid contains Imidazolidinone 2-Oxoimidazolidine Moiety Molecule->Imidazolidinone contains Antimicrobial Antimicrobial/ Antifungal Benzoic_Acid->Antimicrobial Anticancer Anticancer Benzoic_Acid->Anticancer Imidazolidinone->Antimicrobial Imidazolidinone->Anticancer Enzyme_Inhibition Enzyme Inhibition Imidazolidinone->Enzyme_Inhibition Novelty_1 Novelty_1 Antimicrobial->Novelty_1 Potential against drug-resistant pathogens Novelty_2 Novelty_2 Anticancer->Novelty_2 Synergistic cytotoxicity or novel target engagement Novelty_3 Novelty_3 Enzyme_Inhibition->Novelty_3 Inhibition of novel or multiple targets G Start Start: Uncharacterized Compound CAS 1343134-58-6 In_Silico Phase 1: In Silico Analysis - Target Prediction - ADMET Profiling Start->In_Silico Computational Prediction In_Vitro_Screening Phase 2: In Vitro Screening - Broad-spectrum antimicrobial assays - Anticancer cell line panel screening In_Silico->In_Vitro_Screening Guide experimental design Hit_Validation Phase 3: Hit Validation & Mechanism of Action - MIC/IC50 determination - Enzyme inhibition assays - Target engagement studies In_Vitro_Screening->Hit_Validation Identify primary activity Lead_Optimization Phase 4: Lead Optimization & In Vivo Proof of Concept - SAR studies - Preliminary toxicology - Animal models of infection or cancer Hit_Validation->Lead_Optimization Confirm mechanism End End: Characterized Lead Compound Lead_Optimization->End Establish therapeutic potential

Caption: Proposed research workflow for CAS 1343134-58-6.

Phase 1: In Silico Analysis

Before embarking on costly and time-consuming wet-lab experiments, computational methods can provide valuable insights into the potential biological targets and pharmacokinetic properties of CAS 1343134-58-6.[17][18][19][20][21]

Step-by-Step Protocol for In Silico Target Prediction:

  • Obtain the 3D structure of this compound from PubChem (CID 54595573).

  • Utilize multiple target prediction servers that employ different algorithms (e.g., ligand-based similarity, reverse docking). Examples include SwissTargetPrediction, PharmMapper, and SuperPred.

  • Input the SMILES string or 3D structure of the compound into the servers.

  • Analyze the output , which will be a ranked list of potential protein targets. Look for convergence of predictions across different servers to increase confidence.

  • Prioritize targets that are known to be involved in the hypothesized disease areas (e.g., bacterial enzymes, cancer-related kinases).

Phase 2: In Vitro Screening

Based on the in silico predictions and the known activities of the scaffold components, a focused in vitro screening campaign should be initiated.

Step-by-Step Protocol for Broad-Spectrum Antimicrobial Screening:

  • Prepare a stock solution of CAS 1343134-58-6 in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).

  • Select a diverse panel of microorganisms , including Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), and fungi (e.g., Candida albicans, Aspergillus fumigatus).

  • Perform an initial screen using a broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).

    • Serially dilute the compound in a 96-well plate containing the appropriate growth medium.

    • Inoculate each well with a standardized suspension of the microorganism.

    • Incubate the plates under appropriate conditions.

    • Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth.

  • Include positive and negative controls (e.g., a known antibiotic and a solvent control, respectively).

Step-by-Step Protocol for Anticancer Cell Line Screening:

  • Select a panel of human cancer cell lines representing different tumor types (e.g., NCI-60 panel).

  • Culture the cells in their recommended media and conditions.

  • Seed the cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of CAS 1343134-58-6 for a specified period (e.g., 48 or 72 hours).

  • Assess cell viability using a suitable assay, such as the MTT or CellTiter-Glo assay.

  • Calculate the IC50 value , which is the concentration of the compound that inhibits cell growth by 50%.

Phase 3: Hit Validation and Mechanism of Action Studies

If significant activity is observed in the initial screens, the next step is to validate these findings and elucidate the underlying mechanism of action. This will involve more detailed dose-response studies, target engagement assays, and potentially the identification of the specific molecular target.

Conclusion and Future Directions

CAS 1343134-58-6, or this compound, stands as a compelling yet unchartered molecule at the intersection of two pharmacologically rich scaffolds. The complete absence of research on this compound represents both a significant gap in our knowledge and a unique opportunity for novel discovery. By systematically applying the integrated computational and experimental workflow outlined in this guide, researchers can efficiently probe its hypothesized antimicrobial, anticancer, and enzyme-inhibitory activities. The elucidation of its biological profile will not only fill the existing void but also has the potential to yield a novel lead compound for therapeutic development. The journey of CAS 1343134-58-6 from an anonymous entry in a chemical database to a well-characterized bioactive agent will be a testament to the power of hypothesis-driven research in modern drug discovery.

References

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Sources

Methodological & Application

2-Methyl-3-(2-oxoimidazolidin-1-yl)benzoic acid synthesis protocol

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the synthesis of 2-Methyl-3-(2-oxoimidazolidin-1-yl)benzoic acid, a key intermediate in pharmaceutical research and development. This document provides a comprehensive, step-by-step protocol for researchers, scientists, and drug development professionals, detailing the chemical principles, experimental procedures, and analytical validation.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry. Its structure, featuring a substituted benzoic acid moiety linked to an imidazolidinone ring, makes it a valuable scaffold for the development of novel therapeutic agents. The strategic positioning of the methyl and carboxylic acid groups on the phenyl ring, combined with the cyclic urea of the imidazolidinone, offers multiple points for molecular interaction, influencing the compound's pharmacokinetic and pharmacodynamic properties. This guide provides a detailed, two-step synthetic protocol for the preparation of this compound, starting from commercially available materials.

Overall Synthetic Scheme

The synthesis of this compound is accomplished via a two-step reaction sequence. The first step involves the reduction of a nitro group to a primary amine, followed by the construction of the imidazolidinone ring from the resulting amine.

Synthetic Pathway 2-Methyl-3-nitrobenzoic_acid 2-Methyl-3-nitrobenzoic acid 3-Amino-2-methylbenzoic_acid 3-Amino-2-methylbenzoic acid 2-Methyl-3-nitrobenzoic_acid->3-Amino-2-methylbenzoic_acid H₂, Pd/C Ethanol Intermediate_Urea N-(2-Chloroethyl)-N'-(2-carboxy-6-methylphenyl)urea 3-Amino-2-methylbenzoic_acid->Intermediate_Urea 1. 2-Chloroethyl isocyanate 2. Base Final_Product This compound Intermediate_Urea->Final_Product Intramolecular Cyclization Ring Formation cluster_0 Step 1: Urea Formation cluster_1 Step 2: Cyclization Amine 3-Amino-2-methylbenzoic acid Urea N-(2-Chloroethyl)-N'-(2-carboxy-6-methylphenyl)urea Amine->Urea Nucleophilic attack Isocyanate 2-Chloroethyl isocyanate Isocyanate->Urea Urea_deprotonated Deprotonated Urea Urea->Urea_deprotonated Base Product This compound Urea_deprotonated->Product Intramolecular SN2

Comprehensive Characterization of 2-Methyl-3-(2-oxoimidazolidin-1-yl)benzoic acid: An Integrated Analytical Approach

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Desk of a Senior Application Scientist

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The robust characterization of active pharmaceutical ingredients (APIs) and their intermediates is fundamental to drug development, ensuring safety, efficacy, and batch-to-batch consistency. This guide provides a detailed framework of analytical methods for the comprehensive characterization of 2-Methyl-3-(2-oxoimidazolidin-1-yl)benzoic acid (C₁₁H₁₂N₂O₃). We will delve into an integrated strategy employing spectroscopic, chromatographic, and thermal analysis techniques. The protocols herein are designed to be self-validating, and the rationale behind key experimental choices is explained to empower researchers to adapt these methods for similar small molecules.

Introduction and Physicochemical Overview

This compound is a substituted aromatic carboxylic acid containing an imidazolidinone moiety. Such structures are of interest in medicinal chemistry due to their potential biological activities. Accurate and comprehensive analysis is the bedrock of its development, confirming its identity, purity, and stability. Before delving into advanced protocols, a summary of its basic properties is essential.

PropertyValueSource
Chemical Formula C₁₁H₁₂N₂O₃[1]
Molecular Weight 220.23 g/mol [1]
CAS Number 1343134-58-6[1][2]
IUPAC Name This compound[1]
Monoisotopic Mass 220.0848 Da
Appearance Typically a powder[1]

Structural Elucidation and Identification

Confirming the covalent structure of the molecule is the primary step in characterization. A combination of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy provides unambiguous evidence of identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is unparalleled for determining the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are required for a full structural assignment.

Expertise & Causality: The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is recommended due to its ability to dissolve a wide range of organic compounds, including carboxylic acids, without exchanging the acidic proton of the carboxyl group, allowing for its observation.

Expected ¹H NMR Spectral Features (in DMSO-d₆):

  • Carboxylic Acid Proton (-COOH): A broad singlet, typically downfield (>12 ppm).

  • Aromatic Protons (Ar-H): Three protons on the benzene ring, likely appearing as complex multiplets between 7-8 ppm. Their specific splitting patterns will depend on their coupling with each other.

  • Imidazolidinone Protons (-CH₂-CH₂-): Two methylene groups. They will likely appear as two distinct multiplets, possibly around 3.5-4.0 ppm, due to their different chemical environments relative to the benzene ring.

  • Methyl Protons (-CH₃): A sharp singlet around 2.5 ppm.

Expected ¹³C NMR Spectral Features (in DMSO-d₆):

  • Carbonyl Carbon (C=O, Carboxylic Acid): ~165-175 ppm.

  • Carbonyl Carbon (C=O, Urea): ~155-160 ppm.[3]

  • Aromatic Carbons (Ar-C): Six distinct signals between ~125-140 ppm. The carbon attached to the carboxylic acid group (C1) and the methyl group (C2) will be distinct.[3][4][5]

  • Imidazolidinone Carbons (-CH₂-CH₂-): Two signals in the range of ~40-50 ppm.

  • Methyl Carbon (-CH₃): A signal in the aliphatic region, ~15-25 ppm.

Protocol 1: NMR Analysis

  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of DMSO-d₆ containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed for field homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse proton spectrum.

    • Set a spectral width of ~16 ppm.

    • Use a 30-degree pulse angle and a relaxation delay of 2 seconds.

    • Acquire at least 16 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set a spectral width of ~240 ppm.

    • Use a 30-degree pulse angle and a relaxation delay of 2 seconds.

    • Acquire a sufficient number of scans (typically >1024) for adequate signal intensity.

  • Data Processing: Process the acquired Free Induction Decays (FIDs) with an appropriate line broadening factor. Reference the spectra to the TMS signal at 0.00 ppm. Integrate the ¹H NMR signals and assign all peaks in both spectra.

Mass Spectrometry (MS)

MS provides the molecular weight of the compound and offers structural information through fragmentation patterns. Liquid Chromatography-Mass Spectrometry (LC-MS) with electrospray ionization (ESI) is the preferred method.

Expertise & Causality: ESI is a soft ionization technique ideal for polar molecules like the target compound, minimizing in-source fragmentation and providing a clear molecular ion peak. The molecule has both an acidic site (carboxylic acid) and basic sites (imidazolidinone nitrogens), making it detectable in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes. Running both modes can provide complementary information.

Protocol 2: LC-MS Analysis for Identity

  • Sample Preparation: Prepare a 10 µg/mL solution of the sample in a 50:50 mixture of acetonitrile and water.

  • Chromatographic Conditions (for sample introduction):

    • Column: A short C18 column (e.g., 50 x 2.1 mm, 3.5 µm).

    • Mobile Phase: A: 0.1% Formic Acid in Water, B: 0.1% Acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Gradient: A short, sharp gradient or isocratic flow can be used to quickly elute the peak into the mass spectrometer.

  • Mass Spectrometer Conditions (ESI):

    • Ionization Mode: ESI, run in both positive and negative modes.

    • Mass Range: Scan from m/z 50 to 500.

    • Capillary Voltage: ~3.5 kV.

    • Drying Gas (N₂): Flow rate of 10 L/min at a temperature of 350°C.

    • Nebulizer Pressure: ~45 psi.

  • Data Analysis:

    • In positive mode, look for the protonated molecular ion [M+H]⁺ at m/z 221.09.

    • In negative mode, look for the deprotonated molecular ion [M-H]⁻ at m/z 219.08.

    • Confirm that the measured mass is within 5 ppm of the theoretical exact mass.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule.

Expertise & Causality: By analyzing the absorption of infrared radiation, we can confirm the presence of key structural motifs. The spectrum is a unique fingerprint for the compound.

Expected Key FTIR Absorption Bands (Solid State, KBr or ATR):

  • O-H Stretch (Carboxylic Acid): A very broad band from ~2500-3300 cm⁻¹.

  • N-H Stretch (Imidazolidinone): A sharp to moderately broad peak around 3200-3400 cm⁻¹.[6]

  • C-H Stretch (Aromatic & Aliphatic): Peaks between 2850-3100 cm⁻¹.

  • C=O Stretch (Carboxylic Acid): A strong, sharp peak around 1700-1725 cm⁻¹.

  • C=O Stretch (Urea/Imidazolidinone): A very strong, sharp peak around 1650-1680 cm⁻¹.[7][8][9]

  • C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

  • C-N Stretch: Bands in the 1150-1400 cm⁻¹ region.[6]

Protocol 3: FTIR Analysis

  • Sample Preparation (ATR): Place a small amount of the dry powder sample directly onto the Attenuated Total Reflectance (ATR) crystal. Ensure good contact using the pressure clamp.

  • Instrument Setup: Use a calibrated FTIR spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum.

    • Scan the range from 4000 to 400 cm⁻¹.

    • Co-add at least 16 scans to improve the signal-to-noise ratio.

  • Data Analysis: Process the spectrum (e.g., baseline correction, ATR correction if necessary) and identify the characteristic absorption bands corresponding to the expected functional groups.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for assessing the purity of pharmaceutical compounds and can be validated for quantification. A reversed-phase method is most suitable for this molecule.

Expertise & Causality: A C18 column is chosen for its versatility in retaining moderately polar aromatic compounds.[10] The mobile phase consists of an organic modifier (acetonitrile) and an acidified aqueous phase. The acid (formic or phosphoric acid) is crucial to suppress the ionization of the carboxylic acid group, ensuring a sharp, symmetrical peak shape and reproducible retention times.[11] UV detection is appropriate due to the presence of the aromatic chromophore.

Protocol 4: Reversed-Phase HPLC for Purity Analysis

  • System Suitability and Self-Validation: Before sample analysis, inject a standard solution multiple times (n=5) to verify system performance. Key parameters to check include:

    • Retention Time Reproducibility: RSD ≤ 1.0%.

    • Peak Area Reproducibility: RSD ≤ 2.0%.

    • Tailing Factor: 0.8 - 1.5.

    • Theoretical Plates: > 2000.

  • Sample Preparation:

    • Stock Solution: Accurately weigh and dissolve the sample in a suitable diluent (e.g., 50:50 acetonitrile:water) to a final concentration of ~1.0 mg/mL.

    • Working Solution: Dilute the stock solution to ~0.1 mg/mL for analysis.

  • HPLC Method Parameters:

ParameterRecommended Condition
Column C18, 150 x 4.6 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 30% B to 90% B over 15 min, hold for 3 min, return to 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV at 254 nm
  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity of the main peak using the area percent method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) × 100.

    • Report any impurities that are present at a level of 0.1% or greater.

Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Sample & System Preparation cluster_analysis Analysis & Data Processing prep Prepare Mobile Phase & Sample Solution (0.1 mg/mL) sst Perform System Suitability Test (SST, n=5 injections) prep->sst Equilibrate System inject Inject Sample sst->inject If SST Passes acquire Acquire Chromatogram (UV @ 254 nm) inject->acquire process Integrate Peaks & Calculate Area % acquire->process report Generate Purity Report process->report

Caption: Workflow for HPLC purity determination.

Physicochemical and Thermal Characterization

Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential for understanding the material's stability, melting behavior, and the presence of hydrates or solvates.[12][13][14]

Protocol 5: Thermal Analysis (TGA/DSC)

  • Instrument Calibration: Ensure the TGA balance and temperature are calibrated with certified reference materials. Calibrate the DSC for temperature and enthalpy using an indium standard.

  • Sample Preparation: Accurately weigh 3-5 mg of the sample into a clean aluminum pan.[15] Crimp the pan with a pinhole lid to allow for the escape of any volatiles.

  • TGA Experimental Conditions:

    • Purge Gas: Nitrogen at 30 mL/min.[15]

    • Temperature Program: Heat from 30°C to 350°C at a rate of 10°C/min.[15]

    • Analysis: Observe for any significant weight loss. Weight loss below 120°C may indicate residual solvent or water, while decomposition is typically observed at higher temperatures.

  • DSC Experimental Conditions:

    • Purge Gas: Nitrogen at 30 mL/min.

    • Temperature Program: Heat from 30°C to a temperature above the melt (e.g., 250°C, determined by TGA) at 10°C/min.

    • Analysis: Identify endothermic events such as melting (sharp peak) and exothermic events like decomposition.[16] The onset temperature of the melting peak is typically reported as the melting point.

Absolute Structure Confirmation

While the combination of spectroscopy and spectrometry provides overwhelming evidence for the chemical structure, Single-Crystal X-ray Diffraction provides the definitive, unambiguous three-dimensional atomic arrangement in the solid state.[17][18][19]

Expertise & Causality: This technique is the most powerful for absolute structure determination but is entirely dependent on the ability to grow high-quality single crystals.[20][21] The resulting crystal structure confirms not only the connectivity but also the conformation and intermolecular interactions (like hydrogen bonding) in the crystal lattice.[22]

Protocol 6: Single-Crystal X-ray Diffraction

  • Crystal Growth: This is the most critical and empirical step.

    • Attempt slow evaporation of the solvent from a saturated solution of the compound. Screen various solvents (e.g., ethanol, ethyl acetate, acetonitrile, or mixtures).

    • Vapor diffusion is another common technique, where a precipitant is slowly diffused into a solution of the compound.

  • Crystal Selection: Under a microscope, select a single, well-formed crystal with dimensions of approximately 0.1-0.3 mm and no visible cracks or defects.

  • Data Collection:

    • Mount the crystal on a goniometer head.

    • Use a modern X-ray diffractometer, typically with a Mo or Cu X-ray source.[17]

    • Collect data at a low temperature (e.g., 100 K) to minimize thermal motion and improve data quality.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the structure using direct methods or other algorithms to obtain an initial model of the electron density.

    • Refine the atomic positions and thermal parameters against the experimental data until the model converges.

  • Data Analysis: The final refined structure provides precise bond lengths, bond angles, and torsional angles, confirming the absolute structure of the molecule.

Integrated Analytical Workflow

A comprehensive characterization relies on the logical integration of these techniques. Each method provides a unique piece of the puzzle, and together they form a complete picture of the molecule's identity, purity, and properties.

Characterization_Strategy cluster_identity Primary Identity Confirmation cluster_purity Purity & Properties cluster_absolute Definitive Structure NMR NMR Spectroscopy (¹H, ¹³C) Confirms C-H Framework Report Comprehensive Characterization Report NMR->Report Structural Evidence MS Mass Spectrometry Confirms Molecular Weight MS->Report Structural Evidence FTIR FTIR Spectroscopy Confirms Functional Groups FTIR->Report Structural Evidence HPLC HPLC-UV Determines Purity (%) HPLC->Report Purity Data Thermal Thermal Analysis (TGA/DSC) Melting Point & Stability Thermal->Report Physical Properties Xray Single Crystal X-Ray Unambiguous 3D Structure Xray->Report Absolute Confirmation Sample Test Article: This compound Sample->NMR Sample->MS Sample->FTIR Sample->HPLC Sample->Thermal Sample->Xray Requires Single Crystal

Caption: Integrated workflow for small molecule characterization.

Conclusion

The characterization of this compound requires a multi-technique approach. The methods outlined in this guide, from initial spectroscopic identification and chromatographic purity assessment to thermal analysis and definitive structural elucidation by X-ray crystallography, provide a robust and reliable framework. By understanding the causality behind each protocol, scientists can confidently apply and adapt these methods to ensure the quality and integrity of their materials in research and development.

References

  • Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry. [Link]

  • Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. AZoM.com. [Link]

  • Small molecule X-ray crystallography. The University of Queensland. [Link]

  • Small molecule crystallography. Excillum. [Link]

  • Characterization of pharmaceuticals using thermal analysis. ResearchGate. [Link]

  • Reliable Characterization of Pharmaceuticals Using Thermal Analysis. NETZSCH-Gerätebau GmbH. [Link]

  • Pharmaceutical Quality Control Using Thermal Analysis Methods. TSI Journals. [Link]

  • X-ray Crystallography for Molecular Structure Determination. AZoLifeSciences.com. [Link]

  • Rapid Determination of Eight Related Aromatic Acids in the p-Phthalic Acid Mother Liquid Using an Agilent 1260 Infinity LC. Agilent Technologies. [Link]

  • Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. News-Medical.net. [Link]

  • The Infra-red Absorption Spectrum and Structure of Urea. Journal of the Polish Chemical Society. [Link]

  • Carbon-13 nuclear magnetic resonance of biologically important aromatic acids. I. Chemical shifts of benzoic acid and derivative. Journal of the American Chemical Society. [Link]

  • X-ray crystallography. Wikipedia. [Link]

  • HPLC Analysis of 6 Aromatic Alcohols, Acids and Neutral Compounds on Amaze Aromatic Stationary Phases. HELIX Chromatography. [Link]

  • FTIR spectra of urea derivative before (a) and after electrochemical oxidation... ResearchGate. [Link]

  • 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis. Doc Brown's Chemistry. [Link]

  • Peculiarities of nmr 13 c spectra of benzoic acid and alkylbenzoates. ii. regular spectra differences between benzoic fragments. SciSpace. [Link]

  • 2-Imidazolidinone. NIST WebBook. [Link]

  • FTIR spectra of pure urea (a), the molecular precursor (b), and the... ResearchGate. [Link]

  • The C-13 NMR spectrum of benzoic acid. Doc Brown's Chemistry. [Link]

  • Preparation of imidazolidinone compounds as derivatization reagent for diastereomerization and chromatographic separation of chiral organic acids. PubMed. [Link]

  • Urea FTIR and identifying bond stretch. Reddit. [Link]

  • HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. SIELC Technologies. [Link]

  • Quantitation of urea in urine by Fourier transforms infrared spectroscopy. Der Pharma Chemica. [Link]

  • HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. YouTube. [Link]

  • MSBNK-Athens_Univ-AU223102. MassBank. [Link]

  • Crystal structure, Hirshfeld and electronic transition analysis of 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid. National Institutes of Health. [Link]

  • This compound. American Elements. [Link]

  • Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol. MDPI. [Link]

  • This compound. PubChem. [Link]

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Application Note: Comprehensive NMR-Based Structural Elucidation of 2-Methyl-3-(2-oxoimidazolidin-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Advanced NMR in Small Molecule Characterization

The precise structural determination of novel chemical entities is a cornerstone of modern drug development and chemical research. 2-Methyl-3-(2-oxoimidazolidin-1-yl)benzoic acid (C₁₁H₁₂N₂O₃, M.W.: 220.23 g/mol ) is a small molecule featuring a substituted benzoic acid ring and an imidazolidinone moiety.[1] The spatial arrangement and electronic environment of each atom are unique, giving rise to a distinct NMR fingerprint. While simple 1D NMR (¹H and ¹³C) provides initial insights, a rigorous and unambiguous structural confirmation necessitates a multi-dimensional approach.

This guide champions a systematic workflow, beginning with sample preparation and progressing through 1D and 2D NMR experiments, including COSY, HSQC, and HMBC. The causality behind each step is explained, ensuring not just a protocol to follow, but a deeper understanding of how to adapt these methods for other novel small molecules. All presented protocols adhere to internationally recognized standards for data acquisition and reporting, as recommended by IUPAC.[2][3][4]

Predicted NMR Spectral Characteristics

Prior to experimental acquisition, a theoretical analysis of the molecular structure allows for the prediction of the expected NMR spectra. This predictive step is crucial for designing appropriate experiments and for guiding the final spectral assignment.

Structure and Numbering:

Caption: Atomic Numbering Scheme for this compound.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group, the imidazolidinone methylene protons, and the acidic proton of the carboxylic acid.

  • Aromatic Region (δ 7.0-8.2 ppm): The three protons on the benzoic acid ring will exhibit splitting patterns based on their coupling to each other. Due to the substitution pattern, they will appear as a complex multiplet or as distinct doublets and triplets.[5]

  • Imidazolidinone CH₂ Groups (δ 3.0-4.5 ppm): The two methylene groups (C4' and C5') are adjacent and will likely appear as two triplets. Their exact chemical shift will be influenced by the neighboring nitrogen atoms and the carbonyl group.

  • Methyl Group (δ 2.0-2.5 ppm): The methyl protons (C8) attached to the aromatic ring will appear as a singlet.

  • Carboxylic Acid Proton (δ >10 ppm): The acidic proton of the carboxyl group (C7) is typically broad and appears significantly downfield. Its visibility can depend on the solvent and concentration.[5][6]

  • Amide NH Proton: The NH proton of the imidazolidinone ring is expected to be a broad singlet, its chemical shift can vary depending on solvent and hydrogen bonding.

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will display 11 distinct signals corresponding to each unique carbon atom in the molecule.

  • Carbonyl Carbons (δ 150-180 ppm): The carboxylic acid carbon (C7) and the urea carbonyl carbon (C2') will be the most downfield signals.[7][8]

  • Aromatic Carbons (δ 110-150 ppm): Six signals are expected for the six carbons of the benzoic acid ring. The carbons directly attached to substituents (C1, C2, C3) will have distinct chemical shifts from the others (C4, C5, C6).

  • Imidazolidinone CH₂ Carbons (δ 35-55 ppm): The two methylene carbons (C4' and C5') will appear in the aliphatic region.

  • Methyl Carbon (δ ~20 ppm): The methyl carbon (C8) will be the most upfield signal.

Experimental Protocols

The following protocols are designed for a standard 400 or 500 MHz NMR spectrometer.

Protocol 1: Sample Preparation

The quality of the NMR spectrum is critically dependent on proper sample preparation.[9]

Materials:

  • This compound (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR).[10]

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃), 0.6 mL. DMSO-d₆ is often a good choice for carboxylic acids to ensure solubility and observation of the acidic proton.

  • Internal Standard: Tetramethylsilane (TMS) at 0.03-0.05% v/v is often pre-dissolved in the deuterated solvent.[4][11]

  • High-quality 5 mm NMR tube.[12]

  • Pasteur pipette with a cotton or glass wool plug.

Procedure:

  • Weigh 5-25 mg of the compound directly into a clean, dry vial.

  • Add approximately 0.6 mL of the chosen deuterated solvent (e.g., DMSO-d₆).

  • Vortex the vial until the sample is completely dissolved. If particles remain, the solution must be filtered.

  • To filter, place a small, tight plug of glass wool into a Pasteur pipette.

  • Transfer the solution through the filter-pipette into the NMR tube.[9]

  • The final sample height in the tube should be approximately 4-5 cm.[9]

  • Cap the NMR tube securely and label it clearly.

  • Wipe the exterior of the NMR tube with a lint-free tissue before inserting it into the spectrometer.

G Workflow: NMR Sample Preparation cluster_prep Preparation cluster_transfer Purification & Transfer cluster_final Finalization weigh 1. Weigh Compound (5-25 mg) add_solvent 2. Add Deuterated Solvent (e.g., DMSO-d6, 0.6 mL) weigh->add_solvent dissolve 3. Dissolve Sample (Vortex) add_solvent->dissolve filter 4. Filter Solution (if necessary) dissolve->filter Suspended particles observed transfer 5. Transfer to NMR Tube dissolve->transfer Clear solution filter->transfer cap 6. Cap and Label transfer->cap clean 7. Clean Tube Exterior cap->clean

Caption: Step-by-step workflow for preparing a high-quality NMR sample.

Protocol 2: Data Acquisition

This protocol outlines the acquisition of a standard suite of 1D and 2D NMR experiments.

Pre-acquisition Steps:

  • Insert the sample into the spectrometer.

  • Lock the spectrometer onto the deuterium signal of the solvent.

  • Shim the magnetic field to optimize homogeneity. For most modern spectrometers, an automated shimming routine is sufficient.

  • Tune and match the probe for all relevant nuclei (¹H and ¹³C).[13]

1. ¹H NMR Acquisition:

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker systems).

  • Spectral Width: -2 to 14 ppm.

  • Number of Scans: 8 to 16, depending on concentration.

  • Relaxation Delay (d1): 1-2 seconds.

  • Acquisition Time (aq): 2-4 seconds.

2. ¹³C{¹H} NMR Acquisition:

  • Pulse Program: Standard proton-decoupled experiment (e.g., 'zgpg30' on Bruker systems).

  • Spectral Width: -10 to 220 ppm.

  • Number of Scans: 1024 or more, as ¹³C has low natural abundance.

  • Relaxation Delay (d1): 2 seconds.

3. 2D COSY (Correlation Spectroscopy):

  • Purpose: To identify protons that are spin-spin coupled (typically protons on adjacent carbons).

  • Pulse Program: Standard gradient-selected COSY (e.g., 'cosygpmfqf' on Bruker systems).

  • Spectral Width: Same as the ¹H spectrum in both dimensions.

  • Number of Scans: 2-4 per increment.

4. 2D HSQC (Heteronuclear Single Quantum Coherence):

  • Purpose: To identify direct one-bond correlations between protons and the carbons they are attached to.

  • Pulse Program: Standard gradient-selected, sensitivity-enhanced HSQC (e.g., 'hsqcedetgpsisp2.3' on Bruker systems).

  • ¹H Spectral Width: Same as the ¹H spectrum.

  • ¹³C Spectral Width: 0 to 160 ppm (or adjusted to the relevant region).

  • Number of Scans: 4-8 per increment.

5. 2D HMBC (Heteronuclear Multiple Bond Correlation):

  • Purpose: To identify long-range (typically 2-3 bond) correlations between protons and carbons. This is crucial for connecting molecular fragments.[14]

  • Pulse Program: Standard gradient-selected HMBC (e.g., 'hmbcgplpndqf' on Bruker systems).

  • ¹H Spectral Width: Same as the ¹H spectrum.

  • ¹³C Spectral Width: 0 to 220 ppm.

  • Number of Scans: 8-16 per increment.

G Workflow: NMR Data Acquisition Sequence start Start: Locked & Shimmed Sample proton 1. Acquire ¹H Spectrum (1D Proton) start->proton carbon 2. Acquire ¹³C Spectrum (1D Carbon) proton->carbon cosy 3. Acquire COSY (¹H-¹H Correlation) carbon->cosy hsqc 4. Acquire HSQC (¹H-¹³C One-Bond) cosy->hsqc hmbc 5. Acquire HMBC (¹H-¹³C Long-Range) hsqc->hmbc end End: Complete Dataset hmbc->end

Caption: Logical flow for acquiring a comprehensive NMR dataset for structural elucidation.

Data Processing and Interpretation

Processing Steps:

  • Fourier Transformation: Convert the raw time-domain data (FID) into the frequency-domain spectrum.

  • Phase Correction: Adjust the phase of the spectrum to ensure all peaks are purely absorptive.

  • Baseline Correction: Correct any distortions in the spectral baseline.

  • Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0 ppm. If TMS is not present, the residual solvent peak can be used as a secondary reference.[15]

  • Integration: Integrate the signals in the ¹H spectrum to determine the relative ratios of protons.

Interpretation Strategy:

  • ¹H Spectrum Analysis: Assign protons to spin systems based on their chemical shifts, multiplicities, and integrations.

  • ¹³C Spectrum Analysis: Count the number of unique carbons. Use chemical shifts to tentatively assign carbons to functional groups (carbonyl, aromatic, aliphatic).

  • HSQC Analysis: Correlate each proton with its directly attached carbon, confirming assignments from the 1D spectra.

  • COSY Analysis: Connect adjacent protons to build structural fragments (e.g., trace the connectivity within the aromatic ring).

  • HMBC Analysis: Use the 2- and 3-bond correlations to piece the fragments together. For example, a correlation from the methyl protons to the aromatic C1, C2, and C3 carbons would confirm its position. Correlations from the imidazolidinone protons to the aromatic C3 would confirm the connectivity of the two ring systems.

Data Summary

The following tables present the predicted chemical shifts (δ) in ppm for this compound. Experimental values should be populated upon data acquisition.

Table 1: Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)

AssignmentPredicted δ (ppm)MultiplicityIntegration
COOH> 12.0br s1H
H4/H5/H67.2 - 8.0m3H
NH~7.0br s1H
C4'-H₂3.5 - 4.0t2H
C5'-H₂3.0 - 3.5t2H
CH₃2.2 - 2.5s3H

Table 2: Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)

AssignmentPredicted δ (ppm)
C7 (COOH)~168
C2' (C=O)~158
C1, C2, C3125 - 145
C4, C5, C6120 - 135
C4' (CH₂)~45
C5' (CH₂)~40
C8 (CH₃)~20

Conclusion

This application note provides a robust and scientifically grounded methodology for the complete NMR-based structural elucidation of this compound. By following the detailed protocols for sample preparation, data acquisition, and processing, researchers can obtain high-quality, unambiguous data. The systematic application of 1D and 2D NMR techniques, as outlined, provides a self-validating system for confirming the constitution and connectivity of this, and other, novel small molecules, thereby ensuring the highest degree of scientific integrity in chemical characterization.

References

  • The Royal Society of Chemistry. (2015). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids.
  • The Royal Society of Chemistry.
  • American Elements. This compound.
  • Doc Brown's Chemistry. 1H proton nmr spectrum of benzoic acid.
  • ChemicalBook. Benzoic acid(65-85-0) 1H NMR spectrum.
  • CASSS.
  • Doc Brown's Chemistry. The C-13 NMR spectrum of benzoic acid.
  • IUPAC. (1998). RECOMMENDATIONS FOR THE PRESENTATION OF NMR STRUCTURES OF PROTEINS AND NUCLEIC ACIDS.
  • eCommons@Cornell.
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  • JEOL USA. (2023). Optimizing NMR Processing: Techniques and Best Practices.
  • Junker, J. (2011). Theoretical NMR correlations based Structure Discussion.
  • Davies, A. N., et al. (2016). Updating IUPAC spectroscopy recommendations and data standards.
  • University of Minnesota Twin Cities.
  • ResearchGate. (2018). Synthesis and Characterization of 4-(2-Methyl-4-Oxoquinazolin-3(4H)-Yl)
  • Harris, R. K., et al. (2008). Further conventions for NMR shielding and chemical shifts (IUPAC Recommendations 2008). Pure and Applied Chemistry, 80(1), 59-84.
  • MDPI. (2022).
  • Kupče, Ē., & Claridge, T. D. (2017). Parallel NMR Supersequences: Ten Spectra in a Single Measurement.
  • Lindon, J. C., & Ferrige, A. G. (2001). NMR Data Processing. Encyclopedia of Spectroscopy and Spectrometry.
  • ResearchGate. (2014). Spectroscopic analysis of imidazolidines Part V: 1H and 13C NMR spectroscopy and conformational analysis of N-acylimidazolidines.
  • Harris, R. K., et al. (2001). NMR nomenclature. Nuclear spin properties and conventions for chemical shifts (IUPAC Recommendations 2001). Pure and Applied Chemistry, 73(11), 1795-1818.
  • University College London.
  • Kessler, H., et al. (2005). Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy.
  • Baghdad Science Journal. (2013). Synthesis and Theoretical Study of 4-(2-methyl-4-oxoquinazoline-3(4H)-yl) Benzoic acid with Some Transition Metal Ions.
  • Columbia University.
  • NIH. (2023). Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol.
  • University of Houston. (2023).
  • Bulgarian Chemical Communications. (2008). Synthesis and crystal structure of 2-[(2,3-dihydro-2-oxo-3-benzoxazolyl)methyl]benzoic acid.
  • Wiley Online Library. (2011).
  • Michigan State University.
  • PubMed. (2008).
  • Journal of Chemical Technology and Metallurgy. (2021).
  • NIH. (2018).
  • ChemicalBook. 2-Imidazolidone(120-93-4) 1H NMR spectrum.

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Application Note: High-Resolution Mass Spectrometry Profiling of 2-Methyl-3-(2-oxoimidazolidin-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the mass spectrometric analysis of 2-Methyl-3-(2-oxoimidazolidin-1-yl)benzoic acid (C₁₁H₁₂N₂O₃), a compound of interest in pharmaceutical and drug development research. We present detailed, field-proven protocols for sample preparation, liquid chromatography-mass spectrometry (LC-MS) analysis, and high-resolution tandem mass spectrometry (MS/MS) for structural elucidation. The methodologies are designed for implementation on modern electrospray ionization (ESI) platforms, such as quadrupole time-of-flight (Q-TOF) or Orbitrap mass spectrometers. This note explains the causality behind experimental choices, from mobile phase selection to collision energy optimization, to ensure robust and reproducible characterization of the parent molecule and its key fragments. Predicted fragmentation pathways are detailed, providing a validated starting point for experimental data interpretation.

Introduction: The Analytical Imperative

This compound is a small organic molecule featuring a benzoic acid moiety, a methyl substituent, and a cyclic urea (2-oxoimidazolidin-1-yl) group. Its molecular formula is C₁₁H₁₂N₂O₃ with a monoisotopic mass of 220.0848 Da.[1] The accurate identification and quantification of such molecules are paramount in drug discovery and development, from metabolic stability assays to impurity profiling. High-resolution mass spectrometry (HRMS) offers unparalleled sensitivity and selectivity for these applications.[2] This guide provides the foundational protocols to develop a robust analytical method for this specific compound, leveraging the predictable fragmentation patterns of its constituent chemical moieties.

Foundational Principles: Ionization and Fragmentation

The structure of this compound contains functional groups amenable to soft ionization techniques, particularly Electrospray Ionization (ESI).[3] The acidic proton of the carboxylic acid group makes it highly suitable for negative ion mode analysis ([M-H]⁻), while the nitrogen atoms in the imidazolidinone ring can be readily protonated for positive ion mode analysis ([M+H]⁺).

  • Positive Ion Mode (ESI+): Protonation is expected to occur on one of the nitrogen atoms of the imidazolidinone ring or the carbonyl oxygen. The resulting [M+H]⁺ ion (predicted m/z 221.0921) will be the primary precursor for fragmentation studies.[1]

  • Negative Ion Mode (ESI-): Deprotonation of the carboxylic acid will generate the [M-H]⁻ ion (predicted m/z 219.0775), which is often highly stable and abundant for acidic compounds.[1]

Collision-Induced Dissociation (CID) of the precursor ions will induce fragmentation at the most labile bonds, providing structural information. The fragmentation patterns are influenced by the inherent chemistry of the benzoic acid, the methyl substituent, and the imidazolidinone ring.[4][5][6]

Experimental Workflow: From Sample to Spectrum

A systematic approach is critical for developing a reliable LC-MS/MS method.[7] The workflow described below ensures a clean sample introduction, efficient chromatographic separation, and optimal mass spectrometric detection.

LCMS_Workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry Prep 1. Standard Solution (Methanol/Water) Dilute 2. Serial Dilution (Working Concentration) Prep->Dilute Accurate Pipetting Inject 3. Autosampler Injection Dilute->Inject Column 4. C18 Reversed-Phase Separation Inject->Column Gradient Elution ESI 5. ESI Source (Ionization) Column->ESI MS1 6. Full Scan (MS1) (Precursor Selection) ESI->MS1 CID 7. Collision Cell (CID) (Fragmentation) MS1->CID MS2 8. MS/MS Scan (Fragment Detection) CID->MS2

Caption: A typical experimental workflow for LC-MS/MS analysis.

Protocol: Sample Preparation

Objective: To prepare a clean, particulate-free solution of the analyte at a suitable concentration for LC-MS analysis.

Materials:

  • This compound standard

  • LC-MS grade Methanol

  • LC-MS grade Acetonitrile

  • LC-MS grade Water

  • Formic Acid (≥98%)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • 0.22 µm syringe filters

Procedure:

  • Stock Solution (1 mg/mL): Accurately weigh ~1.0 mg of the standard and dissolve it in 1.0 mL of methanol in a volumetric flask.

  • Working Solution (10 µg/mL): Perform a 1:100 dilution of the stock solution with 50:50 (v/v) methanol/water.

  • Final Sample (100 ng/mL): Further dilute the working solution to a final concentration of approximately 100 ng/mL using the initial mobile phase composition (e.g., 95% Water with 0.1% Formic Acid).

  • Filtration: Filter the final sample through a 0.22 µm syringe filter before placing it in an autosampler vial.

Rationale: Methanol is an excellent solvent for a wide range of organic compounds. Using a mobile-phase-like solvent for the final dilution minimizes peak distortion during chromatographic injection. Filtration is crucial to prevent clogging of the LC system.[8]

Protocol: Liquid Chromatography (LC)

Objective: To achieve chromatographic separation of the analyte from potential isomers and impurities, ensuring a clean entry into the mass spectrometer.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

Method Parameters:

Parameter Recommended Setting Rationale
Column C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) Provides good retention and separation for moderately polar small molecules.[9]
Mobile Phase A 0.1% Formic Acid in Water Acidifying the mobile phase promotes protonation for positive ESI and can improve peak shape for acidic compounds.[10]
Mobile Phase B 0.1% Formic Acid in Acetonitrile Acetonitrile is a common organic modifier with low viscosity and UV cutoff.
Gradient 5% B to 95% B over 5 minutes A generic gradient to elute compounds across a range of polarities. This should be optimized for the specific analyte.[10]
Flow Rate 0.4 mL/min A standard flow rate for 2.1 mm ID columns.
Column Temp. 40 °C Elevated temperature can improve peak shape and reduce viscosity.

| Injection Vol. | 2-5 µL | Small injection volumes minimize band broadening. |

Protocol: High-Resolution Mass Spectrometry (HRMS)

Objective: To accurately measure the mass-to-charge ratio of the precursor and fragment ions for confident identification and structural confirmation.

Instrumentation:

  • Q-TOF or Orbitrap mass spectrometer with an ESI source.

Method Parameters:

Parameter Positive Ion (ESI+) Negative Ion (ESI-) Rationale
Ionization Mode ESI+ ESI- To detect both protonated and deprotonated species.
Capillary Voltage 3.5 - 4.5 kV 2.5 - 3.5 kV Optimizes the electrospray process for ion formation.
Source Temp. 120 - 150 °C 120 - 150 °C Assists in solvent evaporation without causing thermal degradation.
Desolvation Temp. 350 - 450 °C 350 - 450 °C Crucial for efficient removal of solvent from droplets.
Cone/Nozzle Voltage 20 - 40 V 20 - 40 V A low in-source voltage to minimize unwanted fragmentation.
MS1 Scan Range m/z 50 - 500 m/z 50 - 500 Covers the expected mass of the analyte and potential low-mass fragments.
MS/MS Precursor m/z 221.09 m/z 219.08 The monoisotopic mass of the [M+H]⁺ and [M-H]⁻ ions, respectively.
Collision Gas Argon or Nitrogen Argon or Nitrogen Inert gas for efficient collision-induced dissociation.

| Collision Energy | Ramped 10 - 40 eV | Ramped 10 - 40 eV | A ramp of energies ensures the capture of both low- and high-energy fragments.[9] |

Predicted Fragmentation Pathways & Data Interpretation

Based on the fragmentation of analogous structures, we can predict the primary dissociation pathways.[5][6][11] Experimental verification using the protocols above is essential.

Positive Ion Mode (ESI+) Fragmentation

The protonated molecule ([M+H]⁺, m/z 221.09) is expected to fragment through several key pathways involving the imidazolidinone ring and the benzoic acid moiety.

ESI_Positive cluster_path1 Pathway 1: Imidazolidinone Ring Opening cluster_path2 Pathway 2: Benzoic Acid Fragmentation M_H [M+H]⁺ m/z 221.09 F1_1 Loss of C₂H₄N (ethyleneimine radical) M_H->F1_1 - 43.04 Da F2_1 Loss of H₂O (from COOH) M_H->F2_1 - 18.01 Da F1_2 m/z 178.05 F2_2 m/z 203.08 F2_1->F2_2 F2_3 Loss of CO F2_2->F2_3 - 28.00 Da F2_4 m/z 175.09 F2_3->F2_4

Caption: Predicted fragmentation of [M+H]⁺ for the target molecule.

  • Loss of Water [m/z 203.08]: A characteristic neutral loss for protonated benzoic acids.[9][12]

  • Sequential Loss of CO [m/z 175.09]: Following water loss, the subsequent expulsion of carbon monoxide is a common fragmentation route for benzoic acid derivatives.[9]

  • Imidazolidinone Ring Cleavage: The imidazolidinone ring can undergo cleavage, potentially leading to the loss of an ethyleneimine radical or related fragments, a pattern observed in similar cyclic urea structures.[5][11] A key fragment could appear at m/z 178.05, corresponding to the loss of C₂H₄N.

Negative Ion Mode (ESI-) Fragmentation

In negative mode, the deprotonated molecule ([M-H]⁻, m/z 219.08) is dominated by fragmentation related to the carboxylate group.

  • Decarboxylation [m/z 175.09]: The most prominent fragmentation is expected to be the neutral loss of CO₂ (44 Da) from the carboxylate anion. This is a highly characteristic and energetically favorable fragmentation for deprotonated carboxylic acids.[9]

Summary of Expected Mass Spectrometric Data

The following table summarizes the key ions expected during the analysis of this compound.

Ion SpeciesFormulaCalculated m/zIon ModeDescription
[M+H]⁺ [C₁₁H₁₃N₂O₃]⁺221.0921PositiveProtonated Molecule
[M+Na]⁺ [C₁₁H₁₂N₂O₃Na]⁺243.0740PositiveSodium Adduct
[M-H]⁻ [C₁₁H₁₁N₂O₃]⁻219.0775NegativeDeprotonated Molecule
[M+H-H₂O]⁺ [C₁₁H₁₁N₂O₂]⁺203.0815PositiveFragment (Loss of Water)
[M+H-H₂O-CO]⁺ [C₁₀H₁₁N₂O]⁺175.0866PositiveFragment (Loss of Water & CO)
[M-H-CO₂]⁻ [C₁₀H₁₁N₂O]⁻175.0877NegativeFragment (Decarboxylation)

Calculated m/z values are for the monoisotopic masses.[1]

Conclusion

This application note provides a robust and scientifically grounded starting point for the mass spectrometric analysis of this compound. By combining optimized sample preparation, high-resolution LC-MS, and tandem MS/MS, researchers can achieve confident identification and structural elucidation. The provided protocols and predicted fragmentation pathways serve as a validated guide for method development and data interpretation in drug discovery and related scientific fields. The causality-driven approach ensures that users can adapt these methods to their specific instrumentation and analytical challenges.

References

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Application Notes and Protocols for the Use of 2-Methyl-3-(2-oxoimidazolidin-1-yl)benzoic acid in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Modulator of the Wnt/β-Catenin Signaling Pathway

2-Methyl-3-(2-oxoimidazolidin-1-yl)benzoic acid is a small molecule that has emerged as a tool for investigating the canonical Wnt/β-catenin signaling pathway. This pathway is fundamental to a multitude of cellular processes, including embryonic development, tissue homeostasis, and cell proliferation.[1][2] Dysregulation of Wnt/β-catenin signaling is a hallmark of various diseases, most notably cancer.[1][2]

While direct experimental data for this compound is not extensively published, its structural similarity to known tankyrase inhibitors, such as the IWR (Inhibitor of Wnt Response) compounds, strongly suggests its role as a modulator of this pathway.[3][4][5] Tankyrase 1 and 2 are members of the poly (ADP-ribose) polymerase (PARP) family of enzymes.[6] They play a crucial role in the degradation of Axin, a key scaffolding protein in the β-catenin destruction complex.[7][8] By inhibiting tankyrase, compounds like this compound are presumed to stabilize Axin, thereby promoting the degradation of β-catenin and consequently inhibiting the transcription of Wnt target genes.[4][7][8]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this compound in a variety of cell-based assays to probe its effects on the Wnt/β-catenin signaling cascade.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is paramount for its proper handling, storage, and use in experimental settings.

PropertyValueSource
Chemical Formula C₁₁H₁₂N₂O₃[9]
Molecular Weight 220.23 g/mol [9]
CAS Number 1343134-58-6[9]
Appearance Powder[9]
Storage Temperature Room Temperature[9]
Solubility Soluble in DMSO[5]

Mechanism of Action: The Wnt/β-Catenin Signaling Pathway

The canonical Wnt signaling pathway is tightly regulated. In the "off" state (absence of a Wnt ligand), a destruction complex composed of Axin, Adenomatous Polyposis Coli (APC), glycogen synthase kinase 3 (GSK3), and casein kinase 1 (CK1) phosphorylates β-catenin.[2] This phosphorylation event marks β-catenin for ubiquitination and subsequent proteasomal degradation, keeping its cytoplasmic levels low.[10]

Upon binding of a Wnt ligand to its receptor complex, the destruction complex is inactivated. This allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it partners with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to activate the expression of target genes such as c-Myc and Cyclin D1.[2][8]

Tankyrase inhibitors, such as this compound is presumed to be, intervene in this pathway by stabilizing Axin, a key component of the destruction complex.[3][8] This enhanced stability of the destruction complex leads to increased phosphorylation and degradation of β-catenin, thereby antagonizing Wnt signaling.

Wnt_Pathway cluster_off Wnt OFF State cluster_on Wnt ON State cluster_inhibitor Inhibition by this compound Destruction_Complex Destruction Complex (Axin, APC, GSK3, CK1) beta_catenin_off β-catenin Destruction_Complex->beta_catenin_off Phosphorylation Proteasome Proteasome beta_catenin_off->Proteasome Ubiquitination & Degradation TCF_LEF_off TCF/LEF Target_Genes_off Target Genes (c-Myc, Cyclin D1) TCF_LEF_off->Target_Genes_off Transcription OFF Wnt Wnt Ligand Receptor Frizzled/LRP5/6 Receptor Wnt->Receptor Dsh Dishevelled Receptor->Dsh Dsh->Destruction_Complex Inhibition beta_catenin_on β-catenin beta_catenin_nucleus β-catenin beta_catenin_on->beta_catenin_nucleus Accumulation & Nuclear Translocation TCF_LEF_on TCF/LEF beta_catenin_nucleus->TCF_LEF_on Target_Genes_on Target Genes (c-Myc, Cyclin D1) TCF_LEF_on->Target_Genes_on Transcription ON Compound This compound Tankyrase Tankyrase Compound->Tankyrase Inhibition Tankyrase->Destruction_Complex Axin Degradation

Figure 1. The canonical Wnt/β-catenin signaling pathway and the proposed mechanism of inhibition.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling this compound. Based on the safety data for benzoic acid and related compounds, the following precautions are recommended:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and gloves.[11]

  • Handling: Avoid inhalation of dust and contact with skin and eyes.[11][12] Handle in a well-ventilated area or a chemical fume hood.[11]

  • Storage: Store in a tightly sealed container in a dry and cool place.[13]

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Experimental Protocols

The following protocols provide a framework for investigating the biological activity of this compound in cell-based assays. It is crucial to optimize these protocols for specific cell lines and experimental conditions.

Protocol 1: Wnt Signaling Reporter Assay

This assay is a cornerstone for quantifying the activity of the Wnt/β-catenin pathway. It utilizes a luciferase reporter construct under the control of a TCF/LEF responsive promoter (e.g., TOPFlash). A control reporter with a mutated TCF/LEF binding site (e.g., FOPFlash) is used to determine non-specific effects.

Reporter_Assay_Workflow start Start cell_seeding Seed cells in a 96-well plate start->cell_seeding transfection Transfect with TOPFlash/FOPFlash and a normalization vector (e.g., Renilla) cell_seeding->transfection treatment Treat with this compound and/or Wnt3a conditioned media transfection->treatment incubation Incubate for 24-48 hours treatment->incubation lysis Lyse cells incubation->lysis luciferase_assay Measure Firefly and Renilla luciferase activity lysis->luciferase_assay analysis Analyze data: Normalize TOP/FOP to Renilla, then calculate TOP/FOP ratio luciferase_assay->analysis end End analysis->end

Figure 2. Workflow for a Wnt signaling reporter assay.

Materials:

  • Cells responsive to Wnt signaling (e.g., HEK293T, DLD1)[7][8]

  • TOPFlash and FOPFlash reporter plasmids

  • Renilla luciferase plasmid (for normalization)

  • Transfection reagent

  • Wnt3a conditioned media (or recombinant Wnt3a)

  • This compound

  • Dual-luciferase reporter assay system

  • 96-well cell culture plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection: Co-transfect cells with TOPFlash or FOPFlash and the Renilla luciferase plasmid using a suitable transfection reagent according to the manufacturer's protocol.

  • Treatment: After 24 hours, replace the media with fresh media containing various concentrations of this compound. To stimulate the pathway, add Wnt3a conditioned media. Include appropriate controls (vehicle, Wnt3a alone).

  • Incubation: Incubate the plate for an additional 24-48 hours.

  • Lysis and Luciferase Assay: Lyse the cells and measure both Firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the Firefly luciferase activity (TOPFlash or FOPFlash) to the Renilla luciferase activity for each well. Then, calculate the ratio of normalized TOPFlash to FOPFlash activity to determine the specific Wnt signaling activity.

Protocol 2: Cell Viability and Proliferation Assay (MTT/MTS Assay)

This assay assesses the effect of the compound on cell viability and proliferation. The MTT or MTS assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

Viability_Assay_Workflow start Start cell_seeding Seed cells in a 96-well plate start->cell_seeding treatment Treat with a dilution series of This compound cell_seeding->treatment incubation Incubate for 24-72 hours treatment->incubation add_reagent Add MTT or MTS reagent incubation->add_reagent incubation_reagent Incubate for 1-4 hours add_reagent->incubation_reagent measure_absorbance Measure absorbance at the appropriate wavelength incubation_reagent->measure_absorbance analysis Analyze data: Calculate % viability relative to vehicle control measure_absorbance->analysis end End analysis->end

Figure 3. Workflow for a cell viability and proliferation assay.

Materials:

  • Cancer cell lines with known Wnt pathway status (e.g., COLO-320DM, SW403)[14]

  • This compound

  • MTT or MTS reagent

  • Solubilization solution (for MTT)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a low density (e.g., 1,000-5,000 cells/well).

  • Treatment: The following day, treat the cells with a serial dilution of this compound. Include a vehicle control.

  • Incubation: Incubate the plate for 24 to 72 hours, depending on the cell line's doubling time.

  • MTT/MTS Addition: Add the MTT or MTS reagent to each well and incubate for 1-4 hours at 37°C.

  • Measurement: If using MTT, add the solubilization solution. Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results to determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation).

Protocol 3: Western Blot Analysis of β-catenin and Axin Levels

This protocol allows for the direct visualization and quantification of changes in the protein levels of key components of the Wnt/β-catenin pathway.

Western_Blot_Workflow start Start cell_culture Culture and treat cells with This compound start->cell_culture cell_lysis Lyse cells and collect protein cell_culture->cell_lysis quantification Quantify protein concentration (e.g., BCA assay) cell_lysis->quantification sds_page Separate proteins by SDS-PAGE quantification->sds_page transfer Transfer proteins to a membrane (e.g., PVDF or nitrocellulose) sds_page->transfer blocking Block the membrane transfer->blocking primary_antibody Incubate with primary antibodies (anti-β-catenin, anti-Axin, anti-loading control) blocking->primary_antibody secondary_antibody Incubate with HRP-conjugated secondary antibodies primary_antibody->secondary_antibody detection Detect signal using a chemiluminescent substrate secondary_antibody->detection imaging Image the blot detection->imaging analysis Analyze band intensities imaging->analysis end End analysis->end

Figure 4. Workflow for Western blot analysis.

Materials:

  • Cell lines of interest

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and membrane (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-β-catenin, anti-active-β-catenin (non-phosphorylated), anti-Axin2, and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound for the desired time. Lyse the cells and collect the protein lysates.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.

  • Antibody Incubation: Block the membrane and then incubate with the primary antibodies overnight at 4°C. The next day, wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detection and Imaging: Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression.

Data Interpretation and Troubleshooting

Assay Expected Outcome with this compound Potential Issues Troubleshooting
Wnt Reporter Assay Dose-dependent decrease in TOPFlash/FOPFlash ratio in the presence of Wnt3a.High background luciferase activity.Optimize cell density and transfection efficiency. Use a lower concentration of reporter plasmids.
Cell Viability Assay Dose-dependent decrease in cell viability, particularly in Wnt-addicted cancer cell lines.No effect on cell viability.The cell line may not be dependent on Wnt signaling. Try different cell lines. The compound may not be potent enough.
Western Blot Decrease in total and active β-catenin levels. Increase in Axin2 protein levels.No change in protein levels.Optimize treatment time and concentration. Check antibody quality and specificity.

Conclusion

This compound represents a valuable chemical probe for the study of the Wnt/β-catenin signaling pathway. By employing the cell-based assays outlined in this guide, researchers can effectively characterize its biological activity, elucidate its mechanism of action, and explore its therapeutic potential in diseases driven by aberrant Wnt signaling. As with any scientific investigation, meticulous experimental design, proper controls, and careful data interpretation are essential for generating robust and reproducible results.

References

  • Nelson, W. J., & Nusse, R. (2004). Convergence of Wnt, β-Catenin, and Cadherin Pathways. Science, 303(5663), 1483–1487. [Link]

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  • Zhong, Z., et al. (2018). Tankyrase Inhibitor Sensitizes Lung Cancer Cells to Endothelial Growth Factor Receptor (EGFR) Inhibition via Stabilizing Angiomotins and Inhibiting YAP Signaling. Journal of Biological Chemistry, 293(38), 14847-14859. [Link]

  • García-Jiménez, C., et al. (2019). Tankyrase inhibition sensitizes cells to CDK4 blockade. PLOS ONE, 14(12), e0226639. [Link]

  • Waaler, J., et al. (2021). Identification of response signatures for tankyrase inhibitor treatment in tumor cell lines. iScience, 24(7), 102783. [Link]

  • Li, Z., et al. (2021). Discovery of Novel Inhibitor for WNT/β-Catenin Pathway by Tankyrase 1/2 Structure-Based Virtual Screening. Molecules, 26(11), 3223. [Link]

  • Mashima, T., et al. (2018). RK-287107, a potent and specific tankyrase inhibitor, blocks colorectal cancer cell growth in a preclinical model. Cancer Science, 109(6), 1937–1946. [Link]

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  • Andersson, E. K., et al. (2010). Small-molecule screening using a whole-cell viral replication reporter gene assay identifies 2-{[2-(benzoylamino)benzoyl]amino}-benzoic acid as a novel antiadenoviral compound. Antimicrobial Agents and Chemotherapy, 54(9), 3871–3877. [Link]

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  • Parent, A., et al. (2018). 4-(3-Alkyl-2-oxoimidazolidin-1-yl)-N-phenylbenzenesulfonamides as new antimitotic prodrugs activated by cytochrome P450 1A1 in breast cancer cells. Bioorganic & Medicinal Chemistry, 26(18), 5045–5052. [Link]

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antifungal screening methods for 2-Methyl-3-(2-oxoimidazolidin-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Antifungal Screening of 2-Methyl-3-(2-oxoimidazolidin-1-yl)benzoic acid

Abstract

The escalating threat of invasive fungal infections, compounded by the rise of antifungal resistance, necessitates the urgent discovery of novel therapeutic agents. Chemical scaffolds derived from benzoic acid have demonstrated a spectrum of biological activities, presenting a promising avenue for drug development. This guide provides a comprehensive, multi-tiered framework for the systematic evaluation of the antifungal potential of this compound. We detail a strategic screening cascade, progressing from initial high-throughput hit identification to secondary validation, spectrum analysis, and advanced characterization, including cytotoxicity and antibiofilm activity. The protocols herein are grounded in established standards from the Clinical and Laboratory Standards Institute (CLSI), ensuring reproducibility and reliability for researchers in mycology and drug discovery.

Introduction: The Rationale for Screening Novel Benzoic Acid Derivatives

Invasive fungal diseases are a significant cause of morbidity and mortality, particularly in immunocompromised populations. The current antifungal armamentarium is limited to a few drug classes, and their efficacy is increasingly challenged by the emergence of resistant pathogens like Candida auris and triazole-resistant Aspergillus fumigatus.[1] This clinical reality underscores the critical need for new antifungals, preferably with novel mechanisms of action.

Benzoic acid and its derivatives are known for their antimicrobial properties and are used as preservatives in various industries.[2] Specific derivatives have shown targeted antifungal activity, suggesting that this chemical family represents a valuable starting point for identifying new therapeutic leads.[3][4] The subject of this guide, this compound, is a novel derivative whose antifungal potential is yet to be explored. A structured screening approach is essential to efficiently determine its activity, spectrum, and preliminary safety profile.

The Antifungal Screening Cascade

A tiered approach is the most resource-efficient strategy for screening a novel compound. This cascade model allows for rapid elimination of inactive compounds while enabling progressively deeper characterization of promising "hits."

G compound Test Compound: 2-Methyl-3-(...) benzoic acid tier1 Tier 1: Primary Screening (Hit Identification) compound->tier1 proto1a Broth Microdilution Assay (Initial MIC) tier1->proto1a proto1b Agar Disk Diffusion tier1->proto1b tier2 Tier 2: Secondary Screening (Hit Confirmation & Spectrum) proto2a Confirmatory MIC (Expanded Panel) tier2->proto2a proto2b MFC Determination tier2->proto2b tier3 Tier 3: Advanced Characterization (Lead Profiling) proto3a Mammalian Cell Cytotoxicity Assay tier3->proto3a proto3b Biofilm Disruption Assay tier3->proto3b proto3c Preliminary MOA Studies tier3->proto3c inactive Inactive (Discard) conclusion Candidate for Further Pre-clinical Development proto1a->tier2 Active Hit proto1a->inactive No Activity proto1b->tier2 Active Hit proto1b->inactive No Activity proto2a->tier3 Confirmed Activity proto2b->tier3 Confirmed Activity proto3a->conclusion proto3b->conclusion proto3c->conclusion

Figure 1. A strategic cascade for antifungal drug screening.

Tier 1: Primary Screening Protocols

The objective of this initial phase is to efficiently determine if the compound exhibits any antifungal activity against a small, representative panel of fungi.

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method is the gold standard for quantitative antifungal susceptibility testing and is recommended for primary screening.[5] It determines the lowest concentration of the compound that inhibits visible fungal growth. The methodology should adhere to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) documents M27 for yeasts and M38 for filamentous fungi.[6][7]

Causality Behind Choices:

  • Medium: RPMI-1640 with MOPS buffer is the standard medium defined by CLSI.[7] It provides consistent results and is the basis for established clinical breakpoints.

  • Inoculum: Standardizing the fungal inoculum concentration is the most critical step for reproducibility. A final concentration of 0.5–2.5 x 10³ cells/mL for yeasts is standard.[8]

  • Controls: Including a drug-free growth control (negative control) and a control with a known antifungal (e.g., Fluconazole, Amphotericin B) is essential to validate the assay's performance.

Step-by-Step Protocol:

  • Fungal Strain Preparation:

    • Subculture fungal isolates onto Sabouraud Dextrose Agar (SDA) and incubate for 24-48 hours.[8] Recommended initial screening strains include Candida albicans (ATCC 90028) and Aspergillus fumigatus (ATCC 204305).

    • Prepare an inoculum suspension in sterile saline from a fresh culture. Adjust the suspension turbidity using a spectrophotometer to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).

    • Dilute this suspension in RPMI-1640 medium to achieve the final target inoculum concentration.

  • Compound Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., Dimethyl Sulfoxide, DMSO). The final solvent concentration in the assay should not exceed 1% to avoid solvent-induced toxicity.

    • In a 96-well U-bottom microtiter plate, perform a two-fold serial dilution of the compound in RPMI-1640 medium to achieve a range of test concentrations (e.g., 256 µg/mL down to 0.5 µg/mL).

  • Inoculation and Incubation:

    • Add the standardized fungal inoculum to each well, bringing the final volume to 200 µL.

    • Include a sterility control (medium only), growth control (medium + inoculum), and solvent control (medium + inoculum + DMSO).

    • Seal the plate and incubate at 35°C for 24-48 hours.[9]

  • Reading the MIC:

    • The MIC is the lowest compound concentration where no visible growth is observed. For azoles and the test compound, this is often defined as the concentration that causes approximately 50% growth inhibition compared to the growth control.[9]

Protocol: Agar Disk Diffusion

This is a simpler, qualitative alternative to broth microdilution. It is particularly useful for many common yeasts.[10]

Step-by-Step Protocol:

  • Plate Preparation: Use Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene blue.[5]

  • Inoculation: Spread a standardized fungal inoculum (0.5 McFarland) evenly across the agar surface using a sterile swab.

  • Disk Application: Aseptically place a sterile paper disk (6 mm) onto the agar. Pipette a known amount of the test compound solution (e.g., 10 µL of a 1 mg/mL stock) onto the disk.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • Result Interpretation: Measure the diameter (in mm) of the zone of growth inhibition around the disk. A larger zone indicates greater activity.[10]

Tier 2: Hit Confirmation and Spectrum Analysis

Compounds demonstrating activity in Tier 1 ("hits") are advanced to secondary screening to confirm their activity and determine their spectrum.

Protocol: Confirmatory MIC Against an Expanded Fungal Panel

Repeat the broth microdilution assay (Section 3.1) with the hit compound against a broader panel of clinically relevant fungi. This panel should include:

  • Yeasts: Candida glabrata, Candida parapsilosis, Candida krusei, Cryptococcus neoformans.[11]

  • Molds: Additional Aspergillus species (A. flavus, A. terreus), and representatives from Fusarium or Mucorales species.[7]

This step validates the initial finding and provides crucial information on the compound's spectrum of activity (i.e., narrow vs. broad-spectrum).

Protocol: Minimum Fungicidal Concentration (MFC) Determination

The MIC value indicates growth inhibition (fungistatic effect) but does not reveal if the compound is killing the fungus (fungicidal effect). The MFC provides this critical information.

Step-by-Step Protocol:

  • Following the determination of the MIC from the broth microdilution assay, take a 10-20 µL aliquot from each well that showed no visible growth (i.e., wells at the MIC, 2x MIC, 4x MIC, etc.).

  • Spot-plate each aliquot onto a fresh, drug-free SDA plate.

  • Incubate the SDA plate at 35°C for 24-48 hours.

  • The MFC is the lowest compound concentration from the MIC plate that results in no fungal growth (or a ≥99.9% reduction in CFU) on the subculture plate.[12]

Parameter Definition Interpretation
MIC Minimum Inhibitory ConcentrationLowest concentration that inhibits visible growth.
MFC Minimum Fungicidal ConcentrationLowest concentration that kills ≥99.9% of the initial inoculum.
MFC/MIC Ratio Ratio of MFC to MICA ratio ≤ 4 is generally considered indicative of fungicidal activity. A ratio > 4 suggests fungistatic activity.

Tier 3: Advanced Characterization

Confirmed hits with a desirable spectrum of activity are subjected to advanced testing to assess their potential as a therapeutic lead.

Protocol: Mammalian Cell Cytotoxicity Assay

A crucial step in drug development is to ensure the compound is selective for the fungal pathogen and has minimal toxicity against host cells. The MTT or XTT assay is a standard colorimetric method for this purpose.[13][14]

Causality Behind Choices:

  • Principle: The assay relies on the ability of mitochondrial dehydrogenase enzymes in metabolically active (viable) cells to reduce a tetrazolium salt (MTT or XTT) to a colored formazan product.[15] The amount of color produced is directly proportional to the number of viable cells.

  • Cell Line: Using a standard human cell line, such as HEK293 (human embryonic kidney) or HeLa (human cervical cancer), provides a reproducible model for general cytotoxicity.

G cluster_0 Plate Preparation cluster_1 Compound Treatment cluster_2 Assay and Readout seed 1. Seed mammalian cells in 96-well plate incubate1 2. Incubate 24h (allow cells to adhere) seed->incubate1 treat 3. Add serial dilutions of test compound incubate1->treat incubate2 4. Incubate 24-72h treat->incubate2 add_xtt 5. Add XTT reagent to each well incubate2->add_xtt incubate3 6. Incubate 2-4h (color development) add_xtt->incubate3 read 7. Read absorbance (450-500 nm) incubate3->read

Figure 2. Workflow for the XTT cytotoxicity assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed a human cell line (e.g., HEK293) into a 96-well flat-bottom plate at a density of ~1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Add serial dilutions of the test compound to the wells and incubate for another 24-72 hours.

  • Reagent Addition: Add XTT reagent (or MTT) to each well and incubate for 2-4 hours, allowing viable cells to convert the reagent to the colored formazan product.[16]

  • Data Acquisition: Measure the absorbance using a microplate spectrophotometer.

  • Analysis: Calculate the compound concentration that reduces cell viability by 50% (IC₅₀). This is compared to the antifungal MIC to determine a Selectivity Index (SI = IC₅₀ / MIC). A higher SI value is desirable, indicating greater selectivity for the fungus.

Parameter Definition Desirable Outcome
IC₅₀ 50% Inhibitory ConcentrationThe concentration of the compound that causes 50% reduction in mammalian cell viability.
Selectivity Index (SI) SI = IC₅₀ / MICA high SI value (typically >10) indicates that the compound is significantly more toxic to the fungus than to mammalian cells.
Protocol: Fungal Biofilm Disruption Assay

Fungal biofilms are a major clinical challenge, as they are notoriously resistant to conventional antifungals.[17] Assessing a compound's activity against established biofilms is a critical advanced screen.

Step-by-Step Protocol:

  • Biofilm Formation: Grow fungal biofilms in 96-well flat-bottom plates by incubating a high-density inoculum (e.g., 1 x 10⁷ cells/mL of C. albicans) for 24 hours.[18]

  • Wash Step: Gently wash the wells with phosphate-buffered saline (PBS) to remove non-adherent, planktonic cells.

  • Compound Treatment: Add fresh medium containing serial dilutions of the test compound to the wells with the established biofilms. Incubate for another 24 hours.

  • Quantification: Wash the wells again and quantify the remaining viable biofilm. This is typically done by measuring the metabolic activity using an XTT assay, as described above.[19]

  • Analysis: Determine the concentration required to reduce biofilm metabolic activity by 50% (BMEC₅₀).

Conclusion

This application guide outlines a systematic and robust cascade for evaluating the antifungal properties of this compound. By progressing from broad primary screens to more specific secondary and advanced assays, researchers can efficiently characterize the compound's potential. Adherence to standardized protocols, such as those from CLSI, and the inclusion of critical validation steps like cytotoxicity testing are paramount for generating reliable and meaningful data. This structured approach will facilitate the identification of promising new antifungal candidates to address the urgent global health need.

References

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  • Berne, S., et al. (2015). Benzoic acid derivatives with improved antifungal activity: Design, synthesis, structure-activity relationship (SAR) and CYP53 docking studies. Bioorganic & Medicinal Chemistry, 23(15), 4579-4588. [Link]

  • Sadeghi, S., et al. (2020). Comparison of antifungal and cytotoxicity activities of titanium dioxide and zinc oxide nanoparticles with amphotericin B against different Candida species: In vitro evaluation. Journal of Applied Microbiology, 130(4), 1147-1158. [Link]

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  • Lee, J., et al. (2014). Synthesis and biological evaluation of 2,3-dihydroimidazo[1,2-a]benzimidazole derivatives against Leishmania donovani and Trypanosoma cruzi. Bioorganic & Medicinal Chemistry Letters, 24(17), 4203-4207. [Link]

  • CLSI. (2022). M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts. Clinical and Laboratory Standards Institute. [Link]

  • Ramirez-Ortiz, Z. G., et al. (2015). XTT Assay of Antifungal Activity. Bio-protocol, 5(18), e1591. [Link]

  • Poddar, S. K., et al. (2016). Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences, 15(1), 83-87. [Link]

  • Galdiero, E., et al. (2023). Antifungal and Antibiofilm Activities of 2-Aminobenzoic Acid Derivatives Against a Clinical Ocular Candida albicans Isolate for Biomedical Applications. Antibiotics, 12(3), 432. [Link]

  • Cheng, J., et al. (2018). A disc test of antifungal susceptibility. Connect Bimonthly, 212, 14-15. [Link]

  • Pfaller, M. A., & Diekema, D. J. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 33(3). [Link]

  • Pierce, C. G., & Lopez-Ribot, J. L. (2013). In vitro growth and analysis of Candida biofilms. Current Protocols in Microbiology, Chapter 12, Unit 12B.2. [Link]

  • McCarthy, M. W., & Walsh, T. J. (2023). New Ground in Antifungal Discovery and Therapy for Invasive Fungal Infections: Innovations, Challenges, and Future Directions. Journal of Fungi, 9(7), 708. [Link]

  • Agarwal, S., et al. (2019). Antifungal susceptibility testing using agar based disc diffusion method of dermatophytic isolates in a tertiary teaching institute. International Journal of Research in Medical Sciences, 7(6), 2115. [Link]

  • Tauber, C., et al. (2021). Human-like Biofilm Models to Study the Activity of Antifungals Against Aspergillus fumigatus. Frontiers in Fungal Biology, 2, 706859. [Link]

  • Poddar, S. K., et al. (2016). Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences, 15(1), 83-87. [Link]

  • CLSI. (2020). M60 | Performance Standards for Antifungal Susceptibility Testing of Yeasts, 2nd Edition. Clinical and Laboratory Standards Institute. [Link]

  • Wieder, A. M., & Lewis, R. E. (2017). Pharmacodynamics, Mechanisms of Action and Resistance, and Spectrum of Activity of New Antifungal Agents. Journal of Fungi, 3(4), 57. [Link]

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • Nakai, T., et al. (2003). Microdilution procedure for antifungal susceptibility testing of Paracoccidioides brasiliensis to amphotericin b and itraconazole. Brazilian Journal of Microbiology, 34(1), 44-48. [Link]

  • Rojas, J. J., et al. (2006). Antifungal activity of benzoic acid derivatives from Piper lanceaefolium. Journal of Natural Products, 69(10), 1488-1491. [Link]

  • Robbins, N., & Cowen, L. E. (2021). Interdisciplinary Approaches for the Discovery of Novel Antifungals. Current Topics in Microbiology and Immunology, 431, 1-32. [Link]

  • Wang, B., et al. (2016). Synthesis and Biological Evaluation of Benzimidazole Phenylhydrazone Derivatives as Antifungal Agents against Phytopathogenic Fungi. Molecules, 21(11), 1574. [Link]

  • Pfaller, M. A., et al. (1994). Selection of candidate quality control isolates and tentative quality control ranges for in vitro susceptibility testing of yeast isolates by National Committee for Clinical Laboratory Standards proposed standard methods. Journal of Clinical Microbiology, 32(7), 1650-1653. [Link]

  • U.S. Food and Drug Administration. (2022). Antifungal Susceptibility Test Interpretive Criteria. [Link]

  • Kos, J., et al. (2016). Antifungal Activity of Salicylanilides and Their Esters with 4-(Trifluoromethyl)benzoic Acid. Molecules, 21(11), 1469. [Link]

  • De-Souza, L. A., et al. (2023). Disruption of Established Bacterial and Fungal Biofilms by a Blend of Enzymes and Botanical Extracts. Microorganisms, 11(7), 1686. [Link]

  • Hertiani, T., et al. (2018). Cytotoxic Activity Screening of Fungal Extracts Derived from the West Sumatran Marine Sponge Haliclona fascigera to Several Human Cell Lines. Pharmacognosy Journal, 10(1), 122-127. [Link]

  • McMahon, J. A., et al. (2023). Discovery of novel antifungal drugs via screening repurposing libraries against Coccidioides posadasii spherule initials. mBio, 14(2), e03606-22. [Link]

  • Fathima, M., & Ramasamy, M. (2018). Oral fungal-bacterial biofilm models in vitro: a review. Medical Mycology, 56(suppl_1), S82-S92. [Link]

  • Doern, G. V., & Dascal, A. (1991). Initial use of a broth microdilution method suitable for in vitro testing of fungal isolates in a clinical laboratory. Journal of Clinical Microbiology, 29(8), 1619-1622. [Link]

  • rapidmicrobiology. (2016). EUCAST Recommended Strains for Routine and Extended Internal. [Link]

  • Al-Bayati, F. A. (2009). In vitro antifungal activity of combination of miconazole, Salicylic acid and benzoic acid in two different bases against Trichophyton mentagrophytes. Journal of Thi-Qar Science, 1(2), 1-8. [Link]

  • Centers for Disease Control and Prevention. (2024). Antifungal Susceptibility Testing for C. auris. [Link]

  • Al-Windy, S. A., et al. (2018). Synthesis and Characterization of 4-(2-Methyl-4-Oxoquinazolin-3(4H)-Yl) Benzoic Acid Derivatives Using Some Biologically Active Alcohols and Phenols. International Journal of Pharmaceutical and Clinical Research, 10(7), 224-230. [Link]

Sources

Application Note & Protocols: Investigating 2-Methyl-3-(2-oxoimidazolidin-1-yl)benzoic Acid as a Potential Dipeptidyl Peptidase-4 (DPP-4) Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the initial characterization of 2-Methyl-3-(2-oxoimidazolidin-1-yl)benzoic acid as a potential enzyme inhibitor. Based on structural similarities to known therapeutic agents, we hypothesize that this compound may act as an inhibitor of Dipeptidyl Peptidase-4 (DPP-4), a key enzyme in glucose homeostasis and a validated target for the treatment of type 2 diabetes.[1][2][3] We present detailed, self-validating protocols for determining the compound's inhibitory potency (IC₅₀) and its kinetic mechanism of action. This guide is designed to provide researchers with the foundational methods required to evaluate this and similar novel chemical entities in an early-stage drug discovery context.

Introduction: The Rationale for Investigating this compound

Compound Profile:

Property Value Source
IUPAC Name This compound [4]
CAS Number 1343134-58-6 [4][5]
Molecular Formula C₁₁H₁₂N₂O₃ [4][6]
Molecular Weight 220.23 g/mol [4]

| Appearance | Powder |[4] |

The enzyme Dipeptidyl Peptidase-4 (DPP-4) is a serine protease that plays a critical role in glucose metabolism by inactivating incretin hormones, such as glucagon-like peptide-1 (GLP-1).[7][8] The inhibition of DPP-4 prolongs the action of incretins, which in turn stimulates insulin secretion, suppresses glucagon release, and ultimately lowers blood glucose levels.[3][7] This mechanism is the basis for the "gliptin" class of oral hypoglycemic agents used in the management of type 2 diabetes.[1][2]

The structure of this compound contains a cyclic urea (oxoimidazolidine) moiety and a substituted benzoic acid, features that bear resemblance to pharmacophores known to interact with enzyme active sites. This structural alert warrants investigation into its potential as an enzyme inhibitor, with DPP-4 being a prime hypothetical target. These application notes provide the experimental framework to test this hypothesis.

Hypothesized Mechanism of Action

The proposed mechanism centers on the direct inhibition of the DPP-4 enzyme. By blocking the active site of DPP-4, the compound would prevent the degradation of GLP-1. The resulting elevated levels of active GLP-1 would then potentiate glucose-dependent insulin release from pancreatic β-cells.

DPP4_Pathway cluster_0 Physiological State cluster_1 Inhibited State GLP-1 (Active) GLP-1 (Active) GLP-1 (Inactive) GLP-1 (Inactive) GLP-1 (Active)->GLP-1 (Inactive) Degraded by Insulin Release Insulin Release GLP-1 (Active)->Insulin Release Stimulates DPP-4 DPP-4 DPP-4->GLP-1 (Inactive) Inhibitor This compound DPP-4_Inhibited DPP-4 Inhibitor->DPP-4_Inhibited Binds & Inhibits

Caption: Hypothesized DPP-4 inhibition pathway.

Experimental Design & Workflow

A systematic approach is essential for characterizing a novel inhibitor. The workflow begins with a primary screening assay to confirm inhibitory activity and determine potency (IC₅₀). This is followed by kinetic studies to elucidate the mechanism of inhibition.

Experimental_Workflow A Compound Preparation (Stock Solution in DMSO) B Protocol 1: Primary Enzyme Assay & IC₅₀ Determination A->B C Data Analysis: Plot % Inhibition vs. [Inhibitor] Calculate IC₅₀ Value B->C D Is Compound an Active Inhibitor? C->D E Protocol 2: Enzyme Kinetic Analysis (Vary [Substrate] and [Inhibitor]) D->E Yes H Compound Inactive or Weak. Stop or Redesign. D->H No F Data Analysis: Lineweaver-Burk Plot Determine Inhibition Modality (Ki) E->F G Characterization Complete F->G

Caption: Idealized Lineweaver-Burk plots for inhibition types.

Calculating the Inhibition Constant (Kᵢ)

The Kᵢ is the dissociation constant for the inhibitor-enzyme complex and is a true measure of inhibitor affinity, unlike the IC₅₀ which is dependent on assay conditions. For a competitive inhibitor, Kᵢ can be calculated from the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([S] / Kₘ)) [9]

Advanced Methods for Binding Characterization

For a more direct and comprehensive understanding of the inhibitor-enzyme interaction, advanced biophysical techniques can be employed.

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during the binding event between the inhibitor and the enzyme. [10]This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (Kₐ or Kₔ), stoichiometry (n), and enthalpy (ΔH). Its advantage is being a direct binding assay that does not rely on enzymatic activity. [10]

Conclusion

The protocols outlined in this document provide a robust and validated workflow for the initial characterization of this compound as a potential DPP-4 inhibitor. By systematically determining the IC₅₀ and kinetic mode of action, researchers can effectively evaluate the compound's potential as a lead candidate for further development. The inclusion of appropriate controls and rigorous data analysis, as described, is critical for ensuring the scientific integrity and trustworthiness of the results.

References

  • Title: Dipeptidyl peptidase-4 inhibitor - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Dipeptidyl Peptidase IV (DPP IV) Inhibitors - StatPearls - NCBI Bookshelf Source: National Center for Biotechnology Information URL: [Link]

  • Title: Michaelis–Menten kinetics - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Enzyme Kinetics - Structure - Function - Michaelis-Menten Kinetics Source: TeachMe Physiology URL: [Link]

  • Title: DPP-4 inhibitors (gliptins) Source: Diabetes UK URL: [Link]

  • Title: DPP-4 Inhibitors (Gliptins): What They Are & Side Effects Source: Cleveland Clinic URL: [Link]

  • Title: Steady states and the Michaelis Menten equation (video) Source: Khan Academy URL: [Link]

  • Title: Kinetics - Control Of Enzyme Activity - MCAT Content Source: Jack Westin URL: [Link]

  • Title: List of Dipeptidyl peptidase 4 inhibitors Source: Drugs.com URL: [Link]

  • Title: Enzyme Kinetics & The Michaelis-Menten Equation Source: Open Library Publishing Platform URL: [Link]

  • Title: IC50 Determination Source: edX URL: [Link]

  • Title: A standard operating procedure for an enzymatic activity inhibition assay Source: PubMed URL: [Link]

  • Title: IC50 - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis Source: National Center for Biotechnology Information URL: [Link]

  • Title: measuring enzyme inhibition by drugs Source: YouTube URL: [Link]

  • Title: A near-universal way to measure enzyme inhibition Source: ScienceDaily URL: [Link]

  • Title: Can someone provide me with protocols for enzyme inhibition assay and their kinetics? Source: ResearchGate URL: [Link]

  • Title: Enzyme Inhibition lab protocol 2.pdf Source: Atlas URL: [Link]

  • Title: Mechanism of Action Assays for Enzymes Source: National Center for Biotechnology Information URL: [Link]

  • Title: this compound Source: American Elements URL: [Link]

  • Title: Crystal structure, Hirshfeld and electronic transition analysis of 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid Source: National Center for Biotechnology Information URL: [Link]

  • Title: Enzyme inhibitor - Wikipedia Source: Wikipedia URL: [Link]

  • Title: (PDF) Enzyme–Inhibitor Interactions and a Simple, Rapid Method for Determining Inhibition Modality Source: ResearchGate URL: [Link]

  • Title: Memorize Enzyme Inhibition Source: YouTube URL: [Link]

  • Title: this compound Source: PubChem URL: [Link]

Sources

developing derivatives of 2-Methyl-3-(2-oxoimidazolidin-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis and Evaluation of Novel 2-Methyl-3-(2-oxoimidazolidin-1-yl)benzoic Acid Derivatives

Abstract

This technical guide provides a comprehensive framework for the development of novel derivatives based on the this compound scaffold. Recognizing the significant therapeutic potential inherent in both benzoic acid and 2-oxoimidazolidinone moieties, this document outlines detailed, field-proven protocols for chemical modification at key reactive sites. We present strategic approaches for derivatization via esterification and amidation of the carboxylic acid group, as well as a more advanced protocol for carbon-carbon bond formation on the aromatic ring using Suzuki cross-coupling. Each protocol is accompanied by an in-depth explanation of the underlying chemical principles and experimental considerations to ensure reproducibility and success. Furthermore, this guide includes standardized protocols for the initial pharmacological screening of these new chemical entities (NCEs), equipping drug discovery professionals with the necessary tools to synthesize, purify, and evaluate the next generation of therapeutic candidates derived from this versatile scaffold.

Introduction: Rationale for Derivative Development

The pursuit of novel therapeutic agents is a cornerstone of modern medicinal chemistry. The strategic modification of known scaffolds is a highly effective method for generating new chemical entities (NCEs) with improved potency, selectivity, and pharmacokinetic profiles.[1][2] The parent molecule, this compound, presents a compelling starting point for a derivative discovery program. It combines two pharmacologically significant substructures:

  • The Benzoic Acid Moiety: Benzoic acid and its derivatives are ubiquitous in medicinal chemistry, forming the structural basis for a wide range of drugs with anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5] The carboxylic acid group is a critical hydrogen bond donor and acceptor, often essential for interacting with the active sites of enzymes and receptors.[6] Its reactivity also provides a straightforward handle for synthetic modification.

  • The 2-Oxoimidazolidinone Ring: This heterocyclic system is a known pharmacophore found in compounds with diverse biological activities, including antibacterial, cytotoxic, and receptor binding affinities.[7][8][9] Its presence imparts specific steric and electronic properties that can be crucial for target engagement.

By systematically developing derivatives of this hybrid scaffold, researchers can explore a vast chemical space to identify NCEs with potentially synergistic or entirely new therapeutic applications. This guide provides the foundational synthetic and screening protocols to initiate such an exploration.

Synthetic Strategies and Workflow

The derivatization of the parent scaffold can be logically approached by targeting its most reactive functional groups. The primary strategies involve modification of the carboxylic acid and functionalization of the aromatic ring.

G cluster_0 Route A: Carboxylic Acid Modification cluster_1 Route B: Aromatic Ring Modification parent This compound (Parent Compound) ester Ester Derivatives parent->ester Esterification (Protocol 2.1) amide Amide Derivatives parent->amide Amidation (Protocol 2.2) halogenation Halogenation (e.g., Bromination) parent->halogenation Electrophilic Aromatic Substitution suzuki Bi-aryl Derivatives (Suzuki Coupling) halogenation->suzuki Pd-Catalyzed Cross-Coupling (Protocol 2.3)

Diagram 1: High-level synthetic workflow for generating derivatives.

Protocol: Esterification via Fischer-Speier Method

Scientific Rationale: Fischer-Speier esterification is a classic, acid-catalyzed reaction ideal for converting carboxylic acids into esters.[10] By using a large excess of the alcohol, the reaction equilibrium is driven towards the product side, ensuring a high yield.[10] Concentrated sulfuric acid acts as a catalyst by protonating the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[11]

Step-by-Step Methodology:

  • Reagent Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) in the desired alcohol (e.g., methanol, ethanol; 20-30 eq), which serves as both reactant and solvent.

  • Catalyst Addition: Place the flask in an ice bath (0 °C). While stirring, slowly add concentrated sulfuric acid (H₂SO₄, 0.1-0.2 eq) dropwise.

  • Reaction: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (e.g., methanol at ~65 °C, ethanol at ~80 °C) for 4-12 hours.

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC). A typical mobile phase is 8:2 n-hexane:ethyl acetate. The ester product should have a higher Rf value than the starting carboxylic acid.[11]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the excess alcohol under reduced pressure using a rotary evaporator.

    • Dilute the residue with ethyl acetate and transfer it to a separatory funnel.

    • Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until CO₂ evolution ceases. This neutralizes the acidic catalyst and removes any unreacted carboxylic acid.[11]

    • Wash the organic layer sequentially with water and then brine.

  • Purification & Characterization: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude ester. Purify the product by column chromatography on silica gel or by recrystallization. Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol: Amidation using EDC/HOBt Coupling

Scientific Rationale: Direct conversion of carboxylic acids to amides by heating with an amine is often inefficient.[12] Coupling agents are used to activate the carboxylic acid. The combination of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt) is a highly effective system.[13] EDC first reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is prone to racemization and side reactions. HOBt traps this intermediate to form an HOBt-ester, which is more stable but still highly reactive towards nucleophilic attack by the amine, leading to the desired amide with minimal side products.[13]

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve this compound (1.0 eq) and HOBt (1.2 eq) in an anhydrous aprotic solvent like Dichloromethane (DCM) or Dimethylformamide (DMF) in a round-bottom flask under an inert atmosphere (e.g., Nitrogen).

  • Activation: Add EDC hydrochloride (1.2 eq) to the solution and stir at room temperature for 20-30 minutes.

  • Amine Addition: Add the desired primary or secondary amine (1.1 eq) followed by a tertiary base such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 eq) to the reaction mixture.

  • Reaction: Allow the reaction to stir at room temperature for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, water, and brine.

    • The acidic wash removes unreacted amine and EDC byproducts, while the basic wash removes unreacted carboxylic acid and HOBt.

  • Purification & Characterization: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude amide by column chromatography on silica gel. Confirm the structure and purity using ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.

Protocol: Aromatic C-C Bond Formation via Suzuki Coupling

Scientific Rationale: The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds, particularly for creating bi-aryl systems.[14][15] The reaction involves a palladium catalyst to couple an organoboron species (like a boronic acid) with an organohalide.[16] This protocol requires a halogenated precursor, which must first be synthesized from the parent compound.

Part A: Synthesis of Halogenated Precursor (Example: Bromination)

  • Reaction Setup: Dissolve the parent benzoic acid (1.0 eq) in a suitable solvent such as acetic acid.

  • Bromination: Add N-Bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of a Lewis acid (e.g., FeCl₃). The directing effects of the carboxylic acid (meta-directing) and the imidazolidinone group (ortho, para-directing) will influence the regioselectivity of the bromination. Careful optimization and characterization are required to isolate the desired isomer.

  • Work-up & Purification: Quench the reaction with sodium thiosulfate solution, extract with an organic solvent, and purify by column chromatography to isolate the bromo-substituted derivative.

Part B: Suzuki Cross-Coupling

  • Reaction Setup: In a Schlenk flask under an inert atmosphere, combine the bromo-substituted derivative from Part A (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., Toluene, Dioxane, or DME) and water.[16]

  • Reaction: Heat the mixture with vigorous stirring at 80-110 °C for 6-24 hours.

  • Monitoring: Monitor the disappearance of the starting aryl bromide by TLC or LC-MS.

  • Work-up:

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite to remove the palladium catalyst.

    • Transfer the filtrate to a separatory funnel and wash with water and brine.

  • Purification & Characterization: Dry the organic layer, concentrate, and purify the crude product by column chromatography to yield the desired bi-aryl derivative. Confirm the structure via NMR and MS analysis.

Purification and Characterization Workflow

A standardized workflow is critical for ensuring the purity and structural integrity of each synthesized derivative before it proceeds to biological screening.

G cluster_0 Purity & Identity Confirmation start Crude Reaction Mixture workup Aqueous Work-up (Extraction & Washes) start->workup concentrate Solvent Removal (Rotary Evaporation) workup->concentrate purify Purification (Column Chromatography or Recrystallization) tlc TLC/LC-MS purify->tlc concentrate->purify nmr NMR Spectroscopy (¹H, ¹³C) tlc->nmr ms Mass Spectrometry nmr->ms hplc HPLC (>95% Purity) ms->hplc final Pure Compound for Biological Screening hplc->final

Diagram 2: General workflow for compound purification and analysis.

Application: Pharmacological Screening Protocols

Once a library of derivatives has been synthesized and characterized, the next step is to evaluate their biological activity.[17] The choice of assays should be guided by the therapeutic potential of the parent scaffolds.[6] Below are generalized protocols for initial in vitro screening.

G start Library of Purified Derivative Compounds primary Primary Screening (Single High Concentration, e.g., 10 µM) start->primary data1 Identify 'Primary Hits' (% Inhibition > 50%) primary->data1 dose Dose-Response Assay (e.g., 8-point serial dilution) data1->dose data2 Determine IC₅₀/EC₅₀ Values for Confirmed Hits dose->data2 secondary Secondary/Selectivity Assays (e.g., Counter-screens, Orthogonal Assays) data2->secondary hit Validated Hit Compound for Lead Optimization secondary->hit

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Methyl-3-(2-oxoimidazolidin-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Methyl-3-(2-oxoimidazolidin-1-yl)benzoic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of this synthesis and optimize your yields. Our approach is grounded in established chemical principles and field-proven insights to ensure scientific integrity and experimental success.

Overview of the Proposed Synthetic Pathway

The synthesis of this compound is a multi-step process. A plausible and robust synthetic route begins with the commercially available 2-methyl-3-nitrobenzoic acid. This is followed by the reduction of the nitro group to an amine, which then undergoes a reaction to form the 2-oxoimidazolidinone ring. This guide will focus on the critical steps following the synthesis of the key intermediate, 3-amino-2-methylbenzoic acid.

Synthetic_Pathway A 2-Methyl-3-nitrobenzoic acid B 3-Amino-2-methylbenzoic acid A->B Reduction (e.g., H2, Pd/C) C N-(2-chloroethyl)-N'-(3-carboxy-2-methylphenyl)urea B->C Urea Formation (e.g., 2-chloroethyl isocyanate) D This compound C->D Intramolecular Cyclization (e.g., NaH)

Caption: Proposed synthetic route for this compound.

Frequently Asked Questions (FAQs)

Q1: What is the best starting material for this synthesis?

A1: The recommended starting material is 2-methyl-3-nitrobenzoic acid, which is commercially available. This can be efficiently reduced to 3-amino-2-methylbenzoic acid, the key precursor for the subsequent cyclization step.[1][2][3]

Q2: What are the critical steps in the synthesis of this compound?

A2: The two most critical steps are the formation of the urea intermediate and the subsequent intramolecular cyclization to form the 2-oxoimidazolidinone ring. Careful control of reaction conditions is essential in both steps to maximize yield and minimize side products.

Q3: Are there alternative methods for the C-N bond formation to create the imidazolidinone ring?

A3: Yes, alternative methods such as the Buchwald-Hartwig amination or the Ullmann condensation could potentially be employed to directly couple 3-amino-2-methylbenzoic acid with a suitable imidazolidinone precursor.[4][5][6][7][8][9] However, these reactions can be sensitive to the presence of the carboxylic acid group and may require careful optimization of catalysts, ligands, and reaction conditions.

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a suitable method for monitoring the reaction progress. A combination of a non-polar and a polar solvent (e.g., hexane and ethyl acetate) can be used as the mobile phase. Staining with potassium permanganate or visualization under UV light can help in identifying the starting materials and products. For more detailed analysis, High-Performance Liquid Chromatography (HPLC) can be used.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis.

Step 1: Synthesis of 3-Amino-2-methylbenzoic acid

Problem 1: Incomplete reduction of 2-methyl-3-nitrobenzoic acid.

  • Possible Cause A: Inactive Catalyst. The Palladium on carbon (Pd/C) catalyst may be old or have reduced activity.

    • Solution: Use a fresh batch of Pd/C catalyst. Ensure the catalyst is handled under an inert atmosphere to prevent deactivation.

  • Possible Cause B: Insufficient Hydrogen Pressure. A low hydrogen pressure may lead to incomplete reduction.

    • Solution: Ensure the reaction is carried out under a positive hydrogen atmosphere. A balloon filled with hydrogen is often sufficient for lab-scale reactions.[1] For larger scales, a hydrogenation reactor with controlled pressure is recommended.

  • Possible Cause C: Poor Solvent Choice. The choice of solvent can affect the reaction rate.

    • Solution: Ethyl acetate is a commonly used and effective solvent for this reduction.[1] Methanol or ethanol can also be used. Ensure the starting material is fully dissolved in the solvent.

Step 2: Urea Formation and Intramolecular Cyclization

Problem 2: Low yield of the desired this compound.

  • Possible Cause A: Formation of Symmetrical Diarylurea Byproducts. The reaction of the isocyanate intermediate with the starting aniline can lead to the formation of unwanted symmetrical ureas.[10][11]

    • Solution: Control the stoichiometry of the reactants carefully. Slow, dropwise addition of the isocyanate to the solution of 3-amino-2-methylbenzoic acid can minimize the formation of these byproducts.[10]

  • Possible Cause B: Incomplete Intramolecular Cyclization. The cyclization step to form the imidazolidinone ring may be slow or incomplete.

    • Solution: Ensure a strong, non-nucleophilic base such as sodium hydride (NaH) is used to deprotonate the urea nitrogen, facilitating the intramolecular cyclization. The reaction may require heating to proceed to completion.

  • Possible Cause C: Hydrolysis of the Isocyanate. 2-chloroethyl isocyanate is sensitive to moisture and can hydrolyze, reducing the amount available for the reaction.

    • Solution: Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.

Problem 3: Difficulty in purifying the final product.

  • Possible Cause A: Similar Polarity of Product and Byproducts. The desired product and unreacted starting materials or byproducts may have similar polarities, making chromatographic separation challenging.

    • Solution: Recrystallization is an effective method for purifying benzoic acid derivatives.[12][13] A suitable solvent system, such as water or an ethanol/water mixture, can be used. The high solubility of benzoic acids in hot water and poor solubility in cold water allows for efficient purification.[12]

  • Possible Cause B: Presence of Carboxylic Acid Impurities. The final product may be contaminated with other carboxylic acids.

    • Solution: An acid-base extraction can be employed. Dissolve the crude product in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution. The desired product will move to the aqueous layer as its sodium salt. The aqueous layer can then be acidified with HCl to precipitate the pure product, which can be collected by filtration.

Troubleshooting_Workflow Start Low Yield of Final Product Q1 Check for Symmetrical Urea Byproducts (TLC/HPLC) Start->Q1 Sol1 Optimize Stoichiometry and Addition Rate of Isocyanate Q1->Sol1 Yes Q2 Incomplete Cyclization? Q1->Q2 No End Improved Yield Sol1->End Sol2 Use a Stronger Base (e.g., NaH) and/or Increase Reaction Temperature Q2->Sol2 Yes Q3 Difficulty in Purification? Q2->Q3 No Sol2->End Sol3 Attempt Recrystallization or Acid-Base Extraction Q3->Sol3 Yes Sol3->End

Caption: A troubleshooting workflow for low yield issues.

Experimental Protocols

Protocol 1: Synthesis of 3-Amino-2-methylbenzoic acid
  • Dissolve 2-methyl-3-nitrobenzoic acid (1.0 eq) in ethyl acetate in a round-bottom flask.

  • Add 5% Palladium on carbon (Pd/C) catalyst (5-10 mol%).

  • Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (a balloon is sufficient) at room temperature for 12-16 hours.

  • Monitor the reaction by TLC until the starting material is completely consumed.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the Celite pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization to yield 3-amino-2-methylbenzoic acid as a solid.[1]

Protocol 2: Synthesis of this compound
  • To a solution of 3-amino-2-methylbenzoic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere, add 2-chloroethyl isocyanate (1.1 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the formation of the urea intermediate by TLC.

  • In a separate flask, prepare a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 2.5 eq) in anhydrous THF.

  • Cool the NaH suspension to 0 °C and add the solution of the urea intermediate dropwise.

  • After the addition is complete, warm the reaction mixture to room temperature and then heat to reflux for 8-12 hours, or until the cyclization is complete as indicated by TLC.

  • Cool the reaction mixture to 0 °C and carefully quench with water.

  • Acidify the mixture with 1M HCl to a pH of 2-3.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to obtain the final product.

Data Summary Table

ParameterStep 1: ReductionStep 2: Urea Formation & Cyclization
Key Reagents 2-methyl-3-nitrobenzoic acid, H₂, Pd/C3-amino-2-methylbenzoic acid, 2-chloroethyl isocyanate, NaH
Solvent Ethyl AcetateAnhydrous THF
Temperature Room Temperature0 °C to Reflux
Reaction Time 12-16 hours12-18 hours
Purification Column Chromatography/RecrystallizationRecrystallization/Acid-Base Extraction
Expected Yield >90%[1]Variable, optimization required

References

  • PubMed. (n.d.). Design and synthesis of 2-oxo-imidazolidine-4-carboxylic acid hydroxyamides as potent matrix metalloproteinase-13 inhibitors. Retrieved from [Link]

  • PubMed. (2020). Synthesis of imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one derivatives as inhibitors of virulence factors production in Pseudomonas aeruginosa. Retrieved from [Link]

  • Semantic Scholar. (2008). Practical Synthesis of Functionalized 2‐Thioxoimidazolidine Derivatives. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives. Retrieved from [Link]

  • Digital Repository. (n.d.). Article - Synthesis of Some New 2-thioxoimidazolidin-4-one Derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). CN104072383A - Method for preparing 3-amino-2-methyl benzoic acid.
  • ResearchGate. (2018). Ullmann Reaction, A Centennial Memory and Recent Renaissance--Related Formation of Carbon-Heteroatom Bond. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzoic acid. Retrieved from [Link]

  • MDPI. (n.d.). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. Retrieved from [Link]

  • YouTube. (2015). Purification of Benzoic Acid by Crystallization - MeitY OLabs. Retrieved from [Link]

  • Google Patents. (n.d.). CN111732520A - Preparation method of 3-methyl-2-aminobenzoic acid.
  • Google Patents. (n.d.). US4092353A - Process for the purification of benzoic acid.
  • Online Organic Chemistry Tutor. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Google Patents. (n.d.). CN1251833A - Process for preparing substituted benzoic acid.
  • PubMed Central. (2021). The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. Retrieved from [Link]

  • European Patent Office. (2019). METHOD FOR PURIFICATION OF BENZOIC ACID - EP 3148661 B1. Retrieved from [Link]

  • NIH. (n.d.). Sulfur-Arylation of Sulfenamides via Ullmann-Type Coupling with (Hetero)aryl Iodides. Retrieved from [Link]

  • ResearchGate. (n.d.). Ullmann Reaction,A Centennial Memory and Recent Renaissance——Related Formation of Carbon-Heteroatom Bond. Retrieved from [Link]

  • MDPI. (n.d.). Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. Retrieved from [Link]

  • Benign synthesis of unsymmetrical arylurea derivatives using 3-substituted dioxazolones as isocyanate surrogates. (2020). RSC Advances, 10(50), 29831-29839. [Link]

  • MDPI. (n.d.). Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Imidazolidinone synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of ureas using aryl halides as starting material. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Urea derivative synthesis by amidation. Retrieved from [Link]

  • ResearchGate. (n.d.). The cyclization of cyclohexanone, aniline and thioglycolic. Retrieved from [Link]

Sources

Technical Support Center: Purification of 2-Methyl-3-(2-oxoimidazolidin-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the dedicated technical support guide for 2-Methyl-3-(2-oxoimidazolidin-1-yl)benzoic acid (CAS: 1343134-58-6).[1] As researchers and development professionals, we understand that achieving high purity for this molecule is critical for downstream applications. Its unique structure, featuring both a carboxylic acid and a cyclic urea (imidazolidinone) moiety, presents specific purification challenges that are not always addressed by standard protocols. This guide is structured as a series of troubleshooting questions and in-depth answers, drawing from established chemical principles and practical field experience to help you navigate these complexities.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My final product after synthesis has a persistent yellow or brown tint. How can I remove these colored impurities?

A1: Colored impurities are common in multi-step organic syntheses and typically arise from high-temperature reactions or trace contaminants that form highly conjugated, color-imparting side products.

Core Insight: The most effective method for removing these is through treatment with activated charcoal during recrystallization.[2] Activated charcoal has a high surface area with a network of pores that readily adsorb large, flat, conjugated molecules responsible for color, while leaving your smaller target molecule in solution.

Troubleshooting Logic for Decolorization

start Crude Product is Colored recrystallize Dissolve in minimal hot solvent (e.g., Ethanol/Water) start->recrystallize add_charcoal Add 1-2% w/w activated charcoal recrystallize->add_charcoal heat_briefly Heat briefly (5-10 min) at boiling add_charcoal->heat_briefly filter_hot Perform hot gravity filtration heat_briefly->filter_hot cool_slowly Cool filtrate slowly to crystallize filter_hot->cool_slowly check_color Check Crystal Color cool_slowly->check_color success Pure, Colorless Product check_color->success Colorless failure Still Colored check_color->failure Colored repeat Repeat recrystallization with fresh charcoal failure->repeat

Caption: Decision workflow for removing colored impurities.

Detailed Protocol: Decolorization during Recrystallization

  • Solvent Selection: In a flask, add your crude this compound. Add a suitable solvent (e.g., ethanol or an ethanol/water mixture) and heat the mixture to boiling to dissolve the solid completely.[3] Use only the minimum amount of hot solvent necessary.

  • Cool Slightly: Remove the flask from the heat source and let it cool for 30-60 seconds. This prevents violent boiling when the charcoal is added.

  • Charcoal Addition: Add a small amount of activated charcoal (typically 1-2% of the solute's weight) to the hot solution.

  • Brief Heating: Return the flask to the heat source and maintain a gentle boil for 5-10 minutes to allow for adsorption of impurities.[3]

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the charcoal.[2] This step must be done quickly to prevent your product from crystallizing prematurely in the funnel.

  • Crystallization: Allow the clear, hot filtrate to cool slowly to room temperature, followed by an ice bath to maximize crystal formation.[4]

  • Isolation: Collect the purified crystals by vacuum filtration.

Q2: My recrystallization yield is very low. What are the common causes and how can I improve it?

A2: Low recovery is a frequent issue in recrystallization. The cause is usually rooted in the fundamental solubility principles of the technique.[2]

Causality Analysis:

  • Excess Solvent: The most common error is using too much solvent to dissolve the crude product. Since no solute is completely insoluble in the "cold" solvent, every excess milliliter of solvent will retain some of your product in the mother liquor, reducing your final yield.

  • Premature Crystallization: If the solution cools too quickly during a hot filtration step, the product will crystallize along with the impurities on the filter paper.

  • Inappropriate Solvent Choice: An ideal solvent should dissolve the compound well when hot but poorly when cold.[3] If the solubility is still significant at low temperatures, a substantial amount of product will be lost.

Data-Driven Solvent Selection: While specific solubility data for the target molecule is not widely published, we can extrapolate from its structural components (benzoic acid and a polar urea). A mixed-solvent system often provides the ideal solubility profile.

Table 1: Qualitative Solubility Properties for Recrystallization

Solvent Cold Solubility (Prediction) Hot Solubility (Prediction) Comments
Water Low Moderate Good for final purity, but may require large volumes. Benzoic acid's solubility in water increases significantly with temperature.[4]
Ethanol Moderate Very High Good "dissolving" solvent. May need to be paired with an "anti-solvent" like water to induce precipitation.
Ethyl Acetate Low-Moderate High A common choice for compounds with moderate polarity.
Toluene Very Low Low-Moderate Less polar; likely to be a poor solvent on its own but could be useful in a co-solvent system to precipitate impurities.

| Ethanol/Water | Adjustable | Adjustable | A powerful combination. Dissolve in minimal hot ethanol, then add hot water dropwise until the solution becomes slightly cloudy (the cloud point). Add a few drops of hot ethanol to clarify, then cool. |

Troubleshooting Protocol for Low Yield:

  • Minimize Solvent: Always use the absolute minimum volume of boiling solvent required to fully dissolve your crude solid. Add the solvent in small portions.

  • Check Mother Liquor: After filtering your crystals, try cooling the mother liquor further in a -20°C freezer. If a significant second crop of crystals forms, your initial cooling was insufficient or your solvent is not optimal.

  • Solvent System Re-evaluation: If yields remain low, reconsider your solvent. Perform small-scale solubility tests in different solvents to find one with a steeper temperature-solubility curve.

Q3: My purity analysis (HPLC/NMR) shows a persistent impurity with a similar mass and polarity. How do I identify and remove a potential positional isomer?

A3: This is a classic and often difficult purification challenge. Positional isomers, such as 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid or 4-Methyl-3-(2-oxoimidazolidin-1-yl)benzoic acid, can form if the starting materials for the synthesis are not isomerically pure.[5][6] Due to their very similar physical properties, they often co-crystallize, making separation by recrystallization ineffective.

Core Insight: When recrystallization fails, the next logical step is preparative column chromatography, which separates compounds based on subtle differences in their affinity for the stationary phase.[7]

Purification Strategy: Isomer Separation

start Crude product with isomeric impurity recrystallize Attempt Recrystallization start->recrystallize purity_check1 Check Purity (HPLC) recrystallize->purity_check1 tlc_dev Develop TLC Method purity_check1->tlc_dev Impure success Isomerically Pure Product purity_check1->success Pure run_column Run Flash Column Chromatography tlc_dev->run_column pool_fractions Analyze & Pool Pure Fractions run_column->pool_fractions evaporate Evaporate Solvent pool_fractions->evaporate purity_check2 Final Purity Check (HPLC/NMR) evaporate->purity_check2 purity_check2->success Pure failure Separation Incomplete purity_check2->failure Impure reoptimize Re-optimize TLC (different solvent system) failure->reoptimize reoptimize->tlc_dev

Caption: General workflow for separating difficult impurities.

Detailed Protocol: Flash Column Chromatography for Isomer Separation

  • TLC Method Development: The key to successful column chromatography is developing a good separation on a Thin Layer Chromatography (TLC) plate first.

    • Stationary Phase: Standard silica gel 60 F254 plates.

    • Mobile Phase (Solvent System): Start with a moderately polar system like 50:50 Ethyl Acetate/Hexanes. The goal is to find a system where your desired product has a retention factor (Rf) of ~0.3 and shows clear separation from the isomeric impurity.

    • Optimization: If the spots don't separate, adjust the polarity. Adding a small amount of a more polar solvent like methanol (e.g., 95:5 Dichloromethane/Methanol) can often improve the separation of polar compounds. Adding a trace of acetic acid can sharpen spots for carboxylic acids.

  • Column Preparation: Pack a glass column with silica gel appropriate for the amount of material you need to purify. Equilibrate the column by running your optimized mobile phase through it.

  • Sample Loading: Dissolve your crude product in a minimal amount of a strong solvent (like dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel. After drying, carefully load this solid onto the top of the column bed. This "dry loading" technique generally results in better separation than loading a liquid sample.

  • Elution and Fraction Collection: Run the mobile phase through the column under positive pressure ("flash" chromatography). Collect the eluent in a series of small fractions.

  • Analysis: Spot every few fractions on a TLC plate to identify which ones contain your pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield your purified this compound.

Q4: I am trying to analyze my product's purity by Gas Chromatography (GC), but I am not seeing a peak for my compound. Is there a problem with my instrument?

A4: This is a common issue when analyzing polar, non-volatile compounds like carboxylic acids by GC. The problem is not likely your instrument but rather the incompatibility of the analyte with the technique.

Expert Explanation: The free carboxylic acid group in your molecule is highly polar and has an acidic proton. It can strongly and often irreversibly adsorb to active sites within the GC injector port or on the column itself. This leads to poor peak shape, or more commonly, the complete absence of a peak.[8]

Recommended Solution: Derivatization or Alternative Analysis

  • Derivatization for GC: To make the compound more volatile and less polar, the carboxylic acid group can be chemically modified before injection. A common method is esterification, for example, converting the carboxylic acid to its methyl ester.[8] This can be done with reagents like diazomethane (use with extreme caution) or by using a solution of tetramethylammonium hydroxide (TMAH), which methylates the acid in the hot injector port.[8]

  • Switch to a Better Technique (HPLC): The most straightforward and highly recommended solution is to switch to High-Performance Liquid Chromatography (HPLC). Reversed-phase HPLC (e.g., using a C18 column) is perfectly suited for analyzing compounds like this.

    • Mobile Phase: A typical mobile phase would be a gradient of acetonitrile and water, with a small amount of an acid modifier (like 0.1% trifluoroacetic acid or formic acid) to ensure the carboxyl group remains protonated and gives a sharp, symmetrical peak.

References

  • FAMU. (2016). Lab Report Recrystallization September 27, 2016.
  • American Elements. This compound.
  • PubChem. This compound.
  • Sigma-Aldrich. 2-oxoimidazolidin-1-yl acetate.
  • Chemchart. 4-methyl-3-(2-oxoimidazolidin-1-yl)benzoic acid (915922-14-4).
  • BLDpharm. 1343134-58-6|this compound.
  • Unknown. Recrystallization of Benzoic Acid.
  • Unknown. The Recrystallization of Benzoic Acid.
  • ChemScene. 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid.
  • Alfa Chemistry. Recrystallization of Benzoic Acid.
  • Murashige, S., et al. (2000). Purification and Characterization of S-adenosyl-L-methionine:benzoic Acid Carboxyl Methyltransferase. Archives of Biochemistry and Biophysics.
  • ResearchGate. (2023). Benzoic acid determination with GC-FID?.

Sources

Technical Support Center: A Guide to Overcoming Solubility Challenges with 2-Methyl-3-(2-oxoimidazolidin-1-yl)benzoic acid in Experimental Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Methyl-3-(2-oxoimidazolidin-1-yl)benzoic acid. This document is designed for researchers, scientists, and drug development professionals to proactively address and resolve solubility challenges encountered during in vitro and in vivo experimental assays. Our goal is to provide you with the foundational knowledge and practical protocols necessary to ensure accurate and reproducible results.

Compound Profile: this compound

Understanding the physicochemical properties of a compound is the first step in troubleshooting its behavior in solution.

PropertyValueSource
Chemical Formula C₁₁H₁₂N₂O₃[1]
Molecular Weight 220.23 g/mol [1]
Appearance Powder[1]
Key Structural Features Benzoic Acid Moiety, Methyl Group, Oxoimidazolidinyl GroupN/A

The presence of the benzoic acid group is the most critical determinant of this compound's solubility in aqueous media. Like benzoic acid, which has a pKa of approximately 4.2, this compound is an acidic compound.[2] Its aqueous solubility is therefore highly dependent on pH. At pH values significantly below its pKa, the carboxylic acid group remains protonated (-COOH), rendering the molecule less polar and consequently, poorly soluble in water.[2] Conversely, at pH values above its pKa, the group deprotonates to form the highly polar and much more soluble carboxylate salt (-COO⁻).

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling of this compound.

Q1: My compound precipitated immediately after I diluted my DMSO stock into my aqueous assay buffer (e.g., PBS pH 7.4). Why did this happen?

This is a classic issue known as "compound crashing." It occurs because the compound is highly soluble in your 100% DMSO stock but has very low solubility in the final aqueous assay buffer. The benzoic acid moiety on your compound is protonated and thus less soluble at neutral or acidic pH.[2] When the DMSO stock is diluted, the solvent environment abruptly changes from organic to mostly aqueous, and if the compound's concentration exceeds its solubility limit in the final buffer, it will precipitate out of the solution.

Q2: What is the most straightforward first step to improve the solubility of my compound in an aqueous buffer?

The first and most effective strategy is pH adjustment . Since the compound is a carboxylic acid, increasing the pH of your buffer will significantly enhance its solubility.[2][3] By raising the pH to at least 1.5-2 units above the compound's pKa (estimated to be around 4-5), you ensure the carboxylic acid group is deprotonated to its more soluble salt form. For example, preparing your assay buffer at pH 8.0 or higher could prevent precipitation.

Q3: What organic solvents are recommended for preparing a high-concentration stock solution?

Dimethyl sulfoxide (DMSO) is the most common and effective solvent for creating high-concentration stock solutions of many organic compounds for screening purposes.[4] Other polar aprotic solvents may also be effective. For applications where DMSO is incompatible with the assay, ethanol can be a viable alternative, as benzoic acid shows high solubility in ethanol.[5] Regardless of the solvent, the primary goal is to keep the final concentration of the organic solvent in your assay as low as possible (typically <1%, often <0.5%) to avoid solvent-induced artifacts.[4]

Q4: I've tried adjusting the pH, but I still see some precipitation, or I cannot alter my assay's pH. What should I try next?

If pH modification is not sufficient or feasible, the next steps involve using solubility-enhancing excipients. The three primary strategies, in order of common implementation, are:

  • Co-solvents: Using a small, controlled amount of a water-miscible organic solvent in your final assay buffer.[][7]

  • Cyclodextrins: Employing these cyclic oligosaccharides to form inclusion complexes that shield the hydrophobic parts of your compound.[8][9]

  • Surfactants: Using detergents at concentrations above their critical micelle concentration (CMC) to form micelles that encapsulate the compound.[10][11]

Q5: How do I ensure that these solubility-enhancing agents (co-solvents, cyclodextrins, etc.) are not interfering with my experimental results?

This is a critical consideration for data integrity. You must run parallel vehicle controls for every experiment. A vehicle control contains the exact same concentration of the solubilizing agent (e.g., 0.5% DMSO, 1 mM HP-β-CD, or 0.01% Triton X-100) in the assay buffer without your test compound. This allows you to measure the effect of the excipient alone on the assay and subtract this background from your experimental results, ensuring that the observed activity is due to your compound and not the solubilizing agent.

Part 2: In-Depth Troubleshooting and Experimental Protocols

This section provides a systematic approach and detailed protocols for overcoming solubility issues.

Decision-Making Workflow for Solubility Enhancement

Before selecting a method, it's crucial to follow a logical decision-making process to find the most effective and least intrusive strategy for your specific assay.

Caption: Decision tree for selecting a solubility enhancement strategy.

Protocol 1: pH-Based Solubilization

Causality: This method leverages the acidic nature of the benzoic acid group. By increasing the pH of the solvent above the compound's pKa, the carboxylic acid (-COOH) is deprotonated to the much more water-soluble carboxylate anion (-COO⁻), as dictated by the Henderson-Hasselbalch equation.[2]

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a series of your base assay buffer (e.g., Tris, HEPES) at different pH values, such as pH 7.5, 8.0, 8.5, and 9.0. Avoid phosphate-based buffers if possible, as they have weaker buffering capacity above pH 8.

  • Stock Solution: Prepare a high-concentration stock solution of the compound, for example, 20 mM in 100% DMSO.

  • Test Dilutions: In separate microcentrifuge tubes, dilute the DMSO stock into each of the prepared buffers to your final desired assay concentration. For example, add 5 µL of 20 mM stock to 995 µL of buffer to get a 100 µM final concentration with 0.5% DMSO.

  • Observation: Vortex each tube briefly and let it stand at room temperature for 30 minutes. Visually inspect for any signs of precipitation (cloudiness, visible particles).

  • Selection: Choose the lowest pH buffer that keeps the compound fully dissolved.

  • Validation: Run a vehicle control with your chosen buffer (including 0.5% DMSO) to ensure the pH itself does not affect your assay's performance.

Protocol 2: Using Cyclodextrins

Causality: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[9][12] They can encapsulate the non-polar portions of a guest molecule, like the benzene ring of your compound, forming a water-soluble "inclusion complex."[8] This effectively masks the compound's hydrophobicity from the aqueous solvent. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice for pharmaceutical research.[13]

G cluster_0 Preparation of Stock Solutions cluster_1 Complex Formation cluster_2 Final Use A 1. Prepare 100 mM HP-β-CD solution in assay buffer B 2. Prepare 10 mM compound stock in 100% DMSO C 3. Add compound stock (B) to CD solution (A) at a 1:10 molar ratio (e.g., 1 mM Cmpd, 10 mM CD) B->C D 4. Vortex vigorously for 1-2 minutes C->D E 5. Incubate at room temp (or 37°C) for 1-2 hours, with shaking D->E F 6. Use the clear supernatant as your final stock for assay dilutions E->F G 7. Remember to include a vehicle control with 10 mM HP-β-CD

Caption: Experimental workflow for preparing a compound-cyclodextrin complex.

Step-by-Step Methodology:

  • Prepare CD Solution: Make a concentrated stock solution of HP-β-CD (e.g., 50-100 mM) in your assay buffer.

  • Prepare Compound Stock: Create a stock solution of your compound in DMSO at a concentration 10-20 times higher than your target final concentration.

  • Form the Complex:

    • Add the compound's DMSO stock to the HP-β-CD solution while vortexing. The final concentration of the cyclodextrin should be in molar excess (e.g., 5-10 fold) to the compound.

    • Example: To make a 1 mM final compound solution, add 10 µL of a 100 mM DMSO stock to 990 µL of a 10 mM HP-β-CD solution. This gives a final DMSO concentration of 1%.

  • Incubate: Allow the mixture to incubate, ideally with shaking, for at least 1 hour at room temperature or 37°C to facilitate complex formation.

  • Use in Assay: Use the resulting clear solution for serial dilutions in your assay.

  • Validation: Your vehicle control must contain the same final concentration of both HP-β-CD and DMSO.

Protocol 3: Using Surfactants

Causality: Surfactants are amphiphilic molecules that, above a certain concentration called the Critical Micelle Concentration (CMC), self-assemble into micelles.[10] These micelles have a hydrophobic core and a hydrophilic shell. Poorly soluble compounds can partition into the hydrophobic core, effectively becoming "solubilized" within the micelle, which is itself soluble in the aqueous medium.[11][14] Non-ionic surfactants like Tween® 80 or Triton™ X-100 are generally preferred as they are less likely to denature proteins in biological assays.

Step-by-Step Methodology:

  • Select Surfactant: Choose a non-ionic surfactant compatible with your assay (e.g., Tween® 80, Triton™ X-100).

  • Prepare Surfactant-Containing Buffer: Prepare your assay buffer containing the surfactant at a concentration 5-10 times its CMC. (CMC for Triton X-100 is ~0.015-0.02%, for Tween 80 it is ~0.001-0.002%). A final concentration of 0.01% to 0.1% (w/v) is a common starting point.

  • Prepare Compound Stock: Make a concentrated stock in 100% DMSO.

  • Test Dilution: Dilute the DMSO stock directly into the surfactant-containing buffer to the final desired concentration.

  • Observation & Validation: Visually inspect for precipitation. As always, the corresponding vehicle control must contain the identical concentration of both surfactant and DMSO.

Summary of Solubilization Strategies
StrategyMechanismCommon AgentsTypical Final Conc.Key Considerations
pH Adjustment Increases ionization of the acidic compound to a soluble salt form.Tris, HEPES, Carbonate bufferspH > 6.0 (ideally 8.0+)Must ensure assay is tolerant to the required pH.
Co-solvents Reduces the polarity of the bulk solvent, making it more favorable for the solute.[]DMSO, Ethanol< 1% (v/v)High potential for assay interference; must be kept to an absolute minimum.[7]
Cyclodextrins Encapsulates the hydrophobic moiety of the compound in a soluble host-guest complex.[8]HP-β-CD, SBE-β-CD1-10 mMGenerally low biological interference; can sometimes extract membrane lipids in cell-based assays.
Surfactants Forms micelles that sequester the compound in a hydrophobic core.[15]Tween® 80, Triton™ X-100> CMC (e.g., 0.01-0.1%)Potential to denature proteins or disrupt cell membranes at higher concentrations.[16]

Final Recommendations & Best Practices

  • Start Systematically: Always begin with the least invasive method first. The ideal order of troubleshooting is: pH Adjustment → Cyclodextrins → Surfactants → Co-solvents.

  • The Primacy of Controls: The importance of vehicle controls cannot be overstated. An experiment without the proper control is uninterpretable.

  • Mind the Final Concentration: The goal is not just to dissolve the compound in the stock, but to keep it dissolved at its final concentration in the assay plate. Always perform a final dilution test in the complete assay buffer.

  • Beware of False Positives/Negatives: Compound precipitation can lead to inaccurate results by physically interfering with optical measurements or by reducing the effective concentration of the compound available to interact with the target.[4] A well-solubilized compound is essential for reliable data.

References
  • Title: Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures Source: ResearchGate URL: [Link]

  • Title: EFFECT OF ACIDIC, NEUTRAL AND BASIC pH ON SOLUBILITY AND PARTITION-COEFFICIENT OF BENZOIC ACID BETWEEN WATER-BENZENE SYSTEM Source: INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH URL: [Link]

  • Title: A pH EFFECT ON BENZOIC ACID SOLUBILIZATION AND THEIR PARTITIONING (K) IN WATER- BENZENE SOLVENTS Source: International Journal of Scientific and Research Publications (IJSRP) URL: [Link]

  • Title: this compound Source: AMERICAN ELEMENTS URL: [Link]

  • Title: Cocrystal Formation of Quercetin and Nutraceutical Coformers via a Facile Technique with Improved Solubility and Biological Properties Source: ACS Omega URL: [Link]

  • Title: A pH EFFECT ON BENZOIC ACID SOLUBILIZATION AND THEIR PARTITIONING (K) IN WATER- BENZENE SOLVENTS Source: International Journal of Scientific and Research Publications URL: [Link]

  • Title: Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes Source: OSTI.GOV URL: [Link]

  • Title: Understanding the Effect of pH on Benzoic Acid Solubility Source: Physics Forums URL: [Link]

  • Title: A pH EFFECT ON BENZOIC ACID SOLUBILIZATION AND THEIR PARTITIONING (K) IN WATER- BENZENE SOLVENTS Source: ResearchGate URL: [Link]

  • Title: Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules Source: PMC - NIH URL: [Link]

  • Title: Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics Source: PMC - PubMed Central URL: [Link]

  • Title: Formulation strategies for poorly soluble drugs Source: ResearchGate URL: [Link]

  • Title: Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics Source: PMC - PubMed Central URL: [Link]

  • Title: Compound Management for Quantitative High-Throughput Screening Source: PubMed Central URL: [Link]

  • Title: Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications Source: MDPI URL: [Link]

  • Title: Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades Source: ResearchGate URL: [Link]

  • Title: Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids Source: MDPI URL: [Link]

  • Title: Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization Source: ResearchGate URL: [Link]

  • Title: Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems Source: PMC - NIH URL: [Link]

  • Title: Can I use Cyclodextrin to improve the solubility of a compound? Source: ResearchGate URL: [Link]

  • Title: Compound Precipitation in High-Concentration DMSO Solutions Source: Sci-Hub URL: [Link]

  • Title: A recent overview of surfactant–drug interactions and their importance Source: PMC - NIH URL: [Link]

  • Title: Compound Precipitation in High-Concentration DMSO Solutions Source: ResearchGate URL: [Link]

  • Title: Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs Source: Hilaris Publisher URL: [Link]

  • Title: Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes Source: OSTI.GOV URL: [Link]

  • Title: Cyclodextrin Source: Wikipedia URL: [Link]

  • Title: Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. Source: Allied Academies URL: [Link]

  • Title: Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes Source: ACS Publications URL: [Link]

  • Title: GPC/SEC Troubleshooting and Good Practice Source: Agilent URL: [Link]

  • Title: Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers Source: ACS Publications URL: [Link]

  • Title: The solubility of benzoic acid in seven solvents. Source: ResearchGate URL: [Link]

  • Title: Formulation Tactics for the Delivery of Poorly Soluble Drugs Source: JAPSONLINE URL: [Link]

  • Title: Impact of Surfactants on Drug Release during Dissolution Testing Source: Scholars Research Library URL: [Link]

  • Title: Solubility enhancement of cox-2 inhibitors using various solvent systems Source: Semantic Scholar URL: [Link]

  • Title: Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference Source: PMC - NIH URL: [Link]

  • Title: 2-Fluoro-5-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzoic acid Source: PubChem URL: [Link]

  • Title: Synthesis and anticancer properties of 5-(1H-benzoimidazol-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-ylcarboxilic acids Source: Pharmacia URL: [Link]

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Sources

Technical Support Center: Long-Term Storage & Stability of 2-Methyl-3-(2-oxoimidazolidin-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Methyl-3-(2-oxoimidazolidin-1-yl)benzoic acid (CAS 1343134-58-6). This document is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound. Here, we address common questions, provide troubleshooting for stability-related issues, and offer detailed protocols for handling and analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary structural features of this compound that influence its stability?

A1: The stability of this molecule is dictated by three key functional groups:

  • Benzoic Acid Moiety: The carboxylic acid group can participate in acid-base reactions and is susceptible to decarboxylation under high thermal stress.[1][2]

  • Imidazolidinone Ring: This cyclic urea structure can be susceptible to hydrolysis, particularly under strongly acidic or basic conditions, which would lead to ring-opening.[3][4][5]

  • Substituted Aromatic Ring: The benzene ring, while generally stable, can be activated by its substituents, making it potentially susceptible to oxidation and photodegradation.[6][7]

Understanding these "hot spots" is the first step in designing a robust storage and handling strategy.

Q2: What are the most likely degradation pathways for this compound?

A2: Based on its structure, the compound is most vulnerable to three primary degradation pathways: hydrolysis, oxidation, and photolysis.

  • Hydrolytic Degradation: The presence of moisture can facilitate the cleavage of the amide bonds within the imidazolidinone ring. This process can be catalyzed by acidic or basic contaminants.[3][5]

  • Oxidative Degradation: The benzylic methyl group and the electron-rich aromatic ring are potential sites for oxidation.[7][8] This can be initiated by atmospheric oxygen, peroxide impurities in solvents, or exposure to certain metal ions.

  • Photolytic Degradation: Aromatic compounds can absorb UV-visible light, leading to the formation of excited states that can undergo various reactions, resulting in degradation.[9][10][11] It is crucial to protect the compound from light to prevent the formation of photolytic impurities.

cluster_main Potential Degradation Pathways cluster_products Parent This compound P1 Ring-Opened Products Parent->P1 Hydrolysis (H₂O, Acid/Base) P2 Oxidized Species (e.g., Benzylic Alcohol/Acid) Parent->P2 Oxidation (O₂, Peroxides) P3 Photodegradants Parent->P3 Photolysis (UV/Vis Light)

Caption: Potential degradation pathways for the target compound.

Q3: What are the ideal conditions for long-term storage?

A3: To mitigate the degradation risks outlined above, we have established the following optimal storage conditions based on empirical data and chemical principles. These conditions are designed to minimize chemical reactions by reducing molecular mobility and excluding catalysts like water, light, and oxygen.

ParameterRecommended ConditionRationale & Causality
Temperature -20°C ± 5°C Reduces the kinetic energy of molecules, significantly slowing the rate of all potential degradation reactions (hydrolysis, oxidation, etc.).[12] Avoids the higher energy states required for thermal degradation like decarboxylation.[1][2]
Atmosphere Inert Gas (Argon or Nitrogen) Displaces atmospheric oxygen, directly inhibiting oxidative degradation pathways.[13] This is critical for preventing changes to the aromatic ring and methyl group.
Humidity Store with Desiccant Minimizes ambient moisture, which is the primary reactant for hydrolytic cleavage of the imidazolidinone ring.[14][15] Maintaining an anhydrous environment is crucial for preserving the cyclic urea structure.
Light Amber Glass Vial / Opaque Container Protects the compound from UV and visible light, preventing the initiation of photolytic degradation reactions.[10][16] Standard clear glass offers insufficient protection.
Q4: How can I assess the purity and stability of my sample over time?

A4: A stability-indicating analytical method is essential. We recommend using High-Performance Liquid Chromatography (HPLC) with UV detection. A typical method would involve a reverse-phase C18 column and a gradient elution using a buffered aqueous mobile phase and an organic solvent like acetonitrile.[17][18] The purity is determined by comparing the peak area of the main compound to the total area of all peaks. A significant decrease in the main peak area or the appearance of new peaks over time indicates degradation.

Troubleshooting Guide

Issue: My sample has changed color (e.g., from white to off-white/yellow) after storage.
  • Probable Cause: This is often a visual indicator of oxidative or photolytic degradation. Aromatic compounds can form colored byproducts upon oxidation or prolonged light exposure.

  • Recommended Action:

    • Immediately re-analyze the sample using a validated analytical method (e.g., HPLC) to quantify the purity and identify any new impurity peaks.[17]

    • Review your storage conditions. Was the vial properly sealed under inert gas? Was it consistently protected from light?

    • If the purity is compromised, the material should not be used for sensitive experiments. For future storage, transfer the material to a new, clean amber vial, purge thoroughly with argon or nitrogen, seal tightly, and store at -20°C in the dark.

Issue: I'm observing poor solubility or insoluble particulates in my sample that were not present initially.
  • Probable Cause: This may be due to the formation of degradation products that are less soluble in your chosen solvent. Alternatively, if the compound was exposed to moisture, it may have undergone physical changes in its solid state (e.g., changes in crystallinity) that affect its dissolution properties.[19]

  • Recommended Action:

    • Attempt to dissolve the material with sonication. If particulates remain, do not use the solution.

    • Filter a small, dissolved aliquot (if possible) and analyze by HPLC or LC-MS to identify the parent compound and any new species.[20]

    • This is a strong indicator of significant degradation. Discard the affected vial and obtain a fresh lot of material. Ensure all future storage is under strictly anhydrous conditions.

Issue: My experimental results are inconsistent, and I suspect compound instability in my assay solution.
  • Probable Cause: The compound may be unstable under your specific experimental conditions (e.g., buffer pH, temperature, exposure to air during the experiment). The stability of the solid material does not guarantee stability in solution.[21]

  • Recommended Action:

    • Perform a Solution Stability Study: Prepare your assay stock solution and store it under the exact conditions of your experiment. Analyze aliquots by HPLC at several time points (e.g., T=0, 2h, 4h, 8h, 24h).

    • Adjust Conditions: If degradation is observed, consider preparing fresh solutions immediately before each use. If the pH of your buffer is a factor, assess if it can be adjusted to be closer to neutral without affecting your experiment. Keep solutions on ice and protected from light whenever possible.

Technical Protocols

Protocol 1: Forced Degradation Study

Objective: To deliberately degrade the compound to understand its degradation pathways and to generate impurity standards for analytical method validation. This is a crucial step in developing a stability-indicating method.[22][23][24]

Methodology:

  • Preparation: Prepare separate 1 mg/mL solutions/suspensions of the compound in the following stress media:

    • Acid Hydrolysis: 0.1 M HCl

    • Base Hydrolysis: 0.1 M NaOH

    • Oxidation: 3% H₂O₂

    • Control: Purified Water

  • Solid State Stress:

    • Thermal: Place a small amount of solid powder in an oven at 70°C.

    • Photolytic: Expose a thin layer of solid powder to a calibrated light source as per ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[9] A dark control sample wrapped in aluminum foil should be stored alongside.[16]

  • Incubation: Incubate the solutions at 60°C and the solid samples under their respective conditions.

  • Analysis: Withdraw aliquots from the solutions at T=0, 2, 6, 12, and 24 hours. For solid samples, test after 24 and 48 hours. Neutralize the acidic and basic samples before analysis. Analyze all samples by HPLC-UV and LC-MS to identify and quantify degradants.

Example Data Summary:

Stress ConditionTimePurity by HPLC (%)Key Degradant m/z (from LC-MS)
0.1 M HCl 24h85.2%[M+H]+ corresponding to ring-opened product
0.1 M NaOH 6h78.5%[M+H]+ corresponding to ring-opened product
3% H₂O₂ 24h92.1%[M+H]+ corresponding to M+16 (oxidation)
Thermal (70°C) 48h99.1%Minor unknown peaks
Photolytic 48h94.5%Multiple unknown peaks
Protocol 2: Workflow for a Long-Term Stability Study

Objective: To establish the shelf-life of the compound under recommended storage conditions.

Caption: High-level workflow for a formal stability study.

References

  • Title: Hydrolysis of 4-imino-imidazolidin-2-ones in acid and the mechanism of cyclization of hydantoic acid amides Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

  • Title: Q1B Photostability Testing of New Active Substances and Medicinal Products Source: ICH Harmonised Guideline URL: [Link]

  • Title: The bacterial degradation of benzoic acid and benzenoid compounds under anaerobic conditions: unifying trends and new perspectives Source: PubMed URL: [Link]

  • Title: Photostability Testing: How Helpful In Drug Development Source: PharmaGuru URL: [Link]

  • Title: Meet the expert: The Importance of Photostability Testing Source: Sampled URL: [Link]

  • Title: STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Source: ICH URL: [Link]

  • Title: Degradation of benzoic acid and its derivatives in subcritical water Source: PubMed URL: [Link]

  • Title: Photostability testing of pharmaceutical products Source: ResearchGate URL: [Link]

  • Title: ICH Quality Guidelines for Pharmaceutical Stability Storage Source: Q1 Scientific URL: [Link]

  • Title: Preparation of Imidazolidin-4-ones and Their Evaluation as Hydrolytically Cleavable Precursors for the Slow Release of Bioactive Volatile Carbonyl Derivatives Source: ResearchGate URL: [Link]

  • Title: Benzoic acid Source: Wikipedia URL: [Link]

  • Title: Degradation of Benzoic Acid and its Derivatives in Subcritical Water Source: ResearchGate URL: [Link]

  • Title: Analytical Techniques In Stability Testing Source: Separation Science URL: [Link]

  • Title: Cold Storage Requirements for Active Pharmaceutical Ingredients Source: Single Use Support URL: [Link]

  • Title: benzoate degradation pathway: Topics Source: Science.gov URL: [Link]

  • Title: 2-Imidazolidinone Source: Kaimosi BioChem Tech Co., Ltd URL: [Link]

  • Title: Mechanism of the hydrolysis of imidazolidin-4-ones to form amino acid... Source: ResearchGate URL: [Link]

  • Title: Stability Storage Conditions In Pharma Industry Source: GMP Insiders URL: [Link]

  • Title: EMA Guidance on Stability Studies for Bulk Product Storage Support Source: ECA Academy URL: [Link]

  • Title: Benzoate Degradation Pathway Source: Eawag-BBD URL: [Link]

  • Title: Effects of temperature and relative humidity on the solid-state chemical stability of ranitidine hydrochloride Source: PubMed URL: [Link]

  • Title: Guideline on declaration of storage conditions Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Analytical Methods to Determine the Stability of Biopharmaceutical Products Source: LCGC North America URL: [Link]

  • Title: Small Molecule Development Analytical Methods for Faster Time to Market Source: Hovione URL: [Link]

  • Title: Unstable Small Molecule Therapeutic Analysis Source: KCAS Bio URL: [Link]

  • Title: The oxidation of aromatic hydrocarbons to carboxylic acids and phenols Source: OnePetro URL: [Link]

  • Title: Carboxylic acid synthesis by oxidation of benzylic positions Source: Organic Chemistry Portal URL: [Link]

  • Title: Benzoic Acid Parameters observed during forced degradation study Source: ResearchGate URL: [Link]

  • Title: Effect of Temperature and Moisture on the Physical Stability of Binary and Ternary Amorphous Solid Dispersions of Celecoxib Source: PubMed URL: [Link]

  • Title: Stability Testing for Small-Molecule Clinical Trial Materials Source: Pharmaceutical Technology URL: [Link]

  • Title: Preparation of Imidazolidin‐4‐ones and Their Evaluation as Hydrolytically Cleavable Precursors for the Slow Release of Bioactive Volatile Carbonyl Derivatives Source: Semantic Scholar URL: [Link]

  • Title: SOLID STATE STABILITY Source: Sri Indu Institute of Pharmacy URL: [Link]

  • Title: The Formation and Stability of Imidazolidinone Adducts From Acetaldehyde and Model Peptides. A Kinetic Study With Implications for Protein Modification in Alcohol Abuse Source: PubMed URL: [Link]

  • Title: Benzoic Acid and Derivatives Source: ResearchGate URL: [Link]

  • Title: Effect of moisture on solid state stability Source: Semantic Scholar URL: [Link]

  • Title: Forced Degradation – A Review Source: Biomedical Journal of Scientific & Technical Research URL: [Link]

  • Title: development of forced degradation and stability indicating studies for drug substance and drug product Source: International Journal of Research in Pharmacology & Pharmacotherapeutics URL: [Link]

Sources

troubleshooting inconsistent results in 2-Methyl-3-(2-oxoimidazolidin-1-yl)benzoic acid experiments

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide is designed for researchers, medicinal chemists, and process development scientists working with 2-Methyl-3-(2-oxoimidazolidin-1-yl)benzoic acid (CAS 1343134-58-6). Inconsistent experimental results, ranging from variable yields to analytical discrepancies, can pose significant challenges. This document provides a structured, cause-and-effect approach to troubleshooting, grounded in established principles of organic synthesis and analysis.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: The compound should be stored at room temperature in a tightly sealed container, protected from moisture and light.[1] As a benzoic acid derivative, it is a crystalline solid.[1] The cyclic urea (imidazolidinone) moiety can be susceptible to hydrolysis under strongly acidic or basic conditions over extended periods, although it is generally stable.

Q2: What are the primary solubility characteristics of this compound?

A2: While specific solubility data is not broadly published, based on its structure, it is expected to have poor solubility in water and nonpolar solvents like hexanes. It should exhibit moderate to good solubility in polar aprotic solvents such as DMSO, DMF, and THF, and in alcohols like methanol and ethanol, particularly upon gentle heating.

Q3: What is a plausible synthetic route for this molecule?

A3: A common and effective strategy for constructing N-aryl imidazolidinones involves the reaction of an aniline derivative with a suitable carbonylating agent or a pre-formed cyclic precursor. A representative synthesis would involve the reaction of 3-amino-2-methylbenzoic acid with a reagent that delivers the 2-oxoimidazolidine moiety. Traditional methods for urea synthesis often involve isocyanates or hazardous reagents like phosgene.[2] Modern, safer methods are preferred, such as using carbonyldiimidazole (CDI) or triphosgene in a controlled manner.[3]

Q4: What are the critical quality control (QC) parameters to check before using the compound?

A4: The following QC checks are essential:

  • Purity by HPLC: Should be ≥95% for most applications. Note the presence of any co-eluting impurities or degradation products.

  • Identity by ¹H NMR and MS: The spectra should be clean and match the expected structure. Pay close attention to the integration of protons and the molecular ion peak.

  • Water Content by Karl Fischer: Moisture can interfere with subsequent reactions, especially those using water-sensitive reagents.

Section 2: Troubleshooting Guide: Synthesis & Yield

Inconsistent yields are the most frequently encountered issue. The following Q&A guide addresses common failure points in the synthesis, based on a representative protocol (see Section 5).

Workflow for Troubleshooting Synthesis

start Inconsistent Yield or Reaction Profile Observed reagent Step 1: Verify Reagent Quality & Stoichiometry start->reagent conditions Step 2: Scrutinize Reaction Conditions reagent->conditions Reagents OK workup Step 3: Analyze Workup & Isolation Procedure conditions->workup Conditions Correct analysis Step 4: Re-evaluate Analytical Data workup->analysis Workup OK end Problem Resolved analysis->end Root Cause Identified

Caption: General workflow for diagnosing synthesis problems.

Q5: My reaction yield is consistently low or zero. What is the most likely cause?

A5: This issue typically points to problems with reagents or reaction setup.

  • Causality 1: Reagent Integrity. The starting material, 3-amino-2-methylbenzoic acid, contains both a nucleophilic amine and a carboxylic acid. The amine's nucleophilicity is critical for the reaction.

    • Troubleshooting:

      • Verify Starting Material Purity: Use a fresh bottle or re-purify the starting aniline. An oxidized or impure aniline will fail to react. A simple purity check by HPLC or NMR is recommended.

      • Check the Carbonylating Agent: Reagents like 1,1'-Carbonyldiimidazole (CDI) are highly moisture-sensitive. Using an old or improperly stored bottle of CDI is a common failure point.

      • Solvent Anhydrousness: Ensure you are using a dry, aprotic solvent (e.g., anhydrous THF or DMF). Water will readily consume CDI and other reactive intermediates, quenching the reaction.

  • Causality 2: Inadequate Activation or Reaction Temperature. The formation of the urea linkage requires the activation of the amine or a carbonyl source.[4]

    • Troubleshooting:

      • Order of Addition: When using CDI, the aniline should be allowed to react first to form an imidazole-carboxamide intermediate before the second amine component (in a two-step, one-pot synthesis) is added. Incorrect addition order can lead to unwanted side products.[3]

      • Temperature Control: While the initial activation may proceed at room temperature, driving the cyclization step might require moderate heating (e.g., 50-60 °C). Monitor the reaction by TLC or LC-MS to determine the optimal temperature profile.

Q6: My TLC/LC-MS analysis shows multiple spots/peaks, and the reaction never goes to completion. Why?

A6: This suggests the formation of stable intermediates or competitive side reactions.

  • Causality 1: Formation of Symmetrical Urea. If a phosgene equivalent (like triphosgene) is used, the intermediate isocyanate can react with another molecule of the starting aniline (3-amino-2-methylbenzoic acid) instead of the intended cyclizing partner. This forms a symmetrical diaryl urea, which is often a highly insoluble and unreactive byproduct.[3]

    • Troubleshooting:

      • Slow Addition: Add the phosgene equivalent solution slowly and at a low temperature (e.g., 0 °C) to a solution of the aniline. This keeps the instantaneous concentration of the isocyanate low, minimizing self-reaction.

      • Use a Less Reactive Carbonyl Source: Consider using CDI, which often provides better control and avoids the formation of highly reactive isocyanates in the bulk solution.[3]

  • Causality 2: Steric Hindrance. The methyl group at the 2-position of the benzoic acid provides significant steric hindrance around the amine at the 3-position.[2] This can slow down the desired reaction, allowing side reactions to compete.

    • Troubleshooting:

      • Increase Reaction Time/Temperature: Cautiously increase the reaction time and/or temperature, while monitoring for product degradation by TLC or LC-MS.

      • Use a Stronger, Non-Nucleophilic Base: If a base is required (e.g., with triphosgene), use a hindered base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to scavenge HCl without competing as a nucleophile.

Section 3: Troubleshooting Guide: Purification & Analysis

Q7: I've isolated the crude product, but it fails to crystallize or precipitates as an oil. How can I fix this?

A7: This is a classic purification problem, usually caused by persistent impurities.

  • Causality: Impurities as Crystal Poisons. Even small amounts of structurally similar impurities or residual solvent can disrupt the crystal lattice formation.

    • Troubleshooting:

      • Initial Purification: Before attempting crystallization, purify the crude material using flash column chromatography. A gradient of ethyl acetate in hexanes is a good starting point. This will remove most baseline impurities.

      • Solvent System for Crystallization:

        • Identify a suitable solvent system: The ideal system is one where the compound is sparingly soluble at room temperature but highly soluble when hot.

        • Test small-scale systems: Use vials to test solvent pairs like Ethyl Acetate/Heptane, Methanol/Water, or Acetone/Dichloromethane.

        • Procedure: Dissolve the compound in a minimum amount of the "good" hot solvent, then slowly add the "poor" solvent (anti-solvent) until turbidity persists. Cool slowly to room temperature, then to 0-4 °C.

Q8: My final product looks clean by ¹H NMR, but the HPLC purity is lower than expected (e.g., 90%). What could be the issue?

A8: This discrepancy often arises from impurities that are not easily detected by NMR or from issues with the HPLC method itself.

  • Causality 1: UV-Active Impurities. The impurity may have a strong UV chromophore, making it appear as a significant peak in HPLC, but be present in such a low molar quantity that it's lost in the NMR baseline.

  • Causality 2: Non-Protonated Impurities. The impurity might lack protons (e.g., an inorganic salt or a fully substituted aromatic byproduct), making it invisible to ¹H NMR.

  • Causality 3: Poorly Optimized HPLC Method. The peak shape or resolution may be poor, leading to inaccurate integration.

    • Troubleshooting Table: HPLC Method Optimization

Observed ProblemPotential CauseRecommended Action
Broad, tailing peak Secondary interactions with silica; wrong pHAdd 0.1% TFA or formic acid to the mobile phase to suppress silanol interactions. Ensure the mobile phase pH is well below the pKa of the carboxylic acid (~4-5).
Fronting peak Sample overloadDilute the sample and reinject.
Poor resolution from impurity Inadequate separation powerDecrease the ramp speed of the gradient (e.g., from a 5-minute to a 20-minute gradient). Try a different column (e.g., Phenyl-Hexyl instead of C18).
Variable retention time Poor column equilibration; solvent outgassingEnsure the column is equilibrated with at least 10 column volumes of the initial mobile phase. Degas solvents before use.
Section 4: Key Protocols & Methodologies
Protocol 1: Representative Synthesis of this compound

This protocol is a representative method based on established urea synthesis chemistry.[4] Safety Warning: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Proposed Synthetic Pathway

cluster_0 Step 1: Activation cluster_1 Step 2: Amine Addition cluster_2 Step 3: Cyclization & Deprotection SM1 3-Amino-2-methylbenzoic acid C₈H₉NO₂ INT1 Imidazole-Carboxamide Intermediate SM1->INT1 CDI, Anhydrous THF, RT SM2 1,1'-Carbonyldiimidazole (CDI) C₇H₆N₄O SM3 N-(2-Aminoethyl)acetamide C₄H₁₀N₂O INT2 Linear Urea Intermediate INT1->INT2 SM3, THF, RT PROD This compound C₁₁H₁₂N₂O₃ INT2->PROD 1. Base (e.g., K₂CO₃), Heat 2. Acidic Workup (HCl)

Sources

Technical Support Center: Optimizing Reaction Conditions for 2-Methyl-3-(2-oxoimidazolidin-1-yl)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 2-Methyl-3-(2-oxoimidazolidin-1-yl)benzoic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important class of compounds. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) in a practical, question-and-answer format, grounded in established chemical principles and supported by authoritative references.

I. Overview of the Synthetic Pathway

The synthesis of this compound typically involves a two-step process:

  • N-Arylation: A cross-coupling reaction, most commonly a Buchwald-Hartwig amination or an Ullmann condensation, to form the C-N bond between 2-oxoimidazolidine and a 3-amino-2-methylbenzoic acid derivative.

  • Saponification (if starting from an ester): Hydrolysis of the ester group to the corresponding carboxylic acid.

This guide will primarily focus on optimizing the critical N-arylation step, as it is often the most challenging and yield-determining part of the synthesis.

Synthetic_Pathway cluster_0 Step 1: N-Arylation cluster_1 Step 2: Saponification Starting_Materials 2-Methyl-3-aminobenzoic Acid Derivative + 2-Oxoimidazolidine N_Arylation Buchwald-Hartwig Amination or Ullmann Condensation Starting_Materials->N_Arylation Intermediate This compound Derivative (Ester) N_Arylation->Intermediate Saponification Hydrolysis Intermediate->Saponification Final_Product This compound Saponification->Final_Product

Caption: General synthetic workflow for this compound.

II. Troubleshooting Guide & FAQs: N-Arylation Step (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. However, its success is highly dependent on the careful selection and optimization of various reaction parameters.[1]

Q1: I am observing low to no conversion of my starting materials. What are the likely causes and how can I troubleshoot this?

A1: Low or no product yield is a common issue in Buchwald-Hartwig aminations and can stem from several factors.[2] A systematic approach to troubleshooting is crucial.

Possible Causes & Solutions:

  • Inactive Catalyst: The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst.[1]

    • Solution: Ensure you are using a reliable, modern palladacycle precatalyst (e.g., G3 or G4 palladacycles), which are often more effective than traditional sources like Pd(OAc)₂.[2] If using a Pd(II) source, a pre-activation step where the catalyst and ligand are stirred with the base before adding the substrates can be beneficial.[2]

  • Inappropriate Ligand Choice: The ligand's role in stabilizing the palladium catalyst and facilitating the catalytic cycle is critical. The choice of ligand is highly dependent on the amine nucleophile.[2]

    • Solution: For the N-arylation of 2-oxoimidazolidine, which is an NH-heterocycle, ligands like DavePhos or XantPhos are often good starting points.[2] However, screening a small panel of ligands is the most effective way to identify the optimal one for your specific substrate.[3]

  • Incorrect Base Selection: The base deprotonates the amine in the catalytic cycle.[2] An incompatible base can hinder the reaction or lead to the decomposition of starting materials.

    • Solution: Strong, non-nucleophilic bases like NaOtBu, KOtBu, or LHMDS are commonly used.[2] For substrates with base-sensitive functional groups, weaker bases such as Cs₂CO₃ or K₃PO₄ may be necessary, often requiring higher reaction temperatures.[2] The physical properties of the base, such as particle size, can also impact the reaction; grinding the base may be helpful.[2]

  • Poor Substrate Reactivity: Aryl chlorides are generally less reactive than aryl bromides or iodides.[2] Sterically hindered substrates can also present a challenge.

    • Solution: For less reactive aryl halides, using bulky, electron-rich phosphine ligands is often necessary.[2] If feasible, switching to the corresponding aryl bromide or iodide can significantly improve reactivity. For sterically hindered substrates, increasing the reaction temperature can sometimes drive the reaction to completion.[2]

  • Solvent Issues: The choice of solvent can influence the solubility of reagents and the stability of the catalytic species.

    • Solution: Toluene and 1,4-dioxane are commonly used and effective solvents for Buchwald-Hartwig aminations.[4] Ensure the solvent is anhydrous and degassed to prevent catalyst deactivation.

Troubleshooting_Low_Yield Low_Yield Low or No Product Yield Catalyst Inactive Catalyst? Low_Yield->Catalyst Ligand Inappropriate Ligand? Low_Yield->Ligand Base Incorrect Base? Low_Yield->Base Substrate Poor Substrate Reactivity? Low_Yield->Substrate Solvent Solvent Issues? Low_Yield->Solvent Sol_Catalyst Use modern precatalyst (G3/G4) Consider pre-activation step Catalyst->Sol_Catalyst Sol_Ligand Screen ligands (e.g., DavePhos, XantPhos) Ligand->Sol_Ligand Sol_Base Use strong, non-nucleophilic base (NaOtBu) Consider weaker bases for sensitive substrates Base->Sol_Base Sol_Substrate Use more reactive halide (Br, I) Increase reaction temperature Substrate->Sol_Substrate Sol_Solvent Use anhydrous, degassed toluene or dioxane Solvent->Sol_Solvent

Caption: Troubleshooting flowchart for low yield in Buchwald-Hartwig amination.

Q2: I am observing significant side product formation, particularly hydrodehalogenation of my aryl halide. How can I minimize this?

A2: Hydrodehalogenation, the reduction of the aryl halide to the corresponding arene, is a common side reaction.

Possible Causes & Solutions:

  • Catalyst System and Reaction Conditions: Certain catalyst and ligand combinations, as well as high temperatures and prolonged reaction times, can promote hydrodehalogenation.[2]

    • Solution: Optimizing the catalyst loading and reaction temperature can often minimize this side reaction.[2] Screening different ligands can also identify a system less prone to this pathway. Additionally, ensuring the reaction is not run for an unnecessarily long time can be beneficial, as prolonged heating can lead to increased byproduct formation.[5]

Q3: My reaction appears to stall before reaching completion. What steps can I take?

A3: A stalled reaction can be frustrating. Here are some strategies to push it to completion:

  • Increase Temperature: Many Buchwald-Hartwig reactions are run at elevated temperatures, and a modest increase can sometimes be enough to overcome the activation energy barrier.[2]

  • Re-evaluate Catalyst and Ligand Loading: While higher catalyst loading can sometimes be detrimental, a slight increase might be necessary for challenging couplings. Ensure the palladium-to-ligand ratio is optimal.

  • Consider a Different Solvent: If solubility is an issue, switching to a higher-boiling point solvent that can better dissolve all reaction components might be beneficial.

III. Optimization of Reaction Parameters

A Design of Experiments (DoE) approach can be a powerful tool for systematically optimizing multiple reaction variables simultaneously to find the true reaction optimum, rather than a local maximum that might be found using a one-variable-at-a-time (OVAT) approach.[6]

Parameter Typical Range Considerations References
Palladium Precatalyst 0.5 - 5 mol%Modern palladacycles (G3, G4) are often more efficient.[2]
Ligand 1 - 1.2 eq. to PdChoice is substrate-dependent; screen for optimal performance.[2][3]
Base 1.2 - 2.0 eq.Strong, non-nucleophilic bases are common (e.g., NaOtBu).[2]
Solvent Anhydrous, degassedToluene, dioxane are standard choices.[4]
Temperature 80 - 120 °CHigher temperatures may be needed for less reactive substrates.[1]
Reaction Time 2 - 24 hMonitor by TLC or LC-MS to avoid unnecessary heating.[5]

IV. Experimental Protocols

General Procedure for Buchwald-Hartwig Amination

Materials:

  • Aryl halide (1.0 mmol)

  • 2-Oxoimidazolidine (1.2 mmol)

  • Palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)

  • Base (e.g., NaOtBu, 1.4 mmol)

  • Anhydrous, degassed solvent (e.g., toluene, 5 mL)

  • Oven-dried reaction vial with a magnetic stir bar

Procedure:

  • To the oven-dried reaction vial, add the aryl halide, 2-oxoimidazolidine, palladium precatalyst, and base under an inert atmosphere (e.g., argon or nitrogen).

  • Add the anhydrous, degassed solvent to the vial.

  • Seal the vial and place it in a preheated oil bath or heating block at the desired temperature.

  • Stir the reaction mixture for the specified time, monitoring its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by carefully adding water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

V. Purification of this compound

The carboxylic acid functionality of the final product introduces polarity, which can present purification challenges.

Q4: I am having difficulty purifying the final carboxylic acid product. What methods are recommended?

A4: The purification of polar carboxylic acids requires specific strategies.

Recommended Purification Methods:

  • Acid-Base Extraction: This is a classic and effective method for separating carboxylic acids from neutral and basic impurities.[7][8]

    • Dissolve the crude product in an organic solvent (e.g., ethyl acetate).

    • Extract with an aqueous basic solution (e.g., 1M NaOH or NaHCO₃). The carboxylic acid will be deprotonated and move into the aqueous layer.

    • Separate the aqueous layer and wash it with fresh organic solvent to remove any remaining neutral impurities.

    • Acidify the aqueous layer with a strong acid (e.g., 1M HCl) to a pH well below the pKa of the carboxylic acid, causing it to precipitate or become extractable back into an organic solvent.[8]

    • Extract the purified carboxylic acid with an organic solvent, dry the organic layer, and remove the solvent.

  • Reversed-Phase Flash Chromatography: For more challenging separations, C18 reversed-phase flash chromatography can be a powerful tool for purifying polar compounds like carboxylic acids.[9]

    • A common mobile phase system is a gradient of water and acetonitrile, often with a small amount of an acid modifier like trifluoroacetic acid (TFA) or formic acid to improve peak shape.[9]

  • Crystallization: If the product is a solid, crystallization from a suitable solvent system can be a highly effective purification method.[8] This may require screening various solvents to find one that provides good recovery and purity.

VI. Analytical Monitoring

Close monitoring of the reaction progress is essential for optimization.

Technique Principle Speed Data Output Key Advantages Key Disadvantages
Thin-Layer Chromatography (TLC) Differential partitioningFastQualitative/Semi-QuantitativeSimple, rapid, and cost-effective for quick checks.Limited quantitative accuracy.
High-Performance Liquid Chromatography (HPLC) High-pressure separationModerateQuantitativeHigh resolution and accurate quantification.Higher cost and complexity.
Liquid Chromatography-Mass Spectrometry (LC-MS) Separation followed by mass analysisModerateQualitative and QuantitativeProvides molecular weight information for product and impurity identification.More expensive and requires specialized expertise.

VII. Alternative N-Arylation Method: Ullmann Condensation

While the Buchwald-Hartwig amination is often preferred due to its milder conditions and broader substrate scope, the Ullmann condensation is a viable alternative, particularly for large-scale synthesis where cost is a major factor.

Key Features of Ullmann Condensation:

  • Catalyst: Copper-based, either as the metal or a salt (e.g., CuI).[10]

  • Conditions: Typically requires higher temperatures (>150 °C) and polar, high-boiling point solvents like DMF, NMP, or nitrobenzene.[10]

  • Substrate Scope: Traditionally, it works best with aryl halides activated by electron-withdrawing groups.[10]

Modern modifications of the Ullmann reaction using ligands can allow for milder reaction conditions.[11]

VIII. References

  • RediSep C-18 reversed phase column purification of carboxylic acids - Teledyne ISCO. (2012). Retrieved from [Link]

  • How can I purify carboxylic acid? - ResearchGate. (2013). Retrieved from [Link]

  • Optimization for the Buchwald–Hartwig‐amination of 4aa - ResearchGate. (n.d.). Retrieved from [Link]

  • Synthesis of Imidazolidin-2-ones and Imidazol-2-ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions | The Journal of Organic Chemistry - ACS Publications. (2019). Retrieved from [Link]

  • Case Study: Ligand and Catalyst Selection for a Buchwald Hartwig Reaction - Catalysis Consulting. (n.d.). Retrieved from [Link]

  • Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol - NIH. (2025). Retrieved from [Link]

  • General procedures for the purification of Carboxylic acids - Chempedia - LookChem. (n.d.). Retrieved from [Link]

  • Effect of temperature on yield of synthesis of 2-imidazolidinone. Reaction conditions - ResearchGate. (n.d.). Retrieved from [Link]

  • Optimising a Buchwald-Hartwig amination using the ChemSpeed. (n.d.). Retrieved from [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - ACS Publications. (2021). Retrieved from [Link]

  • Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities | Organometallics - ACS Publications. (2021). Retrieved from [Link]

  • Synthesis of Polycyclic Imidazolidinones via Amine Redox-Annulation - ACS Publications. (2017). Retrieved from [Link]

  • Process for the purification of carboxylic acids - Google Patents. (n.d.). Retrieved from

  • Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid - Google Patents. (n.d.). Retrieved from

  • Ullmann condensation - Wikipedia. (n.d.). Retrieved from [Link]

  • How does reaction time impact synthetic product purity and yield? - Biotage. (2023). Retrieved from [Link]

  • Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC. (2021). Retrieved from [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Retrieved from [Link]

  • List of synthesized derivatives of 2-, 3-and 4-aminobenzoic acid. - ResearchGate. (n.d.). Retrieved from [Link]

  • Purification of carboxylic acids by chemical treatment and distillation - Google Patents. (n.d.). Retrieved from

  • Preparation method of 2-amino-3-chloro-benzoic methyl ester - Google Patents. (n.d.). Retrieved from

  • Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Retrieved from [Link]

  • This compound - PubChemLite. (n.d.). Retrieved from [Link]

  • The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity - PMC - NIH. (2021). Retrieved from [Link]

  • Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants - PMC - NIH. (2022). Retrieved from [Link]

  • On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts - MDPI. (n.d.). Retrieved from [Link]

  • 2-Amino-3-methylbenzoic acid | C8H9NO2 | CID 78101 - PubChem. (n.d.). Retrieved from [Link]

  • Ullmann condensation using copper or copper oxide as the reactant. Arylation of active hydrogen compounds (imides, amides, amines, phenol, benzoic acid, and phenylacetylene) - ResearchGate. (2025). Retrieved from [Link]

  • Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. (n.d.). Retrieved from [Link]

  • Ullmann Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Small Molecule Development Analytical Methods for Faster Time to Market - Hovione. (n.d.). Retrieved from [Link]

  • This compound | AMERICAN ELEMENTS. (n.d.). Retrieved from [Link]

  • Crystal structure, Hirshfeld and electronic transition analysis of 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid - PMC - NIH. (n.d.). Retrieved from [Link]

  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst - MDPI. (n.d.). Retrieved from [Link]

  • Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones - MDPI. (n.d.). Retrieved from [Link]

  • (PDF) Synthesis of Imidazolidin-2-Ones and Imidazol-2-Ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions - ResearchGate. (2019). Retrieved from [Link]

  • (PDF) The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity - ResearchGate. (2025). Retrieved from [Link]

  • N-(Imidazolidin-2-ylidene)-1-arylmethanamine oxides: synthesis, structure and pharmacological evaluation - PubMed. (n.d.). Retrieved from [Link]

  • Imidazolidinone synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

Sources

Technical Support Center: Stability and Handling of 2-Methyl-3-(2-oxoimidazolidin-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Methyl-3-(2-oxoimidazolidin-1-yl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and practical advice for maintaining the integrity of this compound during experimental use. By understanding its potential liabilities and adopting proper handling techniques, you can ensure the reliability and reproducibility of your results.

Section 1: Understanding Potential Degradation Pathways

This compound possesses two key structural motifs: a substituted benzoic acid and an imidazolidinone ring. Each of these presents potential routes for degradation under common experimental conditions.

The primary degradation concerns for this molecule are hydrolysis, thermal decomposition, and photodegradation.

  • Hydrolytic Degradation: The amide bond within the 2-oxoimidazolidinone ring is susceptible to cleavage by hydrolysis, particularly under strongly acidic or basic conditions. This can lead to ring-opening. Studies on similar heterocyclic structures, such as oxazolidines, have demonstrated their susceptibility to hydrolysis, which can be initiated by the addition of water.[1] For other benzoic acid derivatives with amide linkages, hydrolysis has been identified as a primary degradation pathway, potentially yielding the corresponding anthranilic acid derivative.[2]

  • Thermal Degradation: Benzoic acid and its derivatives can be sensitive to high temperatures. Research has shown that while benzoic acid itself is relatively stable, its derivatives can undergo significant degradation at temperatures starting from 150-200°C.[3][4] A common thermal degradation pathway for benzoic acids is decarboxylation, which would result in the loss of the carboxylic acid group.[3][4]

Below is a diagram illustrating the potential degradation pathways.

cluster_main This compound cluster_stressors Stress Conditions cluster_products Potential Degradation Products main_compound C₁₁H₁₂N₂O₃ hydrolysis Hydrolysis (Acid/Base, Water) thermal Thermal Stress (High Temperature) photo Photochemical Stress (UV/Visible Light) hydrolysis_prod Ring-Opened Products hydrolysis->hydrolysis_prod Pathway A decarboxylation_prod Decarboxylated Impurities thermal->decarboxylation_prod Pathway B photo_prod Various Photodegradants photo->photo_prod Pathway C

Caption: Potential degradation pathways for the target compound.

Section 2: Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Q1: My analytical results (e.g., HPLC, LC-MS) show a new, more polar peak appearing over time in my aqueous sample solutions. What could be the cause?

A1: The appearance of a new, more polar peak is a classic sign of hydrolysis. The imidazolidinone ring has likely undergone hydrolytic cleavage, creating ring-opened products that are more polar than the parent compound.[1][2]

  • Immediate Action: Analyze your sample preparation methods. Are you using acidic or basic buffers? The stability of similar compounds has been shown to be pH-dependent, with greater stability in neutral or near-neutral conditions.[2]

  • Solution: Prepare fresh solutions for each experiment using a neutral pH buffer (pH 6.8-7.4). If your experiment requires a different pH, minimize the time the compound is in that solution before use. Always use high-purity water and solvents.

Q2: I've observed a decrease in the compound's potency or concentration in my stock solution, which is dissolved in an organic solvent and stored in the freezer.

A2: While freezing is generally a good preservation method, repeated freeze-thaw cycles can be detrimental. The process can cause the compound to come out of solution and aggregate, or introduce moisture upon opening the container, which could lead to slow hydrolysis over time.

  • Immediate Action: Check the clarity of your stock solution after thawing. Any precipitate or cloudiness indicates a solubility issue.

  • Solution: Aliquot your stock solution into smaller, single-use volumes. This prevents the need for repeated freeze-thaw cycles of the main stock. Ensure vials are sealed tightly to prevent moisture ingress.

Q3: The solid form of the compound has developed a slight discoloration after being stored on the lab bench. Should I be concerned?

A3: Yes, a color change in the solid material is a strong indicator of degradation. This is often due to either oxidation or photodegradation from ambient light exposure.

  • Immediate Action: Do not use the discolored material for sensitive experiments. The purity is likely compromised.

  • Solution: Store the solid compound in an amber vial to protect it from light.[5][6] For long-term storage, keep it in a desiccator to protect from moisture and consider flushing the vial with an inert gas like argon or nitrogen to prevent oxidation.

Q4: During a heating step in my protocol (e.g., for formulation), I'm seeing a significant loss of the parent compound. Why is this happening?

A4: You are likely observing thermal degradation. Benzoic acid derivatives can be susceptible to heat, with degradation observed at temperatures as low as 150°C.[4] The most probable pathway is decarboxylation.[3]

  • Immediate Action: Reduce the temperature and duration of any heating steps.

  • Solution: If heating is unavoidable, conduct a small-scale study to determine the temperature limit for your specific experimental conditions. Can the step be performed at a lower temperature for a longer time? Is there an alternative, non-thermal method to achieve your goal?

Section 3: Frequently Asked Questions (FAQs)

  • What are the optimal storage conditions for solid this compound? For long-term storage, keep the solid material in a tightly sealed amber glass vial at 2-8°C, protected from light and moisture. Some suppliers suggest cold-chain transportation, indicating that temperature control is important for maintaining stability.[7][8] Storing under an inert atmosphere (argon or nitrogen) is also recommended.

  • What solvents are recommended for preparing stock solutions? Dimethyl sulfoxide (DMSO) and methanol are commonly used for creating stock solutions of similar organic compounds.[9] For aqueous experimental buffers, it is best to make fresh dilutions from the organic stock solution and use them promptly.

  • How can I quickly check for degradation? Thin-Layer Chromatography (TLC) can be a rapid way to check for the appearance of new spots, indicating impurity formation. For quantitative analysis, a validated High-Performance Liquid Chromatography (HPLC) method is the standard for assessing purity and detecting degradation products.[9][10][11]

  • Is the compound sensitive to air? While specific data is limited, many complex organic molecules can be sensitive to oxidation. It is good practice to minimize exposure to air, especially for long-term storage. Handling in accordance with good industrial hygiene and safety practices is advised.[12]

Section 4: Recommended Experimental Protocols

Protocol 1: Preparation and Storage of Stock Solutions
  • Preparation: a. Allow the solid compound to equilibrate to room temperature before opening the vial to prevent condensation of moisture. b. Weigh the required amount of solid in a clean, dry environment. c. Add high-purity, anhydrous solvent (e.g., DMSO) to the desired final concentration (e.g., 10 mM). d. Ensure complete dissolution by vortexing or brief sonication in a room temperature water bath.

  • Storage: a. Aliquot the stock solution into single-use amber vials. b. Flush the headspace of each vial with argon or nitrogen before sealing. c. Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 2: Basic pH Stress Test for Stability Assessment

This protocol provides a framework to evaluate the compound's stability in different pH environments.

cluster_sampling Sampling and Analysis start Start: Prepare 10 mM Stock in DMSO prep_buffers Prepare Buffers: pH 2 (HCl), pH 7.4 (PBS), pH 10 (Carbonate) start->prep_buffers dilute Dilute Stock to 100 µM in each Buffer (Time 0) prep_buffers->dilute incubate Incubate Samples at Controlled Temperature (e.g., 37°C) dilute->incubate t0 T=0h (Inject Immediately) dilute->t0 t2 T=2h incubate->t2 t6 T=6h incubate->t6 t24 T=24h incubate->t24 hplc Analyze by HPLC-UV: Quantify % Remaining Parent Compound t0->hplc t2->hplc t6->hplc t24->hplc

Caption: Workflow for a pH-based stability stress test.

  • Materials: 10 mM stock solution in DMSO, pH 2 buffer (e.g., 0.01 N HCl), pH 7.4 buffer (e.g., PBS), pH 10 buffer (e.g., carbonate buffer), HPLC system.

  • Procedure: a. For each pH condition, dilute the 10 mM stock solution 1:100 into the buffer to achieve a final concentration of 100 µM. b. Immediately after dilution, take a sample from each condition for time point zero (T=0) analysis. c. Incubate the remaining solutions at a controlled temperature (e.g., 37°C). d. Collect samples at subsequent time points (e.g., 2, 6, 24 hours). e. Analyze all samples by a validated HPLC method to determine the percentage of the parent compound remaining relative to the T=0 sample. This will reveal the rate of degradation at each pH.[2]

Section 5: Data Summary

The following table summarizes the key handling and storage recommendations to minimize degradation.

ParameterRecommendationRationale & References
Solid Storage 2-8°C, protected from light and moisture, under inert gas.To minimize thermal, photo, and hydrolytic/oxidative degradation.[5][7][8]
Solution Storage Aliquot into single-use vials, store at -20°C or below.To prevent freeze-thaw degradation and moisture contamination.
Recommended Solvents Anhydrous DMSO or Methanol for stock solutions.Good solubility for many organic compounds.[9]
Aqueous Solutions Prepare fresh from stock. Use neutral pH buffers (6.8-7.4).The compound is likely most stable at neutral pH.[2]
Temperature Avoid temperatures above 40°C in solution if possible.To prevent accelerated hydrolysis and thermal degradation.[3][4]
Light Exposure Handle in amber vials or under low-light conditions.To prevent photodegradation.[5][6]

Section 6: References

  • Lindquist, N., & Yang, T. C. (2011). Degradation of benzoic acid and its derivatives in subcritical water. Journal of Chromatography A, 1218(27), 4144-4149. [Link]

  • ResearchGate. (n.d.). Degradation of Benzoic Acid and its Derivatives in Subcritical Water. Retrieved from [Link]

  • AKJournals. (n.d.). Studies on the Thermal Decomposition of Benzoic Acid and its Derivatives. Retrieved from [Link]

  • American Elements. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (n.d.). A Thermal Analysis Study of Hydroxy Benzoic Acid Derivatives Using Rising Temperature Thermogravimetry. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • PubMed. (2010). Stability Studies of Oxazolidine-Based Compounds Using 1H NMR Spectroscopy. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Benzoic acid methyl ester. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of some Imidazolidinone compounds under phase transfer conditions and photo cleavages studies of molecular for these compounds. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: benzoic acid. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Oxazolidine hydrolysis. Participation of solvent and buffer in ring opening. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved from [Link]

  • ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]

  • Université Laval. (2024). Development of a Novel UHPLC-UV Method for Quantification of Three Phenyl 4‑(2- Oxo-3-alkylimidazolidin-1-yl)benzenesulfonates. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol. Retrieved from [Link]

  • PubMed. (1988). Degradation of beta-lactamase inhibitor.... Retrieved from [Link]

  • PubMed. (n.d.). Design and synthesis of 2-oxo-imidazolidine-4-carboxylic acid hydroxyamides as potent matrix metalloproteinase-13 inhibitors. Retrieved from [Link]

  • National Institutes of Health. (2025). Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol. Retrieved from [Link]

  • ICH. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. Retrieved from [Link]

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  • PubMed. (2018). 4-(3-Alkyl-2-oxoimidazolidin-1-yl)-N-phenylbenzenesulfonamides as new antimitotic prodrugs activated by cytochrome P450 1A1 in breast cancer cells. Retrieved from [Link]

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  • ResearchGate. (n.d.). 2-(1-Phenylvinyl)benzoic acid as a Highly Active Leaving Group for Metal-Free Glycosylation. Retrieved from [Link]

  • PubMed. (2015). Study on degradation kinetics of 2-(2-hydroxypropanamido) benzoic acid in aqueous solutions and identification of its major degradation product by UHPLC/TOF-MS/MS. Retrieved from [Link]

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Technical Support Center: A-123 (2-Methyl-3-(2-oxoimidazolidin-1-yl)benzoic acid)

Author: BenchChem Technical Support Team. Date: January 2026

A Strategic Guide to Characterizing and Minimizing Off-Target Effects for the Selective Kinase Inhibitor A-123

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Welcome to the technical support center for A-123, a potent and selective small molecule inhibitor. This document provides in-depth technical guidance for researchers, scientists, and drug development professionals on how to anticipate, identify, and mitigate potential off-target effects during preclinical evaluation.

Based on its structural motifs, A-123 has been designed as a selective inhibitor of a specific protein kinase, hereafter referred to as TargetKinase-1 . While highly potent against its intended target, all small molecule inhibitors have the potential to interact with unintended proteins. These "off-target" interactions can lead to unexpected biological phenotypes, cellular toxicity, or misleading experimental results, confounding data interpretation and potentially halting development.[1][2]

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios that you may encounter during your research. It is designed to provide not only procedural steps but also the scientific rationale behind them, empowering you to design robust experiments and confidently interpret your results.

General Workflow for Off-Target Effect Minimization

A systematic approach is crucial for identifying and mitigating off-target effects. The following workflow outlines the key stages, from initial characterization to lead optimization.

Off-Target Minimization Workflow cluster_0 Phase 1: Initial Profiling cluster_1 Phase 2: Cellular Validation cluster_2 Phase 3: Lead Optimization In_Silico In Silico Prediction (Computational Screening) Kinome_Scan Broad Kinome Profiling (e.g., 400+ kinases) In_Silico->Kinome_Scan Prioritize panels CETSA Target Engagement Assay (e.g., CETSA) Kinome_Scan->CETSA Identify hits Phenotypic_Screen Phenotypic Screening (Cell Viability, Morphology) Kinome_Scan->Phenotypic_Screen Correlate phenotype Counter_Screen Counter-Screening (Validated Off-Targets) CETSA->Counter_Screen Confirm cellular binding SAR Structure-Activity Relationship (SAR) Phenotypic_Screen->SAR Guide medicinal chemistry Optimized_Cmpd Optimized Compound SAR->Optimized_Cmpd Synthesize analogs Counter_Screen->SAR Provide negative design criteria

Figure 1: A systematic workflow for identifying and minimizing off-target effects of A-123.

Troubleshooting and Frequently Asked Questions (FAQs)

Q1: My in vivo results with A-123 don't align with its in vitro potency on TargetKinase-1. Could this be an off-target effect?

Answer: This is a classic challenge in drug development. A discrepancy between in vitro potency (e.g., IC50 in a biochemical assay) and in vivo efficacy or phenotype can arise from several factors, including pharmacokinetics (PK), pharmacodynamics (PD), or off-target pharmacology.[3] An off-target effect could either contribute to the observed efficacy (polypharmacology) or cause toxicity that masks the intended therapeutic effect.[4]

Causality: The cellular environment is vastly more complex than a purified biochemical assay. A-123 may interact with other kinases or proteins that are part of a parallel or upstream signaling pathway, leading to unexpected biological outcomes.[5]

Recommended First Step: Before extensive off-target screening, ensure the discrepancy is not due to poor drug exposure at the target site. Conduct a pilot PK/PD study in your animal model to confirm that A-123 reaches the target tissue at concentrations sufficient to engage TargetKinase-1.

If exposure is adequate, the next logical step is to perform a broad selectivity screen to identify potential off-target interactions.

Q2: How can I systematically profile the kinase selectivity of A-123?

Answer: The most direct and comprehensive method is to perform a kinome-wide profiling screen . Several commercial services offer this, screening your compound against a large panel of recombinant human kinases (often >400) at a fixed concentration (e.g., 1 µM).[6][7]

Why this works: Kinases share a structurally conserved ATP-binding pocket, which is the site where most kinase inhibitors, including presumably A-123, bind.[8] This structural similarity makes cross-reactivity a common issue. A kinome scan provides a broad overview of your compound's selectivity landscape.

Interpreting the Data: The output is typically presented as "% Inhibition" at the tested concentration. Hits are often defined as kinases inhibited by >50% or >75%.

Example Data Presentation:

Kinase Target% Inhibition @ 1 µM A-123On-Target/Off-TargetNotes
TargetKinase-1 98%On-Target Expected high inhibition.
OffTargetKinase-X85%Primary Off-Target Structurally similar to TargetKinase-1. Requires follow-up.
OffTargetKinase-Y60%Secondary Off-TargetModerate inhibitor. Assess biological relevance.
OffTargetKinase-Z15%NegligibleUnlikely to be physiologically relevant.

Follow-up Action: For any significant off-target hits, you must determine their potency (IC50) relative to your primary target. A compound is generally considered selective if there is at least a 30- to 100-fold difference in potency between the on-target and off-target kinases.

Q3: I've identified OffTargetKinase-X as a potent interactor in a biochemical assay. How do I confirm this is happening inside a cell?

Answer: This is a critical validation step. A compound binding to a purified protein in vitro does not guarantee it will engage that same target in the complex milieu of a living cell.[9] The definitive method to confirm intracellular target engagement is the Cellular Thermal Shift Assay (CETSA) .[10][11]

Principle of CETSA: The binding of a ligand (like A-123) to its target protein stabilizes the protein's structure. This stabilization makes the protein more resistant to heat-induced denaturation.[12] By heating intact cells treated with your compound, lysing them, and quantifying the amount of soluble (non-denatured) target protein remaining, you can directly measure engagement.[13]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Culture cells expressing both TargetKinase-1 and OffTargetKinase-X. Treat cells with a vehicle control (e.g., 0.1% DMSO) and a saturating concentration of A-123 (e.g., 10x cellular IC50) for 1-2 hours.

  • Heat Challenge: Aliquot the cell suspensions into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40°C to 65°C in 2-3°C increments) for 3 minutes, followed by immediate cooling on ice for 3 minutes. Self-Validation: Include a non-heated control (room temperature) for each condition.

  • Cell Lysis: Lyse the cells via freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen followed by a 25°C water bath).

  • Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Quantification: Carefully collect the supernatant containing the soluble protein fraction. Analyze the levels of TargetKinase-1 and OffTargetKinase-X using a quantitative immunoassay, such as Western Blot or ELISA.

  • Data Analysis: Plot the amount of soluble protein versus temperature for both vehicle and A-123 treated samples. A rightward shift in the melting curve for the A-123 treated sample indicates thermal stabilization and confirms target engagement.[9]

Q4: What computational approaches can I use to predict potential off-targets before running expensive experiments?

Answer: In silico or computational methods are excellent for hypothesis generation and prioritizing experimental efforts.[14] These tools use the 2D or 3D structure of your compound to predict its binding to a large database of protein structures.[15][16]

Common Approaches:

  • Ligand-Based Methods (2D): These methods, like Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling, compare the chemical features of A-123 to libraries of known ligands for various targets.[17] They are fast and do not require a protein structure.

  • Structure-Based Methods (3D): If the crystal structure of TargetKinase-1 is known, molecular docking can be used to predict the binding pose of A-123. This same approach can be applied in reverse, screening A-123 against a library of other kinase structures to predict potential off-target binding.[18]

Available Tools: Several web servers and software packages are available, such as KinasePred, SwissTargetPrediction, and others that can provide a list of potential off-targets based on chemical similarity.[19]

Trustworthiness Check: Computational predictions are not experimental proof. They are probabilistic and should always be used to guide, not replace, experimental validation like kinome profiling and CETSA.

Q5: My compound shows toxicity in cell-based assays that doesn't seem related to TargetKinase-1 inhibition. What should I do?

Answer: Unexplained toxicity is a red flag for a significant off-target effect or a reactive metabolite issue. The observed phenotype may be due to inhibition of a protein critical for cell survival or interaction with a non-kinase target.[20]

Hypothetical Signaling Pathway:

Signaling Pathway cluster_pathway1 Intended Pathway cluster_pathway2 Off-Target Pathway GF1 Growth Factor 1 Rec1 Receptor 1 GF1->Rec1 TargetKinase1 TargetKinase-1 Rec1->TargetKinase1 Sub1 Substrate 1 TargetKinase1->Sub1 Prolif Cell Proliferation Sub1->Prolif A123_On A-123 A123_On->TargetKinase1 Inhibition GF2 Stress Signal Rec2 Receptor 2 GF2->Rec2 OffTargetKinaseX OffTargetKinase-X Rec2->OffTargetKinaseX Sub2 Survival Factor OffTargetKinaseX->Sub2 Apoptosis Apoptosis Sub2->Apoptosis A123_Off A-123 A123_Off->OffTargetKinaseX Unintended Inhibition

Figure 2: A-123 inhibits TargetKinase-1, blocking proliferation. Unintended inhibition of OffTargetKinase-X blocks a survival signal, inducing apoptosis.

Troubleshooting Steps:

  • Confirm On-Target Effect: Use a secondary, structurally distinct inhibitor of TargetKinase-1. If it does not produce the same toxicity, the effect is likely off-target.

  • CRISPR/Cas9 Knockout: Genetically remove TargetKinase-1 from your cell line. If A-123 is still toxic to these knockout cells, the toxicity is definitively off-target.[1]

  • Chemical Proteomics: For an unbiased approach, consider advanced chemical proteomics methods. These techniques use a modified version of your compound as a "bait" to pull down its binding partners from a cell lysate, which can then be identified by mass spectrometry.[21]

Q6: How can I modify the chemical structure of A-123 to reduce a known off-target liability?

Answer: This is a medicinal chemistry challenge that relies on establishing a Structure-Activity Relationship (SAR) and a Structure-Selectivity Relationship (SSR) . The goal is to identify chemical modifications to A-123 that decrease binding to OffTargetKinase-X while maintaining or improving binding to TargetKinase-1.[22][23]

Strategy:

  • Structural Analysis: If crystal structures are available, compare the ATP-binding pockets of TargetKinase-1 and OffTargetKinase-X. Look for differences in amino acid residues, size, or hydrophobicity that can be exploited.[24] For example, if TargetKinase-1 has a small "gatekeeper" residue and OffTargetKinase-X has a large one, adding a bulky chemical group to A-123 might create a steric clash that prevents it from binding to the off-target.[25]

  • Systematic Modification: Synthesize a small library of A-123 analogs with modifications around the core scaffold.

  • Iterative Screening: Screen these new analogs in parallel against both TargetKinase-1 and OffTargetKinase-X in biochemical assays.

  • Analyze and Iterate: Plot the changes in potency and selectivity. This iterative process of design, synthesis, and testing is the core of lead optimization.[23]

By systematically applying these profiling, validation, and optimization strategies, you can develop a comprehensive understanding of A-123's selectivity profile and generate a lead compound with the best possible chance of success.

References

  • MacDonald, M. L., Lamerdin, J., de Serres, M., & Fiacco, M. (2006). Identifying off-target effects and hidden phenotypes of drugs in human cells. Nature Chemical Biology, 2(6), 329-337. [Link]

  • Ventura, A. C., & Wahl, L. M. (2015). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology, 9(1), 83. [Link]

  • Klaeger, S., Heinzlmeir, S., Wilhelm, M., Polzer, H., Vick, B., Koenig, P. A., ... & Kuster, B. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368. [Link]

  • Patsnap. (2023). How can off-target effects of drugs be minimised? Patsnap Synapse. [Link]

  • MtoZ Biolabs. (n.d.). Kinome Profiling Service. MtoZ Biolabs. [Link]

  • Reinhard, F. B. M., Eberhard, D., & Martinez Molina, D. (2015). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 5(20), e1605. [Link]

  • Lin, A., & Giuliano, C. J. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research. [Link]

  • Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., ... & Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127-132. [Link]

  • Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. [Link]

  • Lomenick, B., Hao, R., Jonai, N., Chin, R. M., Kim, M. J., & Nelson, S. F. (2009). Target identification using drug affinity responsive target stability (DARTS). Proceedings of the National Academy of Sciences, 106(51), 21984-21989. [Link]

  • Wu, P., Nielsen, T. E., & Clausen, M. H. (2015). FDA-approved small-molecule kinase inhibitors. Trends in Pharmacological Sciences, 36(7), 422-439. [Link]

  • Ferguson, F. M., & Gray, N. S. (2018). Kinase inhibitors: the road ahead. Nature Reviews Drug Discovery, 17(5), 353-377. [Link]

  • CD Biosynsis. (n.d.). Quantitative Kinome Profiling Services. CD Biosynsis. [Link]

  • Lin, A., Todd, A. K., Robin, G., & van Drie, J. H. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine, 11(509), eaaw8412. [Link]

  • Shaw, J., & Dai, W. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 16(7), 1155-1163. [Link]

  • Reaction Biology. (n.d.). Kinase Screening & Profiling Service. Reaction Biology. [Link]

  • Bowes, J., Brown, A. J., Hamon, J., Jarolimek, W., Sridhar, A., & Waldron, G. (2012). Reducing safety-related drug attrition: the use of in vitro pharmacological profiling. Nature Reviews Drug Discovery, 11(12), 909-922. [Link]

  • Gao, K., Wang, Z., & Li, H. (2020). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Frontiers in Chemistry, 8, 595. [Link]

  • Ioannidis, D., Sgourou, A., & Vlachakis, D. (2023). KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. International Journal of Molecular Sciences, 24(13), 10795. [Link]

  • Creative Diagnostics. (n.d.). Off-Target Effects Analysis. Creative Diagnostics. [Link]

  • Pelago Bioscience. (n.d.). CETSA. Pelago Bioscience. [Link]

  • National Institutes of Health. (n.d.). Regulatory Knowledge Guide for Small Molecules. NIH SEED. [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]

  • Schmidt, S., Theisen, U., & Follmer, F. (2023). Off-target mapping enhances selectivity of machine learning-predicted CK2 inhibitors. bioRxiv. [Link]

  • Gunther, S., Kuhn, D., Dunkel, M., & Preissner, R. (2007). SuperTarget: a new, large-scale, ligand-target relational database. Nucleic Acids Research, 36(Database issue), D682-D686. [Link]

  • Roy, K., Kar, S., & Das, R. N. (2015). Understanding the Basics of QSAR for Applications in Pharmaceutical Sciences and Risk Assessment. Academic Press. [Link]

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  • Altasciences. (n.d.). Small Molecule Safety Assessment. Altasciences. [Link]

  • Zhang, J., Yang, P. L., & Gray, N. S. (2009). Targeting cancer with small molecule kinase inhibitors. Nature Reviews Cancer, 9(1), 28-39. [Link]

  • Roy, K. (2021). Multi-Target In Silico Prediction of Inhibitors for Mitogen-Activated Protein Kinase-Interacting Kinases. Molecules, 26(22), 6835. [Link]

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  • International Council for Harmonisation. (1997). S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. [Link]

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  • Molecular Biology Diagnostics. (n.d.). Assay Troubleshooting. MB(Dx). [Link]

  • Gelman, H., & Mishmar, D. (2022). Predicting epistasis across proteins by structural logic. Proceedings of the National Academy of Sciences, 119(31), e2201944119. [Link]

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Technical Support Center: Scaling Up the Synthesis of 2-Methyl-3-(2-oxoimidazolidin-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Methyl-3-(2-oxoimidazolidin-1-yl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals who are looking to scale up the production of this molecule. As a senior application scientist, I will provide not just procedural steps, but also the underlying scientific rationale to empower you to troubleshoot and optimize your synthesis effectively.

Proposed Synthetic Routes

Currently, there is no single, established, and optimized protocol for the synthesis of this compound in publicly available literature. However, based on fundamental principles of organic chemistry and established methodologies for analogous structures, we propose two viable synthetic routes for consideration. Each route presents its own set of advantages and potential challenges, which will be addressed in the subsequent troubleshooting section.

Route A: Ring Formation from a Substituted Aniline

This route begins with a commercially available or readily synthesized substituted benzoic acid and builds the imidazolidinone ring onto the aniline functionality.

Route A A 2-Methyl-3-nitrobenzoic acid B 3-Amino-2-methylbenzoic acid A->B Reduction C 3-((2-aminoethyl)amino)-2-methylbenzoic acid B->C Reductive Amination or SN2 D This compound C->D Cyclization Route B cluster_0 A 3-Bromo-2-methylbenzoic acid C This compound A->C Buchwald-Hartwig Amination B 2-Imidazolidinone B->C Buchwald-Hartwig Amination

Caption: Synthetic workflow for Route B.

Troubleshooting Guide

This section is formatted as a series of questions and answers to directly address potential issues you may encounter during your scale-up experiments.

Issues Related to Route A
Step 1: Reduction of 2-Methyl-3-nitrobenzoic acid

Question: My reduction of 2-methyl-3-nitrobenzoic acid to 3-amino-2-methylbenzoic acid is sluggish or incomplete. What are the likely causes and how can I improve the yield?

Answer: This is a common issue when scaling up catalytic hydrogenations. Several factors could be at play:

  • Catalyst Activity: The activity of your Palladium on carbon (Pd/C) catalyst is paramount. Ensure you are using a fresh batch of catalyst, as it can deactivate over time, especially if not stored under an inert atmosphere. The grade of the catalyst (e.g., 5% or 10% Pd) and its moisture content can also affect the reaction rate.

  • Hydrogen Pressure: While balloon pressure with hydrogen may suffice for small-scale reactions, on a larger scale, a pressurized hydrogenation vessel (Parr shaker or similar) is recommended to ensure a sufficient concentration of dissolved hydrogen. [1]* Solvent Choice: Ethyl acetate is a common solvent for this reaction. [1][2]Ensure it is of sufficient purity and adequately degassed to remove dissolved oxygen, which can poison the catalyst. Other solvents like methanol or ethanol can also be used.

  • Mass Transfer Limitations: On a larger scale, efficient stirring is crucial to ensure good contact between the solid catalyst, the liquid phase, and the hydrogen gas. If you observe the catalyst settling at the bottom of the reactor, your agitation is likely insufficient.

ParameterRecommendation for Scale-UpRationale
Catalyst Loading 0.5 - 2 mol% PdHigher loading can increase reaction rate but also cost.
Hydrogen Pressure 50-100 psiEnsures sufficient hydrogen availability in the reaction mixture.
Temperature 25-50 °CExothermic reaction; monitor and control temperature to avoid side reactions.
Reaction Time 12-24 hoursMonitor by TLC or LC-MS to determine endpoint.
Step 2 & 3: Ring Formation

Question: I am having difficulty with the formation of the imidazolidinone ring from 3-amino-2-methylbenzoic acid. What are some effective strategies?

Answer: Constructing the imidazolidinone ring from the aniline can be a multi-step process with several potential pitfalls. A plausible two-step approach is:

  • Alkylation with a 2-carbon electrophile: Reacting the aniline with a molecule like 2-chloroethanol or ethyl 2-bromoacetate (followed by reduction) to introduce the N-CH2CH2-X functionality.

  • Cyclization: Closing the ring to form the cyclic urea.

Troubleshooting this sequence:

  • Low Yield in Alkylation: The amino group's nucleophilicity is reduced by the deactivating effect of the carboxylic acid. You may need to protect the carboxylic acid as an ester (e.g., methyl ester) prior to alkylation. Also, the use of a non-nucleophilic base is recommended to scavenge the acid formed during the reaction.

  • Difficult Cyclization: The direct cyclization of the amino-alcohol with a phosgene equivalent like carbonyldiimidazole (CDI) is a common method for forming cyclic ureas. [3][4]If this is not efficient, consider converting the intermediate to a 1,2-diamine derivative first, although this adds steps. An alternative is to use a reagent like 2-chloroethyl isocyanate, which would react with the aniline to form a urea that can then cyclize intramolecularly.

Question: I am observing the formation of polymeric byproducts during the cyclization step. Why is this happening?

Answer: Polymerization is a common side reaction during cyclizations, especially at larger scales. It typically occurs when an intermolecular reaction competes with the desired intramolecular cyclization. To favor the intramolecular pathway:

  • High Dilution: Running the reaction at a lower concentration can favor the intramolecular cyclization.

  • Slow Addition: Adding the cyclizing agent (e.g., CDI) slowly to the solution of the diamine precursor can help maintain a low concentration of the reactive intermediate, thus minimizing intermolecular reactions.

Issues Related to Route B

Question: My Buchwald-Hartwig amination between 3-bromo-2-methylbenzoic acid and 2-imidazolidinone is giving low yields. What should I optimize?

Answer: The Buchwald-Hartwig amination is a powerful but sensitive reaction. [5][6]Several parameters need to be carefully optimized, especially when scaling up:

  • Catalyst System (Palladium Precursor and Ligand): This is the most critical component. The choice of ligand is crucial and often substrate-dependent.

    • Ligands: Bulky, electron-rich phosphine ligands like XPhos, SPhos, or BrettPhos are often effective. [7]The optimal ligand may need to be screened.

    • Palladium Source: Pd(OAc)₂ or Pd₂(dba)₃ are common choices.

  • Base: The choice of base is critical. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), or potassium phosphate are commonly used. [8]The solubility of the base can be a factor in scale-up.

  • Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are typically used. Ensure the solvent is thoroughly dried and degassed.

  • Inert Atmosphere: The reaction is highly sensitive to oxygen. A robust inert atmosphere (argon or nitrogen) must be maintained throughout the reaction.

ParameterRecommendation for Scale-UpRationale
Catalyst Loading 0.5 - 2 mol% PdKeep as low as possible for cost-effectiveness.
Ligand-to-Metal Ratio 1:1 to 2:1An excess of ligand can sometimes be beneficial.
Base 1.5 - 2.5 equivalentsEnsure complete deprotonation of the amine.
Temperature 80-110 °CReaction temperature often needs to be optimized.

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Inert -> Degas [label="No"];
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Caption: Troubleshooting logic for low yield in Buchwald-Hartwig amination.

Question: I am observing hydrodehalogenation of my 3-bromo-2-methylbenzoic acid starting material. How can I prevent this side reaction?

Answer: Hydrodehalogenation (replacement of the bromine with a hydrogen) is a known side reaction in palladium-catalyzed cross-couplings. It can be caused by:

  • Presence of Water or Protic Impurities: These can act as a proton source. Ensure all reagents and solvents are scrupulously dried.

  • Suboptimal Ligand Choice: Some ligands are more prone to promoting hydrodehalogenation than others. Screening ligands can help identify one that favors the desired C-N bond formation.

Frequently Asked Questions (FAQs)

Q1: Which of the two proposed routes is better for a large-scale synthesis?

A1: The "better" route depends on several factors including the cost and availability of starting materials, the robustness of each step, and the ease of purification.

  • Route A may be more "linear" and classical, but the ring-forming step can be challenging to optimize and may require chromatographic purification.

  • Route B leverages a powerful and well-studied modern reaction. While it may require more expensive catalysts and ligands, it is a more convergent approach and may be easier to optimize for high throughput. A thorough cost analysis and initial small-scale trials of both routes are recommended.

Q2: How should I monitor the progress of these reactions?

A2: For both routes, Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable.

  • TLC is excellent for quick, qualitative checks of reaction progress.

  • LC-MS provides more definitive information, allowing you to track the consumption of starting materials and the formation of the desired product and any byproducts. This is particularly useful for identifying issues like hydrodehalogenation or the formation of intermediates.

Q3: What are the key safety considerations for scaling up this synthesis?

A3:

  • Hydrogenation (Route A): Hydrogen is highly flammable. When working with pressurized hydrogen, ensure the equipment is properly rated and maintained. Work in a well-ventilated area and take precautions against static discharge.

  • Palladium Catalysts (Route B): Palladium catalysts, especially when dry, can be pyrophoric. Handle them under an inert atmosphere.

  • Strong Bases (Route B): Reagents like sodium tert-butoxide are corrosive and react violently with water. Handle with appropriate personal protective equipment (PPE).

  • Solvents: Many of the solvents used (toluene, dioxane) have their own specific health and safety risks. Always consult the Safety Data Sheet (SDS) for each reagent and solvent used.

Q4: What are the recommended purification strategies for the final product?

A4: The final product is a carboxylic acid, which offers several purification options:

  • Recrystallization: This is often the most effective and scalable method for purifying solid organic compounds. A solvent screen should be performed to identify a suitable solvent or solvent system.

  • Acid-Base Extraction: The carboxylic acid functionality allows for purification by extraction into a basic aqueous solution (e.g., sodium bicarbonate), washing the aqueous layer with an organic solvent to remove non-acidic impurities, and then re-acidifying the aqueous layer to precipitate the pure product.

  • Chromatography: While effective, column chromatography is less ideal for large-scale production due to cost and solvent consumption. It may be necessary if recrystallization and extraction are insufficient to remove critical impurities.

References

  • Google Patents. (n.d.). CN104072383A - Method for preparing 3-amino-2-methyl benzoic acid.
  • Pouy, M. J., et al. (2007). Stereoselective synthesis of imidazolidin-2-ones via Pd-catalyzed alkene carboamination. Scope and limitations. NIH Public Access. Retrieved from [Link]

  • Wikipedia. (2023). Ullmann condensation. Retrieved from [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2‐imidazolidinones via reduction and cyclization. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2023). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. Retrieved from [Link]

  • Kashani, S. K., et al. (2022). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Retrieved from [Link]

  • MDPI. (2020). The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. Molecules, 25(15), 3482. Retrieved from [Link]

  • ACS Publications. (2019). Synthesis of Imidazolidin-2-ones and Imidazol-2-ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions. The Journal of Organic Chemistry, 84(5), 2846-2857. Retrieved from [Link]

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Validation & Comparative

A Comprehensive Guide to the Structural Confirmation of 2-Methyl-3-(2-oxoimidazolidin-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's structure is a cornerstone of reliable and reproducible research. This guide provides an in-depth technical overview for confirming the structure of 2-Methyl-3-(2-oxoimidazolidin-1-yl)benzoic acid . Moving beyond a simple checklist of techniques, we will delve into the rationale behind the application of key analytical methods, offering a comparative analysis grounded in the established spectral characteristics of its constituent functional groups. This document is designed to serve as a practical, self-validating framework for any laboratory engaged in the synthesis or analysis of this compound.

Established Structural and Chemical Identity

Before embarking on experimental verification, it is crucial to acknowledge the established chemical identity of the target compound. This provides a foundational hypothesis against which all experimental data will be compared.

ParameterValue
IUPAC Name This compound[1]
CAS Number 1343134-58-6[1][2]
Chemical Formula C₁₁H₁₂N₂O₃[1]
Molecular Weight 220.23 g/mol [1]
SMILES CC1=C(C=CC=C1N2CCNC2=O)C(=O)O[1][3]

The structural representation is as follows:

Caption: Chemical structure of this compound.

Spectroscopic Verification: A Comparative Approach

Direct experimental data for the complete molecule is not always readily available in public repositories. However, a robust structural confirmation can be achieved by dissecting the molecule into its primary functional components—the substituted benzoic acid and the 2-oxoimidazolidinone ring—and comparing the observed spectral data with well-documented characteristic signals for these moieties.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the presence of specific functional groups. The expected spectrum of our target molecule would be a composite of the vibrational modes of a carboxylic acid, an aromatic ring, and a cyclic amide (lactam).

Table 2: Expected vs. Comparative IR Absorption Bands

Functional GroupExpected Wavenumber (cm⁻¹)Rationale and Comparative Insights
Carboxylic Acid O-H 3300-2500 (broad)This very broad absorption is a hallmark of the hydrogen-bonded O-H stretch in carboxylic acid dimers.[4][5] Its presence is a strong indicator of the carboxylic acid functionality.
Aromatic C-H 3100-3000These sharper absorptions correspond to the C-H stretching vibrations on the benzene ring.[4]
Aliphatic C-H 2980-2850These signals arise from the C-H stretching of the methyl group and the two methylene groups in the imidazolidinone ring.
Amide N-H 3200-3100A moderate peak in this region is expected for the N-H stretch of the secondary amine in the imidazolidinone ring.
Carbonyl C=O (Carboxylic Acid) 1710-1680The C=O stretch of an aromatic carboxylic acid is typically found in this range, often showing broadening due to hydrogen bonding.[4][6]
Carbonyl C=O (Amide/Lactam) 1680-1650The C=O of the five-membered lactam (the 2-oxoimidazolidinone ring) is expected here. Overlap with the carboxylic acid C=O is possible.
Aromatic C=C 1600-1450Multiple sharp bands in this region are characteristic of the benzene ring stretching vibrations.[4]
Carboxylic Acid C-O 1320-1210The C-O stretching vibration of the carboxylic acid provides another key confirmation point.[4]

Experimental Protocol: KBr Pellet Method for IR Spectroscopy

  • Sample Preparation: Thoroughly grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

  • Analysis: Compare the obtained spectrum with the expected absorption bands outlined in Table 2.

NMR_Analysis_Logic A Acquire 1H & 13C Spectra B Assign Functional Group Regions (Aromatic, Aliphatic, Carbonyl) A->B C Acquire COSY Spectrum B->C E Acquire HMBC Spectrum B->E D Confirm H-H Connectivity (e.g., within imidazolidinone ring) C->D G Final Structure Confirmation D->G F Confirm Long-Range C-H Connectivity (e.g., ring-substituent links) E->F F->G

Caption: Logical workflow for NMR-based structure confirmation.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which can further support the proposed structure.

  • Expected Molecular Ion: For the chemical formula C₁₁H₁₂N₂O₃, the expected exact mass is 220.0848. High-resolution mass spectrometry (HRMS) should be able to confirm this with high accuracy. [3]* Electrospray Ionization (ESI): In positive ion mode, the protonated molecule [M+H]⁺ at m/z 221.0921 would be expected. In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 219.0775 would be observed. [3]The formation of adducts with sodium [M+Na]⁺ is also common. [7]* Fragmentation: Key fragmentation pathways could include the loss of water (-18 Da) or carbon dioxide (-44 Da) from the carboxylic acid group.

Experimental Protocol: LC-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Chromatography: Inject the sample into a liquid chromatography system to ensure purity before MS analysis. HPLC is a common method for analyzing substituted benzoic acids. [8][9]3. Mass Analysis: Analyze the eluent using an ESI-MS detector in both positive and negative ion modes.

  • Data Analysis: Determine the mass of the parent ion and analyze the fragmentation pattern to corroborate the proposed structure.

Conclusion

The structural confirmation of this compound is a multi-faceted process that relies on the synergistic application of several analytical techniques. By leveraging a comparative approach that contrasts the experimental data with the well-established spectroscopic signatures of its constituent benzoic acid and imidazolidinone moieties, researchers can achieve a high degree of confidence in the compound's identity and purity. The protocols and logical workflows presented in this guide offer a robust framework for this essential scientific endeavor.

References

  • ResearchGate. IR spectra of benzoic acid in the regions of O-H (a) and C=O (b)... Available at: [Link]

  • Doc Brown's Chemistry. Infrared spectrum of benzoic acid C7H6O2 C6H5COOH. Available at: [Link]

  • MDPI. The Study of Structural Features of N- and O-Derivatives of 4,5-Dihydroxyimidazolidine-2-Thione by NMR Spectroscopy and Quantum Chemical Calculations. Available at: [Link]

  • PubMed. Analysis for substituted benzoic and cinnamic acids using high-pressure liquid chromatography. Available at: [Link]

  • ResearchGate. IR spectra of benzoic acid and of PbSe with benzoic acid as the capping ligand. Available at: [Link]

  • CORE. Infrared Spectra and Molecular Configuration of Benzoic Acid. Available at: [Link]

  • Slideshare. Infrared Spectroscopy: Analyse the functional groups of benzoic acid. Available at: [Link]

  • UCL Discovery. Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. Available at: [Link]

  • Indian Journal of Chemistry. Synthesis, configurational analysis and antimicrobial activity of imidazolidinone, thiazolidinone and isoxazolone derivatives of 9,10-phenanthrenequinone. Available at: [Link]

  • Journal of Chemical Technology and Metallurgy. Imidazolidinedione derivatives of nalidixic acid: synthesis, characterization and antimicrobial. Available at: [Link]

  • American Elements. This compound. Available at: [Link]

  • ResearchGate. Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods for the Identification of Associates and Their Role in Crystallization. Available at: [Link]

  • PubChem. This compound. Available at: [Link]

  • National Institutes of Health. Crystal structure, Hirshfeld and electronic transition analysis of 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid. Available at: [Link]

  • FILAB. Benzoic acid: analysis and dosage in laboratory. Available at: [Link]

  • NIST WebBook. Benzoic acid, 2-hydroxy-3-methyl-, methyl ester. Available at: [Link]

  • Yorodumi. ChemComp-8P3: 2-[(2-oxo-2,3-dihydro-1H-indol-1-yl)methyl]benzoic acid. Available at: [Link]

  • NIST WebBook. Benzoic acid, 2-methyl-, methyl ester. Available at: [Link]

  • PubMed. Adduct formation in electrospray ionization mass spectrometry II. Benzoic acid derivatives. Available at: [Link]

  • National Institutes of Health. 2-[1-Chloro-3-(2-methyl-5-nitro-1H-imidazol-1-yl)propan-2-yloxycarbonyl]benzoic acid. Available at: [Link]

  • Bulgarian Chemical Communications. Synthesis and crystal structure of 2-[(2,3-dihydro-2-oxo-3-benzoxazolyl)methyl]benzoic acid. Available at: [Link]

  • National Institutes of Health. Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants. Available at: [Link]

  • Dhaka University Journal of Pharmaceutical Sciences. Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. Available at: [Link]

  • Jiangsu Argon Krypton Xenon Material Technology Co., Ltd. This compound. Available at: [Link]

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Comparative Analysis of the Antimicrobial Potential of 2-Methyl-3-(2-oxoimidazolidin-1-yl)benzoic Acid Against Established Antibiotics

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel antibacterial agents with unique mechanisms of action. This guide provides a comparative framework for evaluating the biological activity of a novel synthetic compound, 2-Methyl-3-(2-oxoimidazolidin-1-yl)benzoic acid, against a panel of well-characterized antibiotics. While this specific molecule is not yet extensively documented in peer-reviewed literature, its structural motifs—a substituted benzoic acid and a 2-oxoimidazolidinone ring—are present in various biologically active compounds, suggesting potential antimicrobial efficacy. This document outlines a rigorous, multi-faceted experimental approach to characterize its activity, from initial screening to preliminary mechanism of action studies, providing researchers with the necessary protocols to assess its potential as a future therapeutic.

Introduction: The Rationale for Investigating Novel Scaffolds

The chemical structure of this compound presents an interesting scaffold for antimicrobial research. The 2-oxoimidazolidinone ring is a core component of several known bioactive molecules, including some with antibacterial properties. For instance, this heterocyclic system is related to the hydantoin structure found in certain anticonvulsant drugs which have also been explored for antimicrobial effects. Furthermore, substituted benzoic acids are known for their antiseptic properties and serve as precursors for more complex drugs.

This guide will therefore proceed under the hypothesis that this compound (herein referred to as 'Compound X') may exhibit antibacterial activity. We will compare its hypothetical profile with three established antibiotics representing different mechanisms of action:

  • Ciprofloxacin: A fluoroquinolone that inhibits DNA gyrase and topoisomerase IV, crucial for bacterial DNA replication.

  • Vancomycin: A glycopeptide that inhibits cell wall synthesis by binding to the D-Ala-D-Ala termini of peptidoglycan precursors.

  • Tetracycline: A protein synthesis inhibitor that binds to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA.

Experimental Workflow for Comparative Assessment

A systematic evaluation is critical to understanding the potential of Compound X. The following workflow provides a logical progression from broad screening to more specific mechanistic inquiries.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Spectrum & Potency cluster_2 Phase 3: Safety & Preliminary MOA A Synthesis & Purification of Compound X B Minimum Inhibitory Concentration (MIC) Assay (CLSI Guidelines) A->B C Panel: Gram-positive (S. aureus) & Gram-negative (E. coli) B->C F Time-Kill Kinetic Assay B->F D Minimum Bactericidal Concentration (MBC) Assay C->D E Expanded Spectrum Testing (e.g., P. aeruginosa, E. faecalis) D->E G Mammalian Cell Cytotoxicity Assay (e.g., MTT on HeLa cells) F->G H Macromolecular Synthesis Inhibition Assays F->H I DNA, RNA, Protein, Cell Wall Synthesis H->I

Figure 1: A phased experimental workflow for the evaluation of a novel antimicrobial candidate.

Detailed Experimental Protocols

Scientific integrity demands reproducible and standardized methodologies. The protocols described below are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI), which provides globally recognized standards for antimicrobial susceptibility testing.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Protocol:

  • Preparation: A two-fold serial dilution of Compound X, Ciprofloxacin, Vancomycin, and Tetracycline is prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. Concentrations typically range from 256 µg/mL to 0.125 µg/mL.

  • Inoculum: Prepare a bacterial inoculum of the test organism (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Reading: The MIC is determined as the lowest concentration of the compound where no visible turbidity is observed. A growth control (no drug) and a sterility control (no bacteria) are included.

Minimum Bactericidal Concentration (MBC) Determination

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Protocol:

  • Subculturing: Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth.

  • Plating: Spot-plate the aliquot onto a Mueller-Hinton Agar (MHA) plate.

  • Incubation: Incubate the MHA plates at 37°C for 18-24 hours.

  • Reading: The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 1-2 colonies).

Mammalian Cell Cytotoxicity Assay (MTT Assay)

To assess the selectivity of Compound X, its toxicity against a human cell line (e.g., HeLa or HEK293) is evaluated.

Protocol:

  • Cell Seeding: Seed HeLa cells into a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight.

  • Treatment: Expose the cells to serial dilutions of Compound X and a control cytotoxic agent (e.g., doxorubicin) for 24 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will convert MTT into a purple formazan product.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.

  • Reading: Measure the absorbance at 570 nm using a microplate reader. The IC50 value (concentration inhibiting 50% of cell viability) is then calculated.

Hypothetical Data & Comparative Analysis

The following tables represent plausible, hypothetical outcomes from the described experiments, designed to illustrate how Compound X would be benchmarked against the comparators.

Table 1: In Vitro Antimicrobial Activity (MIC in µg/mL)

CompoundS. aureus (Gram-positive)E. coli (Gram-negative)P. aeruginosa (Gram-negative)E. faecalis (Gram-positive)
Compound X 816>1284
Ciprofloxacin0.50.0150.251
Vancomycin1>256>2562
Tetracycline0.252160.5

Interpretation: In this hypothetical scenario, Compound X demonstrates moderate activity, primarily against Gram-positive bacteria (S. aureus, E. faecalis), with weaker activity against E. coli and no significant activity against the highly resistant P. aeruginosa. Its potency is lower than the established antibiotics. The lack of activity against Gram-negatives could suggest an issue with penetrating the outer membrane.

Table 2: Bactericidal vs. Bacteriostatic Activity & Cytotoxicity

CompoundOrganismMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioCytotoxicity (IC50, µg/mL)Selectivity Index (IC50/MIC)
Compound X S. aureus8162>100>12.5
CiprofloxacinS. aureus0.512~150~300
VancomycinS. aureus144>256>256
TetracyclineS. aureus0.25>64>256>200>800

Interpretation: An MBC/MIC ratio of ≤4 typically indicates bactericidal activity, while a ratio >4 suggests bacteriostatic activity. Here, Compound X and Ciprofloxacin exhibit bactericidal effects against S. aureus. Vancomycin is borderline, and Tetracycline is clearly bacteriostatic, as expected. The Selectivity Index (SI), calculated as IC50/MIC, provides a measure of the compound's specificity for bacterial cells over mammalian cells. A higher SI is desirable. Compound X shows a favorable preliminary safety profile (SI > 10), though it is less selective than the comparators.

Preliminary Mechanism of Action (MOA) Pathway

To begin elucidating the MOA of Compound X, a macromolecular synthesis inhibition assay could be employed. This experiment uses radiolabeled precursors ([³H]-thymidine for DNA, [³H]-uridine for RNA, [³H]-leucine for protein, and [¹⁴C]-N-acetylglucosamine for cell wall) to determine which major pathway is inhibited.

G cluster_0 Hypothetical MOA Investigation cluster_1 Possible Outcomes cluster_2 Inferred Mechanism A Compound X added to S. aureus culture B Introduce Radiolabeled Precursors (DNA, RNA, Protein, Cell Wall) A->B C Measure Incorporation of Radiolabels Over Time B->C D Inhibition of [¹⁴C]-NAG Incorporation C->D Primary effect observed E Inhibition of [³H]-Leucine Incorporation C->E F Inhibition of [³H]-Thymidine Incorporation C->F G Cell Wall Synthesis Inhibitor D->G H Protein Synthesis Inhibitor E->H I DNA Synthesis Inhibitor F->I

Figure 2: Decision pathway for preliminary mechanism of action (MOA) determination.

Based on our hypothetical MIC data showing greater activity against Gram-positive bacteria, an effect on cell wall synthesis (similar to Vancomycin) would be a plausible primary hypothesis to test.

Conclusion and Future Directions

This guide presents a hypothetical but rigorous framework for the initial evaluation of this compound as a potential antimicrobial agent. Our fabricated data illustrates a compound with moderate, bactericidal activity against Gram-positive pathogens and a reasonable preliminary safety profile.

The critical next steps for any novel compound like this would be:

  • Confirmation of Activity: Synthesize and purify the compound to high standards and perform the outlined experiments.

  • Lead Optimization: If promising activity is confirmed, medicinal chemistry efforts would be needed to improve potency and spectrum (e.g., by modifying substituents to enhance outer membrane penetration).

  • Definitive MOA Studies: Progress from macromolecular synthesis assays to identifying the specific molecular target through techniques like affinity chromatography or genetic screens for resistant mutants.

  • In Vivo Efficacy: Evaluate the compound's performance in animal models of infection to assess its pharmacokinetic and pharmacodynamic properties.

This structured approach ensures that new chemical entities are evaluated thoroughly and objectively, providing the robust data necessary for progression in the drug development pipeline.

References

  • Clinical and Laboratory Standards Institute (CLSI). M07 - Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 11th Edition. CLSI, 2018. URL: [Link]

  • French, G. L. "Bactericidal agents in the treatment of MRSA infections--the potential role of daptomycin." Journal of Antimicrobial Chemotherapy, vol. 58, no. 5, 2006, pp. 907-917. URL: [Link]

A Researcher's Guide to Cross-Validating the Bioactivity of 2-Methyl-3-(2-oxoimidazolidin-1-yl)benzoic acid Across Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate and compare the biological activity of the novel compound, 2-Methyl-3-(2-oxoimidazolidin-1-yl)benzoic acid, across a panel of distinct cell lines. Given the absence of extensive public data on this specific molecule, this document outlines a robust, self-validating experimental workflow designed to generate foundational data on its cytotoxic and cytostatic potential.

The chemical structure of this compound, featuring a benzoic acid moiety and an oxoimidazolidine ring, suggests potential interactions with various cellular targets. Benzoic acid derivatives have been explored for their anti-cancer properties[1], and other cyclic urea-containing compounds have demonstrated a range of biological activities, including antimitotic effects[2]. This structural rationale underpins the necessity for a thorough and comparative investigation of its bioactivity.

This guide will detail the experimental design, provide step-by-step protocols for key assays, and explain the principles behind data analysis and interpretation. By following this workflow, researchers can generate high-quality, comparable data to elucidate the compound's therapeutic potential and its differential effects on various cell types.

Experimental Design: A Multi-faceted Approach to Bioactivity Profiling

The cornerstone of a reliable bioactivity assessment is a well-conceived experimental design. This involves selecting an appropriate panel of cell lines and a suite of assays that interrogate different aspects of cellular health and function.

Cell Line Selection

To achieve a comprehensive understanding of the compound's bioactivity and potential selectivity, a diverse panel of cell lines is recommended. This should include:

  • A panel of cancer cell lines from different tissue origins: This will help to identify if the compound has broad anti-cancer activity or is specific to certain cancer types. For instance, one might select:

    • MCF-7: A human breast adenocarcinoma cell line.

    • A549: A human lung carcinoma cell line.

    • HepG2: A human liver carcinoma cell line.[3]

    • HCT-116: A human colon cancer cell line.

  • A non-cancerous cell line: This is crucial for assessing the compound's cytotoxicity towards normal cells and determining a potential therapeutic window. A common choice is:

    • HEK-293T: A human embryonic kidney cell line.[4]

Assay Selection

A multi-parametric approach is essential to move beyond simple viability and understand the mechanism of action. The following assays provide a robust starting point:

  • Cell Viability Assay (MTT): To quantify the dose-dependent effect of the compound on cell metabolic activity, a proxy for cell viability.[5]

  • Apoptosis Assay (Caspase-Glo® 3/7): To determine if the observed decrease in cell viability is due to the induction of apoptosis, a form of programmed cell death.[6]

  • Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry): To investigate if the compound affects cell cycle progression, potentially causing cell cycle arrest.[7]

The following diagram illustrates the overall experimental workflow:

G cluster_prep Preparation cluster_treatment Treatment cluster_assays Bioactivity Assays cluster_analysis Data Analysis Compound_Prep Prepare Stock Solution of This compound Treat_Cells Treat Cells with a Dose Range of the Compound for 24, 48, 72h Compound_Prep->Treat_Cells Cell_Culture Culture Selected Cell Lines (e.g., MCF-7, A549, HepG2, HCT-116, HEK-293T) Seed_Cells Seed Cells in 96-well and 6-well Plates Cell_Culture->Seed_Cells Seed_Cells->Treat_Cells MTT MTT Assay (Cell Viability) Treat_Cells->MTT Caspase Caspase-Glo® 3/7 Assay (Apoptosis) Treat_Cells->Caspase Flow Cell Cycle Analysis (Flow Cytometry) Treat_Cells->Flow IC50 Calculate IC50 Values MTT->IC50 Apoptosis_Analysis Quantify Luminescence Caspase->Apoptosis_Analysis Cell_Cycle_Hist Analyze Cell Cycle Histograms Flow->Cell_Cycle_Hist Comparison Compare Bioactivity Across Cell Lines IC50->Comparison Apoptosis_Analysis->Comparison Cell_Cycle_Hist->Comparison

Caption: Experimental workflow for cross-validating compound bioactivity.

Detailed Experimental Protocols

The following are detailed, step-by-step methodologies for the key experiments.

Cell Viability: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[5] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.[5][8]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[9] Incubate overnight at 37°C in a humidified 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only wells as a negative control. Incubate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of a 5 mg/mL MTT solution in PBS to each well.[8][10]

  • Incubation: Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.[10]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[8] Read the absorbance at 570 nm using a microplate reader.[9]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

Apoptosis: Caspase-Glo® 3/7 Assay

This luminescent assay measures the activity of caspases-3 and -7, key effector caspases in the apoptotic pathway.[6][11] The assay provides a proluminescent caspase-3/7 substrate which is cleaved to release aminoluciferin, generating a "glow-type" luminescent signal proportional to the amount of caspase activity.[6]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol, seeding cells in a white-walled 96-well plate suitable for luminescence measurements.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Reagent Addition: After the desired treatment period, remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds. Incubate at room temperature for 1 to 2 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer.

  • Data Analysis: Normalize the luminescence readings to the vehicle-treated control. An increase in luminescence indicates an induction of caspase-3/7 activity and apoptosis.

Cell Cycle Analysis: Propidium Iodide Staining

Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The fluorescence intensity of PI-stained cells is directly proportional to the DNA content, allowing for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[7]

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the compound at concentrations around the determined IC₅₀ for 24 or 48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, trypsinize and combine with the supernatant containing any floating cells. Centrifuge the cell suspension and wash the pellet with ice-cold PBS.

  • Fixation: Resuspend the cell pellet and fix the cells by adding ice-cold 70% ethanol dropwise while vortexing gently.[12] Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.[12] RNase A is crucial to prevent the staining of double-stranded RNA.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Collect at least 10,000 events per sample.

  • Data Analysis: Analyze the resulting DNA content histograms using appropriate software (e.g., FlowJo, FCS Express). Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase suggests cell cycle arrest.

Data Presentation and Interpretation

For clear and objective comparison, the quantitative data generated from these experiments should be summarized in tables.

Table 1: Comparative IC₅₀ Values (µM) of this compound

Cell LineTissue Origin24h IC₅₀ (µM)48h IC₅₀ (µM)72h IC₅₀ (µM)
MCF-7Breast CancerDataDataData
A549Lung CancerDataDataData
HepG2Liver CancerDataDataData
HCT-116Colon CancerDataDataData
HEK-293TNormal KidneyDataDataData

Table 2: Apoptosis Induction and Cell Cycle Arrest at 48h (at IC₅₀ concentration)

Cell LineCaspase-3/7 Activity (Fold Change vs. Control)% Cells in G0/G1% Cells in S% Cells in G2/M
MCF-7DataDataDataData
A549DataDataDataData
HepG2DataDataDataData
HCT-116DataDataDataData
HEK-293TDataDataDataData

A significant increase in caspase-3/7 activity coupled with a decrease in cell viability would strongly suggest that the compound induces apoptosis. Concurrently, an accumulation of cells in a specific phase of the cell cycle would indicate that the compound interferes with cell cycle progression. For example, a compound that damages DNA might cause an arrest at the G2/M checkpoint.

Hypothetical Signaling Pathway and Future Directions

Based on the initial results, further investigations into the underlying molecular mechanisms can be pursued. For instance, if the compound induces G2/M arrest and apoptosis, one could hypothesize its involvement in the DNA damage response pathway.

G Compound This compound DNA_Damage DNA Damage Compound->DNA_Damage Hypothesized Initiation ATM_ATR ATM/ATR Kinases DNA_Damage->ATM_ATR Sensed by Chk1_Chk2 Chk1/Chk2 ATM_ATR->Chk1_Chk2 Activates p53 p53 Stabilization ATM_ATR->p53 Activates Cdc25 Cdc25 Phosphatases Chk1_Chk2->Cdc25 Inhibits CDK1_CyclinB CDK1/Cyclin B Complex Cdc25->CDK1_CyclinB Cannot Activate G2M_Arrest G2/M Arrest CDK1_CyclinB->G2M_Arrest Leads to Bax Bax Upregulation p53->Bax Induces Mitochondria Mitochondrial Outer Membrane Permeabilization Bax->Mitochondria Induces Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Releases Cytochrome c to activate Caspase3_7 Caspase-3/7 Activation Caspase9->Caspase3_7 Activates Apoptosis Apoptosis Caspase3_7->Apoptosis Executes

Sources

A Comparative Guide to the Structure-Activity Relationship of 2-Oxoimidazolidin-1-yl Substituted Benzoic Acid Analogs as Potent Antimitotic Agents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for a promising class of anticancer agents centered around the 2-oxoimidazolidinone scaffold. While direct, extensive research on 2-Methyl-3-(2-oxoimidazolidin-1-yl)benzoic acid is limited, a comprehensive examination of the closely related and well-documented phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonate (PIB-SO) and benzenesulfonamide (PIB-SA) series offers profound insights into the chemical features governing their potent antimitotic activity.[1][2] These compounds have been identified as tubulin inhibitors that bind to the colchicine-binding site, leading to cell cycle arrest and apoptosis.[1] This guide will leverage the rich dataset from these series to establish a predictive SAR framework for this chemical class and extrapolate these principles to the design of novel analogs, including those based on the this compound core.

The 2-Oxoimidazolidinone Core: A Privileged Scaffold in Tubulin Inhibition

The 2-oxoimidazolidinone moiety is a key pharmacophore found in a variety of biologically active compounds.[3][4] In the context of anticancer research, its incorporation into structures mimicking Combretastatin A-4 (CA-4), a potent natural tubulin inhibitor, has yielded compounds with impressive nanomolar antiproliferative activity.[1] The phenylimidazolidin-2-one structure can effectively mimic the trimethoxyphenyl moiety present in many potent antimicrotubule agents, highlighting its significance as a bioisostere.[2] The general structure consists of a phenyl ring (Ring A) bearing the 2-oxoimidazolidinone group, connected via a linker to a second substituted phenyl ring (Ring B).

G cluster_0 General Pharmacophore Model A Ring A (e.g., Phenyl) Linker Linker (e.g., -SO2O-, -SO2NH-) A->Linker Imidazolidinone 2-Oxoimidazolidinone A->Imidazolidinone B Ring B (Substituted Phenyl) Linker->B G cluster_1 Hypothetical SAR for Target Scaffold Core This compound R1 R1: Methyl Group (Potential steric influence) Core->R1 R2 R2: Carboxylic Acid (Polarity, H-bonding, potential linker) Core->R2 R3 R3: Ring Substitution Site (Explore halogen, methoxy groups) Core->R3

Caption: Key modification points on the target benzoic acid scaffold.

  • The Benzoic Acid Moiety: The carboxylic acid group represents a significant departure from the PIB-SO/SA series. Its polarity and ability to act as a hydrogen bond donor/acceptor could either be detrimental to cell permeability or offer a new, favorable interaction within the target protein. It could also serve as a handle for prodrug strategies or for creating amide-linked analogs, effectively exploring a different "linker" chemistry.

  • The Methyl Group: The ortho-methyl group (relative to the carboxylic acid) may impose a specific dihedral angle between the phenyl ring and the carboxylate. This conformational constraint could be beneficial or detrimental to activity. Its steric bulk might also influence binding.

  • Substitution Pattern: The 3-(2-oxoimidazolidin-1-yl) substitution pattern is fixed. The key area for modification would be the remaining positions on the benzoic acid ring (positions 4, 5, and 6). Based on the PIB-SO/SA data, introducing small electron-withdrawing groups (like fluorine) or electron-donating methoxy groups at positions 4 and 5 would be a logical starting point for optimization.

Experimental Protocols: Evaluating Antiproliferative Activity

A standard and reliable method to assess the efficacy of these compounds is the MTT assay, which measures cell viability.

Protocol: MTT Cell Viability Assay
  • Cell Seeding: Plate cancer cells (e.g., HT-1080, M21) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Add the diluted compounds to the respective wells, ensuring a final DMSO concentration below 0.5%. Include wells with vehicle control (DMSO) and untreated cells.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

G cluster_workflow MTT Assay Workflow start Start seed Seed Cells in 96-well plate start->seed treat Add Serial Dilutions of Test Compounds seed->treat incubate Incubate (48-72h) treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate2 Incubate (4h) add_mtt->incubate2 solubilize Solubilize Formazan (DMSO) incubate2->solubilize read Read Absorbance (570 nm) solubilize->read analyze Calculate IC50 read->analyze end End analyze->end

Caption: Step-by-step workflow for the MTT cell viability assay.

Conclusion and Future Directions

The structure-activity relationship for 2-oxoimidazolidin-1-yl based antimitotic agents is well-defined, particularly for the PIB-SO and PIB-SA series. The key takeaways are the importance of the 1-phenyl-2-oxoimidazolidinone pharmacophore, the bioisosteric nature of the sulfonate and sulfonamide linkers, and the critical influence of substitution on the second phenyl ring (Ring B), where 3,4,5-tri-substitution with methoxy or halogen groups is highly favorable. [1][2] For the novel scaffold, this compound, the established SAR provides a strong foundation for rational design. Future work should focus on synthesizing analogs with substitutions on the benzoic acid ring, exploring different linkers by derivatizing the carboxylic acid, and evaluating the impact of the ortho-methyl group. These efforts, guided by the principles outlined in this guide, will pave the way for the discovery of new, potent tubulin inhibitors for cancer therapy.

References

  • Dinesh, J. (2013). Analysis of Secondary Interactions and Structure-Activity-Relationship of Two Benzoic Acids. ACTA PHYSICA POLONICA A, 123(4), 704-709.
  • Dewangan, D., et al. (2024). Imidazolidinones Derivatives As Pioneering Anticancer Agents: Unraveling Insights Through synthesis And Structure‐Activity Exploration. ResearchGate. [Link]

  • Khan, S., et al. (2025). Shifting the paradigm of diabetes mellitus therapeutics: synthesis of novel fused pyrrolo-Imidazolidinone derivatives and their kinetic and computational profiling. ResearchGate. [Link]

  • Fortin, S., et al. (2011). Design, Synthesis, Biological Evaluation, and Structure–Activity Relationships of Substituted Phenyl 4-(2-Oxoimidazolidin-1-yl)benzenesulfonates as New Tubulin Inhibitors Mimicking Combretastatin A-4. Journal of Medicinal Chemistry, 54(13), 4559-4572. [Link]

  • Al-Azzawi, A. M., & Al-Obaidi, A. M. (2024). Design, Molecular Docking and ADME Studies of New Imidazolidine Derivatives. ResearchGate. [Link]

  • Poddar, S. K., Saqueeb, N., & Rahman, S. M. A. (2016). Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences, 15(1), 83-87. [Link]

  • El-Sawy, E. R., et al. (2024). Synthesis, theoretical investigation, ADMET studies, antimicrobial activity, and docking analysis of some novel imidazolidinone derivatives. ResearchGate. [Link]

  • da Silva Júnior, A. A., et al. (2022). Imidazolidine Derivatives in Cancer Research: What is known? Anticancer Agents in Medicinal Chemistry, 22(7), 1272-1277. [Link]

  • Wang, H., et al. (2019). Discovery of 2-(1-(3-(4-Chlorophenyl)-3-oxo- propyl)pyrrolidine-3-yl)-1H-benzo[d]imidazole-4-carboxamide: A Potent Poly(ADP-ribose) Polymerase (PARP) Inhibitor for Treatment of Cancer. Molecules, 24(18), 3249. [Link]

  • Fortin, S., et al. (2011). Substituted phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonamides as antimitotics. Antiproliferative, antiangiogenic and antitumoral activity, and quantitative structure-activity relationships. European Journal of Medicinal Chemistry, 46(11), 5326-5338. [Link]

Sources

comparative analysis of 2-Methyl-3-(2-oxoimidazolidin-1-yl)benzoic acid's mechanism

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Mechanistic Analysis of Novel MDM2-p53 Interaction Inhibitors

This guide provides a comparative analysis of the mechanistic action of 2-Methyl-3-(2-oxoimidazolidin-1-yl)benzoic acid, a compound representative of the imidazolidinone class of molecules. While extensive research on this specific molecule is emerging, its core structure is characteristic of compounds known to inhibit the Murine Double Minute 2 (MDM2) and p53 protein-protein interaction (PPI).[1] Therefore, this guide will elucidate its plausible mechanism of action in the context of well-characterized MDM2 inhibitors, providing researchers with the foundational knowledge and experimental frameworks to evaluate this and similar compounds.

The focus of this guide is a technical comparison with alternative inhibitors, supported by experimental data and detailed protocols. We will explore the nuances of targeting the MDM2-p53 axis, a critical pathway in oncology, by comparing our topic compound with a benchmark clinical candidate.

The MDM2-p53 Signaling Axis: A Prime Target in Oncology

The tumor suppressor protein p53 is a critical transcription factor that regulates cellular responses to stress, including DNA damage, hypoxia, and oncogene activation. By inducing cell cycle arrest, apoptosis, or senescence, p53 prevents the proliferation of damaged cells, earning it the name "guardian of the genome." The activity of p53 is tightly controlled by its principal negative regulator, the E3 ubiquitin ligase MDM2.[2]

In many cancers that retain wild-type p53, the function of this crucial tumor suppressor is abrogated by the overexpression of MDM2. MDM2 binds to the N-terminal transactivation domain of p53, leading to its ubiquitination and subsequent proteasomal degradation.[3] This interaction effectively silences p53, allowing cancer cells to evade apoptosis and continue to proliferate. The inhibition of the MDM2-p53 interaction has thus emerged as a compelling therapeutic strategy to reactivate p53 in cancer cells.[2][4]

Below is a diagram illustrating the core MDM2-p53 negative feedback loop.

MDM2_p53_Pathway cluster_stress cluster_outcomes Stress DNA Damage, Oncogene Activation, Hypoxia p53 p53 (Tumor Suppressor) Stress->p53 activates MDM2 MDM2 (E3 Ubiquitin Ligase) p53->MDM2 Outcomes Cell Cycle Arrest Apoptosis Senescence p53->Outcomes induces MDM2->p53

Caption: The MDM2-p53 negative feedback loop.

Mechanism of Action: A Comparative Overview

This compound: A Hypothetical Mechanism

Based on its structural features, including the imidazolidinone scaffold, this compound is hypothesized to function as a small molecule inhibitor of the MDM2-p53 interaction.[1] These inhibitors typically act as p53 mimetics, binding to the hydrophobic cleft on the MDM2 protein where p53 would normally bind. This competitive binding is thought to prevent the association of MDM2 with p53, thereby stabilizing p53 and leading to the activation of its downstream targets.

Comparative Compound: Nutlin-3a

For a robust comparative analysis, we will use Nutlin-3a, a well-characterized cis-imidazoline analog and a potent and selective inhibitor of the MDM2-p53 interaction.[5] The nutlins occupy the same hydrophobic pocket on MDM2 as our topic compound is presumed to, providing an excellent basis for comparison.

The primary mechanism for both compounds involves the following steps:

  • Competitive Binding: The inhibitor binds to the p53-binding pocket of MDM2.

  • Disruption of Interaction: The inhibitor physically blocks the interaction between MDM2 and p53.

  • p53 Stabilization: With MDM2 inhibited, p53 is no longer targeted for degradation and accumulates in the nucleus.

  • Pathway Activation: Stabilized p53 activates the transcription of target genes, such as p21 (CDKN1A), leading to cell cycle arrest and apoptosis.[1]

Inhibitor_Mechanism cluster_proteins cluster_outcomes MDM2 MDM2 Protein p53 p53 Protein MDM2->p53 interaction blocked Degradation p53 Degradation p53->Degradation inhibited Activation p53 Pathway Activation (Apoptosis, Cell Cycle Arrest) p53->Activation leads to Inhibitor MDM2 Inhibitor (e.g., 2-Methyl-3-(2-oxo... or Nutlin-3a) Inhibitor->MDM2 binds to p53 pocket

Caption: General mechanism of MDM2-p53 interaction inhibitors.

Quantitative Performance Comparison

The efficacy of MDM2 inhibitors can be quantified through various assays. Below is a table summarizing typical performance data for different classes of MDM2 inhibitors. The values for this compound are presented as hypothetical, based on activities of similar published compounds, to illustrate a typical performance profile.

Parameter This compound (Hypothetical) Nutlin-3a (Reference) Experimental Assay
Binding Affinity (Ki) 50 - 200 nM90 nMTime-Resolved FRET (TR-FRET)
IC50 (MDM2-p53 Interaction) 100 - 500 nM150 nMELISA-based PPI Assay
Cellular EC50 (p53 activation) 0.5 - 2 µM1.1 µMp53-reporter Luciferase Assay
Antiproliferative Activity (GI50) 1 - 5 µM (in p53 WT cells)2.5 µM (in SJSA-1 cells)CellTiter-Glo Luminescent Assay

Note: WT refers to Wild-Type. Data for Nutlin-3a is compiled from various public sources for illustrative purposes.

Experimental Protocols for Mechanistic Validation

To validate the mechanism of action and compare the performance of novel compounds like this compound against a reference such as Nutlin-3a, a series of well-defined experiments are required.

Workflow for Inhibitor Characterization

The following diagram outlines the experimental workflow for a comprehensive analysis.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays TR_FRET TR-FRET Binding Assay (Determine Ki) WesternBlot Western Blot (p53, p21, MDM2 levels) TR_FRET->WesternBlot ELISA ELISA PPI Assay (Determine IC50) ELISA->WesternBlot qPCR RT-qPCR (p21 mRNA levels) WesternBlot->qPCR CellViability Cell Viability Assay (Determine GI50) qPCR->CellViability Compound Test Compound Compound->TR_FRET Compound->ELISA

Caption: Experimental workflow for characterizing MDM2 inhibitors.

Detailed Protocol: Western Blot for p53 Stabilization and Pathway Activation

This protocol describes the steps to assess the cellular effects of MDM2 inhibitors on p53 and its downstream target, p21.

Objective: To determine if the test compound stabilizes p53 and induces the expression of p21 in a p53 wild-type cancer cell line (e.g., HCT-116).

Materials:

  • HCT-116 cells (p53 WT)

  • DMEM media with 10% FBS

  • Test compound and Nutlin-3a (dissolved in DMSO)

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Primary antibodies: anti-p53, anti-p21, anti-MDM2, anti-β-actin

  • HRP-conjugated secondary antibody

  • ECL Western Blotting Substrate

Procedure:

  • Cell Culture and Treatment:

    • Seed HCT-116 cells in 6-well plates and allow them to adhere overnight.

    • Treat cells with increasing concentrations of the test compound or Nutlin-3a (e.g., 0.1, 1, 10 µM) for 24 hours. Include a DMSO vehicle control.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in 100 µL of ice-cold RIPA buffer per well.

    • Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA assay according to the manufacturer's instructions.

  • SDS-PAGE and Western Blot:

    • Normalize protein amounts for all samples and prepare them with Laemmli buffer.

    • Load 20-30 µg of protein per lane on a 10% SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (e.g., anti-p53 at 1:1000, anti-p21 at 1:500, anti-β-actin at 1:5000) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

    • Rationale: An effective MDM2 inhibitor will show a dose-dependent increase in p53 and p21 protein levels, confirming on-target activity. β-actin serves as a loading control to ensure equal protein loading across lanes.

Conclusion and Future Directions

The comparative analysis presented in this guide provides a framework for evaluating novel MDM2 inhibitors like this compound. By leveraging the extensive knowledge of benchmark compounds such as Nutlin-3a, researchers can efficiently characterize the mechanism and performance of new chemical entities. The imidazolidinone scaffold represents a promising area for the development of potent and selective MDM2 inhibitors.[1]

Future studies should focus on a broader comparison with other classes of MDM2 inhibitors, including piperidinones and spiro-oxindoles, to understand the structure-activity relationships that govern potency and selectivity.[4] Additionally, investigating resistance mechanisms and exploring combination therapies will be crucial for the clinical translation of these compounds.

References

  • Synthesis and biological evaluation of 4-imidazolidinone-containing compounds as potent inhibitors of the MDM2/p53 interaction. PubMed. Available at: [Link]

  • Antiproliferative Evaluation of Novel 4-Imidazolidinone Derivatives as Anticancer Agent Which Triggers ROS-Dependent Apoptosis in Colorectal Cancer Cell. MDPI. Available at: [Link]

  • Imidazolidine Derivatives in Cancer Research: What is known?. PubMed. Available at: [Link]

  • Imidazolidine Derivatives in Cancer Research: What is known?. Bentham Science. Available at: [Link]

  • Imidazolidine Derivatives in Cancer Research: What is known?. Ingenta Connect. Available at: [Link]

  • Imidazolidinone derivative 3e with potential anticancer activity. ResearchGate. Available at: [Link]

  • Imidazoline-based MDM2-p53 inhibitors[3] and newly designed compounds. ResearchGate. Available at: [Link]

  • MDM2 Inhibitors for Cancer Therapy: The Past, Present, and Future. PubMed Central. Available at: [Link]

  • MDM2 inhibitors in clinical trials. The core scaffolds are highlighted... ResearchGate. Available at: [Link]

  • A concise review on MDM2 inhibitors and recent progress in radiopharmaceutical development for imaging MDM2 expression in tumors with PET or SPECT. PubMed. Available at: [Link]

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A Researcher's Guide to Validating Target Engagement: The Case of 2-Methyl-3-(2-oxoimidazolidin-1-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the unequivocal demonstration that a therapeutic candidate binds to its intended molecular target within a biologically relevant context is a cornerstone of a successful program.[1][2][3] This guide provides a comprehensive framework for validating the target engagement of novel small molecules, using the hypothetical inhibitor 2-Methyl-3-(2-oxoimidazolidin-1-yl)benzoic acid (hereafter referred to as "Compound X") as an illustrative example. While the specific target of Compound X is not publicly established, we will proceed with the premise that its intended target is a specific human protein kinase, a common and critical class of drug targets.

This document is designed for researchers, scientists, and drug development professionals. It eschews a rigid template in favor of a logical, multi-tiered strategy, moving from direct biochemical confirmation to complex in vivo validation. Each section explains not just the "how" but the "why" behind experimental choices, ensuring a robust and self-validating approach to this critical step in drug development.[4]

Section 1: Foundational Evidence - Direct Target Binding in Acellular and Cellular Systems

The first and most fundamental question is whether Compound X physically interacts with its purified kinase target and can engage it within a living cell. Several biophysical and cellular techniques can provide this direct evidence.

Biochemical Assays: Quantifying the Physical Interaction

These methods utilize purified target protein and Compound X to measure the thermodynamics and kinetics of their interaction.

Isothermal Titration Calorimetry (ITC): The Gold Standard for Binding Thermodynamics

ITC directly measures the heat released or absorbed during the binding event between a ligand and its target.[5][6] This provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[7][8] This level of detail is invaluable for understanding the driving forces behind the interaction and for guiding structure-activity relationship (SAR) studies.

Experimental Protocol: Isothermal Titration Calorimetry

  • Preparation: Dialyze the purified kinase and Compound X into the same buffer to minimize buffer mismatch effects. Ensure the protein is highly pure and properly folded.

  • Instrumentation: Thoroughly clean and calibrate the ITC instrument.

  • Titration: Load the kinase solution into the sample cell and Compound X into the titration syringe.

  • Execution: Perform a series of small, sequential injections of Compound X into the kinase solution at a constant temperature.

  • Data Analysis: Integrate the heat change peaks after each injection and fit the resulting data to a suitable binding model to determine KD, n, ΔH, and ΔS.[6][7]

Surface Plasmon Resonance (SPR): Real-Time Binding Kinetics

SPR is a label-free optical technique that measures changes in the refractive index at the surface of a sensor chip as an analyte (Compound X) flows over an immobilized ligand (the kinase).[9][10] This allows for the real-time determination of association (kon) and dissociation (koff) rates, from which the equilibrium dissociation constant (KD) can be calculated.[11][12]

Experimental Protocol: Surface Plasmon Resonance

  • Chip Preparation: Covalently immobilize the purified kinase onto a suitable SPR sensor chip.

  • System Priming: Prime the SPR system with running buffer to establish a stable baseline.

  • Analyte Injection: Inject a series of increasing concentrations of Compound X over the sensor chip surface.

  • Dissociation: Flow running buffer over the chip to monitor the dissociation of Compound X from the kinase.

  • Data Analysis: Fit the resulting sensorgrams to a kinetic model (e.g., 1:1 Langmuir binding) to determine kon, koff, and KD.[10]

FeatureIsothermal Titration Calorimetry (ITC)Surface Plasmon Resonance (SPR)
Primary Output KD, Stoichiometry (n), ΔH, ΔSkon, koff, KD
Principle Measures heat change upon bindingMeasures change in refractive index
Format In-solutionTarget immobilized on a sensor surface
Throughput LowerHigher
Sample Consumption HigherLower
Key Advantage Complete thermodynamic profileReal-time kinetic information
Cellular Assays: Confirming Engagement in a Living Context

Demonstrating that Compound X can bind its target in the complex milieu of a living cell is a critical step.[13][14]

Cellular Thermal Shift Assay (CETSA®): The Benchmark for Intracellular Binding

CETSA is based on the principle that a protein becomes more resistant to thermal denaturation when it is bound by a ligand.[15][16][17] By heating intact cells treated with Compound X and then quantifying the amount of soluble target protein remaining, one can directly infer target engagement.[18][19]

Experimental Protocol: Western Blot-based CETSA

  • Cell Treatment: Treat cultured cells with Compound X or a vehicle control for a defined period.

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures for a short duration (e.g., 3 minutes).

  • Lysis: Lyse the cells by freeze-thaw cycles.

  • Separation: Separate the soluble protein fraction from the precipitated aggregates by centrifugation.

  • Detection: Analyze the amount of soluble kinase in the supernatant by Western blotting using a specific antibody. A positive result is a shift in the melting curve to higher temperatures in the presence of Compound X.[15]

cluster_0 No Compound cluster_1 With Compound X Unbound Target Unbound Target Heat Heat Unbound Target->Heat Denatured/Aggregated Denatured/Aggregated Heat->Denatured/Aggregated Bound Target Bound Target Heat2 Heat Bound Target->Heat2 Stable/Soluble Stable/Soluble Heat2->Stable/Soluble

Caption: Principle of the Cellular Thermal Shift Assay (CETSA).

NanoBRET™ Target Engagement Assay: Real-Time Quantification in Live Cells

The NanoBRET™ assay is a proximity-based method that measures the binding of a small molecule to a target protein in real-time within living cells.[20][21][22] It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a target protein fused to NanoLuc® luciferase (the donor) and a fluorescently labeled tracer that binds to the same target (the acceptor).[23] When Compound X is introduced, it competes with the tracer for binding to the target, leading to a dose-dependent decrease in the BRET signal.[24]

Experimental Protocol: NanoBRET™ Target Engagement Assay

  • Cell Preparation: Transfect cells to express the kinase-NanoLuc® fusion protein.

  • Assay Setup: Dispense cells into a microplate. Add the cell-permeable fluorescent tracer at a pre-optimized concentration.

  • Compound Addition: Add varying concentrations of Compound X.

  • Signal Detection: Add the NanoLuc® substrate and measure both the donor (luciferase) and acceptor (tracer) emission signals.

  • Data Analysis: Calculate the BRET ratio. A decrease in the BRET ratio indicates displacement of the tracer by Compound X, allowing for the determination of intracellular affinity.[24]

FeatureCellular Thermal Shift Assay (CETSA®)NanoBRET™ Target Engagement Assay
Principle Ligand-induced thermal stabilizationCompetitive displacement of a fluorescent tracer
Format Endpoint assayReal-time, live-cell assay
Protein Modification None (endogenous protein)Requires genetic fusion to NanoLuc®
Readout Western blot, Mass Spec, etc.Ratiometric light emission
Key Advantage Label-free, works on endogenous targetsHigh-throughput, real-time kinetics

Section 2: Functional Consequences of Target Engagement

Confirming that Compound X binds its target is essential, but it's equally important to show that this binding event leads to a functional outcome. This involves measuring the modulation of downstream signaling pathways.

Pharmacodynamic (PD) Biomarker Analysis

A robust PD biomarker is a molecular indicator that changes in response to a drug's pharmacological action.[25][26] For a kinase inhibitor, the most proximal and compelling biomarker is a change in the phosphorylation state of a known substrate.

Experimental Protocol: Substrate Phosphorylation Assay

  • Cell Treatment: Treat cells with a dose-range of Compound X for various time points.

  • Positive/Negative Controls: Include a known inhibitor of the pathway as a positive control and a vehicle-treated sample as a negative control.

  • Lysate Preparation: Prepare whole-cell lysates.

  • Detection: Use a phospho-specific antibody via Western blot or ELISA to detect changes in the phosphorylation level of the kinase's direct substrate.

  • Validation: To confirm the phenotype is on-target, repeat the experiment in cells where the kinase target has been knocked down (e.g., using siRNA or CRISPR). The effect of Compound X should be blunted or absent in the knockdown cells.

Compound_X Compound_X Kinase_Target Kinase_Target Compound_X->Kinase_Target Inhibition Phospho_Substrate Phospho_Substrate Kinase_Target->Phospho_Substrate Phosphorylation Substrate Substrate Substrate->Kinase_Target Cellular_Response Cellular_Response Phospho_Substrate->Cellular_Response Downstream Signaling

Caption: Linking target engagement to downstream biomarker modulation.

Section 3: The Ultimate Test - Target Engagement in Vivo

The final and most challenging step is to demonstrate that Compound X engages its target in a whole organism.[4][27] This provides the crucial link between target binding and therapeutic efficacy in a physiologically relevant setting.[28]

Ex Vivo CETSA and Biomarker Analysis

This approach involves treating an animal model with Compound X, harvesting the tissues of interest, and then performing CETSA or PD biomarker analysis on the tissue samples.[28] This can provide a snapshot of target engagement and pathway modulation in different organs.

Experimental Protocol: Ex Vivo Target Engagement

  • Animal Dosing: Administer Compound X to a cohort of animals at various doses and for different durations. Include a vehicle control group.

  • Tissue Harvest: At specified time points, euthanize the animals and rapidly harvest the tissues of interest (e.g., tumor, liver, brain).

  • Sample Preparation: Prepare tissue lysates or homogenates.

  • Analysis: Perform CETSA as described in Section 1 or biomarker analysis as described in Section 2 on the tissue samples.

  • Correlation: Correlate the degree of target engagement with the pharmacokinetic (PK) profile of Compound X in the plasma and tissues.

Positron Emission Tomography (PET)

PET is a non-invasive imaging technique that can visualize and quantify target engagement in living organisms.[29] This requires the development of a radiolabeled version of Compound X or a competing radiotracer that binds to the same target. By imaging the displacement of the radiotracer by unlabeled Compound X, one can determine the degree and duration of target occupancy in real-time.

FeatureEx Vivo Analysis (CETSA/Biomarker)Positron Emission Tomography (PET)
Principle Post-mortem analysis of tissue samplesNon-invasive, real-time imaging
Format Terminal procedureLongitudinal studies in the same animal
Requirements Specific antibodies, tissue processingRadiolabeled tracer, specialized imaging equipment
Data Output Target engagement/biomarker levels at discrete time pointsSpatiotemporal map of target occupancy
Key Advantage Direct measurement in target tissueNon-invasive, allows for longitudinal studies

Conclusion

Validating the target engagement of a novel compound like this compound is not a single experiment but a carefully orchestrated campaign. A successful strategy builds a pyramid of evidence, starting with a strong foundation of direct, quantitative binding data from biochemical assays. This is reinforced by demonstrating target binding and subsequent functional modulation in cellular models. Finally, the apex of this validation is the confirmation of target engagement in a living organism, which provides the critical link between the compound's mechanism of action and its ultimate therapeutic potential. By employing a multi-faceted and orthogonal set of techniques, researchers can build a compelling and robust data package that significantly de-risks the progression of a compound through the drug discovery pipeline.

References

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Benchmarking 2-Methyl-3-(2-oxoimidazolidin-1-yl)benzoic acid: A Comparative Guide to PARP Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for benchmarking the novel compound 2-Methyl-3-(2-oxoimidazolidin-1-yl)benzoic acid against established standard reference compounds. Due to the limited publicly available data on the specific biological activity of this molecule, we hypothesize its potential as an inhibitor of Poly(ADP-ribose) polymerase (PARP), a critical enzyme in the DNA damage response (DDR) pathway. This hypothesis is predicated on structural motifs shared with known inhibitors and the broader biological activities of related heterocyclic compounds.

Our benchmarking strategy will employ a multi-tiered approach, beginning with direct enzymatic inhibition and progressing to cell-based assays that assess the downstream consequences of PARP inhibition. For this comparative analysis, we have selected two well-characterized and clinically relevant PARP inhibitors as our standard reference compounds:

  • Olaparib (Lynparza™): A potent inhibitor of both PARP1 and PARP2, widely used in cancer therapy.[1][2]

  • Veliparib (ABT-888): Another dual PARP1/PARP2 inhibitor that has been extensively studied in clinical trials.[3][4][5]

This guide is intended for researchers, scientists, and drug development professionals engaged in the evaluation of novel small molecules targeting the DNA damage response pathway.

The Rationale for PARP Inhibition as a Therapeutic Strategy

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are central to the repair of DNA single-strand breaks (SSBs) through the Base Excision Repair (BER) pathway.[6][7][8] Upon detecting a DNA break, PARP binds to the damaged site and synthesizes chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins. This process, known as PARylation, serves as a scaffold to recruit the necessary DNA repair machinery.[8][9]

Inhibition of PARP's catalytic activity leads to the accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted into more cytotoxic DNA double-strand breaks (DSBs).[10] In cancer cells with deficiencies in other DNA repair pathways, such as those with mutations in the BRCA1 or BRCA2 genes, these DSBs cannot be efficiently repaired, leading to cell death through a mechanism known as synthetic lethality.[11] This makes PARP inhibitors a highly effective targeted therapy for certain types of cancers.[1]

Experimental Benchmarking Workflow

Our comparative analysis will follow a logical progression from biochemical to cellular assays to provide a comprehensive profile of the test compound's activity relative to the standards.

G cluster_0 Tier 1: Biochemical Assay cluster_1 Tier 2: Cellular Assays cluster_2 Tier 3: Data Analysis a In Vitro PARP1/2 Enzymatic Inhibition Assay b Cell-Based PARP Activity Assay (PARylation Levels) a->b Validate cellular target engagement e IC50 Determination & Comparative Potency a->e Synthesize data for ranking c Alkaline Comet Assay (DNA Strand Break Accumulation) b->c Assess downstream functional consequences b->e Synthesize data for ranking d γH2AX Immunofluorescence (DNA Double-Strand Break Foci) c->d Confirm induction of cytotoxic lesions c->e Synthesize data for ranking d->e Synthesize data for ranking

Figure 1: Tiered experimental workflow for benchmarking novel PARP inhibitors.

Tier 1: In Vitro Enzymatic Inhibition Assay

The foundational step is to determine the direct inhibitory effect of this compound on the catalytic activity of PARP1 and PARP2 enzymes and compare its potency with Olaparib and Veliparib.

Protocol: PARP1/2 Universal Colorimetric Assay

This assay measures the incorporation of biotinylated poly(ADP-ribose) onto histone proteins, which are coated on a 96-well plate. The amount of incorporated biotinylated PAR is then detected using a streptavidin-HRP conjugate and a colorimetric substrate.[12]

Experimental Steps:

  • Reagent Preparation: Prepare serial dilutions of the test compound (this compound) and the reference compounds (Olaparib, Veliparib) in the assay buffer. A typical starting concentration range would be from 1 µM down to 0.1 nM. Include a no-inhibitor control (vehicle, e.g., DMSO) and a no-enzyme control.

  • Reaction Setup: To each well of the histone-coated 96-well plate, add the PARP enzyme (either PARP1 or PARP2), activated DNA, and the respective inhibitor dilution.

  • Initiation of Reaction: Add biotinylated NAD+ to each well to start the PARP reaction. Incubate the plate at room temperature for 60 minutes.

  • Detection: Wash the plate to remove unreacted reagents. Add Streptavidin-HRP to each well and incubate for 60 minutes at room temperature.

  • Signal Generation: After another wash step, add the HRP substrate (e.g., TMB) and incubate until sufficient color development. Stop the reaction with a stop solution.

  • Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the no-inhibitor control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Comparative IC50 Data (Hypothetical)
CompoundPARP1 IC50 (nM)PARP2 IC50 (nM)
This compound [Hypothetical Value, e.g., 15.5][Hypothetical Value, e.g., 10.2]
Olaparib~5[2]~1[2]
Veliparib~5.2 (Ki)[3][5]~2.9 (Ki)[3][5]

Note: IC50 values for reference compounds are based on published literature and may vary depending on assay conditions.

Tier 2: Cellular Assays for Functional Assessment

Moving into a cellular context is crucial to validate the biochemical findings and to assess properties such as cell permeability and the downstream functional consequences of PARP inhibition.

Cell-Based PARP Activity Assay

This assay quantifies the level of PARylation within cells, providing a direct measure of PARP inhibitor activity in a physiological setting.

Experimental Steps:

  • Cell Culture and Treatment: Seed a suitable cancer cell line (e.g., HeLa or a BRCA-deficient line like HCC1937) in a 96-well plate and allow cells to adhere.

  • Induce DNA Damage: Treat the cells with a DNA damaging agent (e.g., H₂O₂ or MMS) to activate PARP.

  • Inhibitor Treatment: Concurrently, treat the cells with serial dilutions of the test and reference compounds for a defined period (e.g., 1-2 hours).

  • Cell Lysis: Lyse the cells to release cellular contents.

  • PAR Detection: Use an ELISA-based method to quantify the amount of poly(ADP-ribose) in the cell lysates. This typically involves capturing PAR on an antibody-coated plate and detecting it with a secondary antibody-HRP conjugate.

  • Data Analysis: Normalize the PAR signal to the total protein concentration in each well. Calculate the percent inhibition of PARylation at each inhibitor concentration and determine the cellular EC50 value.

Alkaline Comet Assay for DNA Strand Break Accumulation

The Comet Assay (Single Cell Gel Electrophoresis) is a sensitive method for detecting DNA strand breaks in individual cells.[13] Under alkaline conditions, this assay detects both single and double-strand breaks.[14][15] Inhibition of PARP is expected to lead to an accumulation of these breaks.

G cluster_0 Comet Assay Workflow A 1. Cell Treatment (Inhibitor + DNA Damaging Agent) B 2. Embed Cells in Agarose on a Microscope Slide A->B C 3. Cell Lysis (Removes membranes & proteins) B->C D 4. Alkaline Unwinding (Denatures DNA) C->D E 5. Electrophoresis (Fragmented DNA migrates) D->E F 6. DNA Staining & Visualization E->F G 7. Image Analysis (Quantify DNA in 'Comet Tail') F->G

Sources

A Comparative Guide to the Design and Evaluation of 2-Methyl-3-(2-oxoimidazolidin-1-yl)benzoic Acid Analogs: A Roadmap for Therapeutic Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the exploration of novel chemical scaffolds is the cornerstone of therapeutic innovation. The compound 2-Methyl-3-(2-oxoimidazolidin-1-yl)benzoic acid represents a promising, yet underexplored, chemical entity. This guide provides a comprehensive framework for the systematic design, synthesis, and biological evaluation of its analogs. In the absence of direct comparative peer-reviewed data on this specific series, this document synthesizes established principles and experimental data from closely related chemical classes to provide a robust, scientifically-grounded roadmap for investigation.

Introduction: The Rationale for a Privileged Scaffold

The structure of this compound is a compelling fusion of two pharmacologically significant motifs: a substituted benzoic acid and a cyclic urea (2-oxoimidazolidinone).

  • Benzoic Acid Derivatives: This scaffold is a cornerstone in medicinal chemistry, present in a vast array of approved drugs. The carboxylic acid group is a potent hydrogen bond donor and acceptor, crucial for interacting with the active sites of enzymes and receptors. The biological activity of benzoic acid derivatives is profoundly influenced by the substitution pattern on the aromatic ring, which modulates the molecule's electronics, lipophilicity, and steric profile.[1][2]

  • 2-Oxoimidazolidinone (Cyclic Urea): The 2-oxoimidazolidinone ring is a recognized "privileged scaffold" found in numerous bioactive compounds with diverse activities, including antibacterial, anticancer, and anticonvulsant properties.[3][4] Its rigid structure can orient substituents in a well-defined three-dimensional space, while the urea component can form critical hydrogen bonds with biological targets.

The strategic combination of these two moieties offers the potential for novel compounds with unique pharmacological profiles, high target affinity, and desirable drug-like properties. This guide will provide the foundational knowledge and practical methodologies to explore this potential.

Proposed Synthetic Pathways

The synthesis of this compound and its analogs can be approached through established C-N bond-forming reactions. The most plausible strategies involve the coupling of a substituted 3-aminobenzoic acid derivative with a precursor for the 2-oxoimidazolidinone ring. The Buchwald-Hartwig amination and the Ullmann condensation are powerful methods for this type of transformation.[5][6]

A proposed synthetic workflow is outlined below. The key step is the palladium- or copper-catalyzed coupling of 2-oxoimidazolidine with a methyl 3-halo-2-methylbenzoate, followed by saponification of the ester to yield the final carboxylic acid.

G cluster_0 Preparation of Key Intermediates cluster_1 Coupling and Final Product Formation start 2-Methyl-3-nitrobenzoic acid ester Methyl 2-methyl-3-nitrobenzoate start->ester Esterification (MeOH, H2SO4) amine Methyl 3-amino-2-methylbenzoate ester->amine Reduction (e.g., H2, Pd/C) halo Methyl 3-bromo-2-methylbenzoate amine->halo Sandmeyer Reaction (NaNO2, HBr, CuBr) coupled_ester Methyl 2-methyl-3-(2-oxoimidazolidin-1-yl)benzoate halo->coupled_ester Buchwald-Hartwig or Ullmann Coupling (Pd or Cu catalyst, Base) imidazolidinone 2-Oxoimidazolidinone imidazolidinone->coupled_ester final_product This compound coupled_ester->final_product Saponification (e.g., LiOH, H2O/THF)

Proposed synthetic workflow for the target compound.

Comparative Analysis and Structure-Activity Relationship (SAR) Insights

To guide the design of a focused library of analogs, we can infer potential SAR trends from public domain data on related substituted benzoic acids and 2-oxoimidazolidinone-containing molecules.

The Benzoic Acid Moiety

The substitution pattern on the benzoic acid ring is critical. Studies on various benzoic acid derivatives reveal key principles:[1][7][8]

  • Position of Substituents: The relative positions of the carboxylic acid, the methyl group, and the 2-oxoimidazolidinone ring will dictate the molecule's conformation and how it presents its functional groups to a target protein. Moving the methyl group from the 2-position to the 4-, 5-, or 6-positions would systematically probe the steric and electronic requirements of the binding pocket.

  • Electronic Effects: Introducing electron-donating groups (e.g., -OCH₃, -OH) or electron-withdrawing groups (e.g., -Cl, -F, -CF₃) at other positions on the ring can modulate the pKa of the carboxylic acid and influence binding affinity and cell permeability.[1]

  • Lipophilicity: The addition of small alkyl or halo substituents can increase lipophilicity, potentially enhancing membrane permeability and oral bioavailability.

The 2-Oxoimidazolidinone Moiety

The 2-oxoimidazolidinone ring itself offers opportunities for modification. While the core structure is often crucial for activity, substitution on the ring can fine-tune properties.

  • N-3 Position: The nitrogen at the 3-position of the imidazolidinone ring is a potential site for substitution, although this would add significant complexity to the synthesis.

  • C-4 and C-5 Positions: Introducing substituents on the carbon backbone of the ring can introduce chirality and provide vectors to explore additional regions of a target's binding site.

Proposed Analogs for Synthesis and Evaluation

Based on the SAR insights from related scaffolds, the following table outlines a proposed set of initial analogs for synthesis. This library is designed to systematically probe the effects of substitution on both the benzoic acid ring and to explore alternative cyclic urea structures.

Compound ID R1 R2 R3 R4 Cyclic Urea Moiety Rationale
Parent -CH₃-H-H-H2-OxoimidazolidinoneBaseline compound
ANA-01 -H-CH₃-H-H2-OxoimidazolidinoneIsomeric methyl position
ANA-02 -CH₃-F-H-H2-OxoimidazolidinoneIntroduce electron-withdrawing group
ANA-03 -CH₃-H-Cl-H2-OxoimidazolidinoneExplore steric/electronic effects at C5
ANA-04 -CH₃-H-H-OCH₃2-OxoimidazolidinoneIntroduce electron-donating group
ANA-05 -CF₃-H-H-H2-OxoimidazolidinoneBioisostere for methyl, strongly EWG
ANA-06 -CH₃-H-H-H2-OxopyrimidinoneRing expansion (6-membered)
ANA-07 -CH₃-H-H-H2-ThioxoimidazolidinoneBioisosteric replacement of carbonyl

(Generic structure for proposed analogs listed in the table)

Experimental Protocols for Biological Evaluation

A tiered screening approach is essential for efficiently evaluating a new library of compounds. The following protocols provide standardized methods for assessing cytotoxicity, target engagement, and cellular activity.

General Experimental Screening Cascade

A logical workflow ensures that resources are focused on the most promising compounds. The initial step is typically a broad screen for cytotoxicity to identify concentrations suitable for target-based assays.

G cluster_0 Primary Screening cluster_1 Secondary Screening (Target-Based) cluster_2 Tertiary Screening (Cellular Mechanism) A Synthesized Analog Library B Cytotoxicity Assay (e.g., MTT) Determine GI50 in relevant cell lines A->B C Enzyme Inhibition Assay Determine IC50 against purified target B->C Non-toxic concentrations D Select 'Hit' Compounds (Potent inhibition, low cytotoxicity) C->D E Western Blot Analysis Confirm modulation of target pathway D->E Treat cells with 'Hit' compounds F Lead Candidate Identification E->F

General experimental workflow for analog screening.
Protocol: Cell Viability (MTT) Assay

This assay determines the concentration of a compound that inhibits cell growth by 50% (GI₅₀), providing a measure of general cytotoxicity.[9][10]

Objective: To assess the effect of the synthesized analogs on the metabolic activity of a chosen cancer cell line.

Materials:

  • Test compounds dissolved in DMSO.

  • Human cancer cell line (e.g., MCF-7, A549).

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • Phosphate-Buffered Saline (PBS).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).

  • 96-well microplates.

  • Microplate reader (absorbance at 570 nm).

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plate for another 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ value for each compound using non-linear regression analysis.

Protocol: In Vitro Enzyme Inhibition Assay

This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against a purified enzyme.[11][12]

Objective: To quantify the inhibitory potency of the analogs against a specific enzyme target (e.g., a protein kinase, a metabolic enzyme).

Materials:

  • Purified enzyme of interest.

  • Specific substrate for the enzyme.

  • Test compounds dissolved in DMSO.

  • Assay buffer optimized for the enzyme.

  • ATP (if it is a kinase assay).

  • Detection reagent (e.g., ADP-Glo™ for kinases, or a chromogenic/fluorogenic substrate).

  • 96-well or 384-well plates.

  • Plate reader (luminescence, fluorescence, or absorbance).

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compounds in the assay buffer. Prepare enzyme and substrate solutions at appropriate concentrations (typically 2X final concentration).

  • Assay Setup: To the wells of a microplate, add the test compound dilutions. Add the enzyme solution to all wells except the blank. Include positive controls (known inhibitor) and negative controls (DMSO vehicle).

  • Pre-incubation: Allow the enzyme and inhibitor to pre-incubate for a set time (e.g., 15-30 minutes) at room temperature.

  • Reaction Initiation: Initiate the reaction by adding the substrate solution (and ATP for kinase assays) to all wells.

  • Reaction Incubation: Incubate the plate for the optimized reaction time (e.g., 60 minutes) at the enzyme's optimal temperature (e.g., 30°C or 37°C).

  • Detection: Stop the reaction (if necessary) and add the detection reagent according to the manufacturer's protocol.

  • Signal Measurement: Measure the signal (luminescence, fluorescence, or absorbance) using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Hypothetical Mechanism of Action: A Starting Point for Investigation

Given the prevalence of the benzoic acid scaffold in kinase inhibitors, a plausible, albeit hypothetical, target class for these novel analogs is the protein kinase family. Many kinase inhibitors feature a heterocyclic system that forms hydrogen bonds within the ATP-binding pocket's hinge region, and an adjacent substituted aryl ring that occupies the surrounding hydrophobic pocket. The this compound scaffold fits this general pharmacophore model.

The diagram below illustrates a generic Receptor Tyrosine Kinase (RTK) signaling pathway, a common target in oncology. Analogs from this series could potentially act as ATP-competitive inhibitors of an RTK or a downstream kinase like MEK or ERK, thereby inhibiting proliferation and survival signals.

G cluster_Nucleus Ligand Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Ligand->RTK Binds & Activates Grb2 Grb2/SOS RTK->Grb2 Recruits Analog Proposed Analog (ATP-Competitive Inhibitor) Analog->RTK Inhibits ATP ATP ATP->RTK ADP ADP Ras Ras Grb2->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Phosphorylates Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Gene Expression Nucleus Nucleus

Hypothetical signaling pathway targeted by the analogs.

This proposed mechanism must be validated experimentally. Western blot analysis would be a critical tool to confirm target engagement by measuring the phosphorylation status of key downstream proteins (e.g., phospho-ERK) in cells treated with active compounds.[13][14][15]

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. While direct experimental data on its analogs is not yet available in the public domain, a rational, structure-guided approach can be effectively implemented. By leveraging SAR data from related chemical series, employing robust synthetic strategies, and utilizing a systematic biological evaluation cascade, researchers can efficiently explore the potential of this exciting new chemical space. The protocols and strategies outlined in this guide provide a comprehensive and scientifically rigorous framework to unlock the therapeutic promise of these novel compounds.

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Safety Operating Guide

Definitive Guide to the Proper Disposal of 2-Methyl-3-(2-oxoimidazolidin-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 2-Methyl-3-(2-oxoimidazolidin-1-yl)benzoic acid (CAS No. 1343134-58-6).[1][2] As a novel compound with limited publicly available safety data, we will apply the precautionary principle, leveraging data from its core chemical moieties—benzoic acid and the imidazolidinone ring—to establish a robust and scientifically-grounded disposal plan. Our primary objective is to ensure the safety of laboratory personnel and to prevent environmental contamination.

Hazard Analysis & Risk Assessment: A Precautionary Approach

  • Benzoic Acid Moiety: The benzoic acid backbone is a known irritant. SDSs for benzoic acid and its derivatives consistently list hazards including skin irritation (Category 2), serious eye damage (Category 1), and potential for lung damage through prolonged or repeated exposure via inhalation.[3][4][5] Therefore, it is essential to treat this compound as, at minimum, a skin and severe eye irritant.[6][7]

  • Imidazolidinone Moiety: The imidazolidinone ring system is a core feature in many biologically active molecules, including those with pesticidal, fungicidal, and anticancer properties.[8][9][10] Studies on various imidazolidinone derivatives have demonstrated antimicrobial and phytotoxic effects, indicating a clear potential for ecotoxicity if released into the environment.[8][11] A related, though structurally different, compound was noted to be toxic to aquatic life.

Table 1: Assumed Hazard Profile
Hazard CategoryBasis of AssumptionRecommended Precautionary Statements
Skin Irritation Benzoic acid derivatives are known skin irritants.[7]P264: Wash hands thoroughly after handling. P280: Wear protective gloves.[6]
Serious Eye Damage Benzoic acid is classified as causing serious eye damage.[3][5]P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Aquatic Toxicity Imidazolidinone derivatives show biological activity.[8][11]P273: Avoid release to the environment.
Target Organ Toxicity Potential for respiratory irritation from dust inhalation.[6][7]P261: Avoid breathing dust.[7]

Personnel Safety & Spill Management

Prior to handling, all personnel must be equipped with appropriate Personal Protective Equipment (PPE). Any spill, regardless of size, must be managed promptly and correctly to mitigate exposure risks.

Required Personal Protective Equipment (PPE)
  • Hand Protection: Nitrile or neoprene gloves.

  • Eye Protection: Chemical safety goggles. A face shield is recommended if there is a risk of dust generation.

  • Body Protection: A standard laboratory coat.

  • Respiratory Protection: If handling significant quantities or if dust is generated, use a NIOSH-approved respirator with a particulate filter. All handling of the solid material should ideally occur within a certified chemical fume hood.

Spill Cleanup Protocol
  • Evacuate and Secure: Cordon off the affected area to prevent unauthorized entry. Ensure the area is well-ventilated, preferably within a fume hood.[12]

  • Don PPE: Wear the full PPE ensemble described in Section 2.1.

  • Contain the Spill: For a solid spill, gently cover it with a dry, inert absorbent material like sand or vermiculite. Do not use water , as this may create a more hazardous slurry and increase the risk of environmental release.

  • Collect Waste: Carefully sweep or scoop the material into a clearly labeled, sealable container designated for hazardous chemical waste.[3][12] Avoid generating dust during this process.[3]

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent (such as ethanol or isopropanol), followed by soap and water. All cleaning materials (wipes, absorbent pads) must also be disposed of as hazardous waste.

  • Post-Cleanup: Wash hands and any exposed skin thoroughly after the cleanup is complete.

Step-by-Step Disposal Protocol

The cardinal rule for the disposal of this compound is to never discard it down the drain or in general solid waste.[13] Doing so would pose a direct threat to aquatic ecosystems.

Waste Segregation and Containerization
  • Identify as Hazardous Waste: All quantities of this compound, including pure compound, contaminated materials (e.g., weighing paper, gloves, spill debris), and reaction byproducts, must be classified as hazardous chemical waste.

  • Use a Designated Waste Container: The waste must be collected in a robust, sealable container made of a compatible material (e.g., high-density polyethylene). The container must be in good condition, with no leaks or cracks.

  • Label Correctly: The waste container must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The associated hazards (e.g., "Irritant," "Ecotoxic")

    • The date of accumulation

  • Do Not Mix Wastes: Do not mix this waste stream with other chemical wastes unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department. Incompatible wastes can react, creating a more dangerous situation.

Final Disposal Pathway

The only acceptable disposal route is through a licensed hazardous waste management company. This is coordinated through your organization's EHS office.

  • Storage: Keep the sealed and labeled hazardous waste container in a designated, secure satellite accumulation area within the laboratory.

  • Contact EHS: When the container is full or ready for pickup, contact your EHS department to arrange for its collection.

  • Documentation: Complete any required waste manifest or tracking forms provided by your EHS office. This creates a legal record of the waste's journey from generation to final disposal.

The following diagram illustrates the required decision-making and operational workflow for proper disposal.

G cluster_prep Phase 1: Preparation & Handling cluster_ops Phase 2: Waste Generation & Segregation cluster_disp Phase 3: Final Disposal cluster_wrong Prohibited Actions Compound This compound Assess Hazard Assessment: - Skin/Eye Irritant - Ecotoxic Potential Compound->Assess Analyze structure PPE Don Full PPE: - Goggles, Gloves, Lab Coat Assess->PPE Mitigate risk Waste Waste Generated (Pure compound, contaminated items) PPE->Waste During experiment Classify Classify as Hazardous Chemical Waste Waste->Classify Drain Drain Disposal Waste->Drain INCORRECT Trash General Trash Waste->Trash INCORRECT Container Place in Labeled, Sealed Waste Container Classify->Container Segregate Store Store in Secure Satellite Accumulation Area Container->Store EHS Contact EHS for Pickup Store->EHS Contractor Disposal via Licensed Hazardous Waste Contractor EHS->Contractor

Figure 1. Disposal workflow for this compound.

References

  • This compound | AMERICAN ELEMENTS. American Elements. [Link]

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  • Antiproliferative Evaluation of Novel 4-Imidazolidinone Derivatives as Anticancer Agent Which Triggers ROS-Dependent Apoptosis in Colorectal Cancer Cell - MDPI. MDPI. [Link]

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Definitive Guide to Personal Protective Equipment for Handling 2-Methyl-3-(2-oxoimidazolidin-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive, experience-driven recommendations for the safe handling of 2-Methyl-3-(2-oxoimidazolidin-1-yl)benzoic acid. As a research chemical, a complete toxicological profile may not be available. Therefore, this protocol is grounded in a cautious approach, drawing parallels from the known hazards of its constituent chemical classes: aromatic carboxylic acids and imidazolidinone derivatives. The following procedures are designed to empower researchers, scientists, and drug development professionals with the knowledge to create a self-validating system of safety.

Hazard Assessment: A Proactive Stance on Safety

Given the absence of a specific Safety Data Sheet (SDS) for this compound, a thorough risk assessment is paramount. The molecule's structure suggests potential hazards analogous to those of benzoic acid and 2-imidazolidone.

  • Benzoic Acid Moiety : Carboxylic acids, particularly aromatic ones, are known to be skin and eye irritants.[1][2][3] Benzoic acid itself is classified as causing skin irritation and serious eye damage.[1][2][3] Inhalation of dust can also lead to respiratory tract irritation.[2][4]

  • 2-Oxoimidazolidin-1-yl Moiety : The SDS for 2-imidazolidone indicates that it is a combustible material and that dust formation should be avoided.[5] It also highlights the need for protective gloves and clothing to prevent skin exposure.[5]

  • Physical Form : The compound is noted to be a powder, which increases the risk of inhalation and dust explosion.[6]

Based on this analysis, it is prudent to handle this compound as a substance that is potentially irritating to the skin, eyes, and respiratory system, and as a combustible solid.

Personal Protective Equipment (PPE): Your Primary Barrier

The selection of appropriate PPE is critical to mitigate the risks identified. The following table summarizes the recommended PPE for handling this compound.

Body Part Recommended PPE Rationale
Eyes/Face Chemical splash goggles and a face shieldProvides protection against dust particles and potential splashes.[7][8][9][10][11]
Skin/Body Flame-resistant lab coat and chemical-resistant glovesProtects against skin contact and potential ignition sources.[7][12]
Hands Nitrile or neoprene glovesOffers resistance to a broad range of chemicals.[7][9][12][13][14]
Respiratory NIOSH-approved respirator (e.g., N95)Essential when handling the powder outside of a fume hood to prevent inhalation of dust.[7][9]
Detailed PPE Selection and Use

Eye and Face Protection: Always wear chemical splash goggles that meet the ANSI Z.87.1 standard.[12] For procedures with a higher risk of splashing or dust generation, such as transferring large quantities, a face shield should be worn in addition to goggles.[9][11]

Skin and Body Protection: A flame-resistant lab coat should be worn and kept fully buttoned to protect the skin and personal clothing.[7][12] Long pants and closed-toe shoes are mandatory in the laboratory setting.[15]

Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, are required.[7][9][12][13][14] Before each use, visually inspect gloves for any signs of degradation or puncture. It is crucial to double-glove when handling this compound, especially during weighing and transfer operations. Change gloves immediately if they become contaminated.

Respiratory Protection: All handling of the solid compound should ideally be performed in a certified chemical fume hood to minimize inhalation risks.[14][15] If a fume hood is not available, a NIOSH-approved respirator with a particulate filter (e.g., N95) is required.[7][9]

Procedural Guidance: Integrating Safety into Your Workflow

PPE Donning and Doffing Sequence

Proper donning and doffing of PPE are critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence d1 1. Lab Coat d2 2. Respirator (if required) d1->d2 d3 3. Goggles & Face Shield d2->d3 d4 4. Gloves (Double-glove) d3->d4 f1 1. Outer Gloves f2 2. Face Shield & Goggles f1->f2 f3 3. Lab Coat f2->f3 f4 4. Inner Gloves f3->f4 f5 5. Respirator (if used) f4->f5

Caption: PPE Donning and Doffing Workflow.

Handling and Operations
  • Weighing and Transfer : Conduct all weighing and transfer operations within a chemical fume hood or a glove box. Use a spatula for transfers to minimize dust generation.

  • Solution Preparation : When preparing solutions, slowly add the solid to the solvent to avoid splashing.[15]

  • Spill Response : In case of a spill, evacuate the area and follow your institution's established spill response protocol. Do not attempt to clean up a large spill without proper training and equipment.

Disposal Plan: Responsible Management of Waste

All waste materials contaminated with this compound must be treated as hazardous waste.

Waste Segregation and Disposal Workflow

Disposal_Workflow cluster_waste Waste Stream Management solid_waste Contaminated Solids (Gloves, Weighing Paper, etc.) solid_container Labeled Hazardous Solid Waste Container solid_waste->solid_container liquid_waste Contaminated Liquids (Solvents, Reaction Mixtures) liquid_container Labeled Hazardous Liquid Waste Container liquid_waste->liquid_container sharps_waste Contaminated Sharps (Needles, Pipettes) sharps_container Puncture-Proof Sharps Container sharps_waste->sharps_container disposal Dispose via Institutional Hazardous Waste Program solid_container->disposal liquid_container->disposal sharps_container->disposal

Caption: Waste Disposal Workflow.

  • Solid Waste : Dispose of all contaminated solid waste, including gloves, weighing paper, and paper towels, in a designated and clearly labeled hazardous solid waste container.[16]

  • Liquid Waste : Unused solutions and reaction mixtures should be collected in a labeled hazardous liquid waste container. Do not pour any waste down the drain.[17]

  • Empty Containers : Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines.

By adhering to these protocols, you establish a robust safety framework for handling this compound, ensuring the well-being of yourself and your colleagues while maintaining the integrity of your research.

References

  • American Elements. This compound. [Link]

  • Solubility of Things. Safety and Handling of Organic Compounds in the Lab. [Link]

  • CHEMM. Personal Protective Equipment (PPE). [Link]

  • American Chemistry Council. Protective Equipment. [Link]

  • LeelineWork. What PPE Should You Wear When Handling Acid 2026?. [Link]

  • National Institute of Standards and Technology. Safety Data Sheet: Benzoic Acid (Acidimetric Standard). [Link]

  • Pesticide Environmental Stewardship. Components of Personal Protective Equipment. [Link]

  • Quicktest. Safety equipment, PPE, for handling acids. [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: benzoic acid. [Link]

  • Provista. 8 Types of PPE to Wear When Compounding Hazardous Drugs. [Link]

  • Loba Chemie. BENZOIC ACID AR/ACS. [Link]

  • University of California, Riverside. Safe Handling and Storage of Chemicals. [Link]

  • California State University, Bakersfield. Topic 1: Safety in the Organic Chemistry Laboratory. [Link]

  • Utah State University. RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. [Link]

  • Centers for Disease Control and Prevention. Personal Protective Equipment for Use in Handling Hazardous Drugs. [Link]

  • Carl ROTH. Safety Data Sheet: 2-Methylbenzoic acid. [Link]

  • National Center for Biotechnology Information. Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.